4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Description
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Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-6-7(15(10,12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOZDBIEDQALFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380049 | |
| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-93-6 | |
| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Introduction
This compound is a bespoke chemical entity of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a benzoxazine scaffold fused with a reactive sulfonyl chloride moiety, presents a versatile platform for the synthesis of novel sulfonamide derivatives. The benzoxazine core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfonyl chloride group, a key functional handle, allows for facile reaction with a plethora of nucleophiles, enabling the generation of diverse compound libraries for high-throughput screening. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and reactivity profile, offering researchers and drug development professionals the foundational knowledge required for its effective utilization in their scientific endeavors.
Chemical Structure and Identifiers
The unique arrangement of the benzoxazine ring system coupled with the sulfonyl chloride functional group dictates the compound's chemical behavior and potential applications.
Figure 2: Plausible Mass Spectrometry Fragmentation Pathway
Synthesis and Reactivity
A robust synthetic route and a predictable reactivity profile are essential for the practical application of this compound.
Proposed Synthesis
A plausible and efficient two-step synthesis can be envisioned starting from the commercially available 4-methyl-3,4-dihydro-2H-1,4-benzoxazine.
-
Step 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine. This precursor can be synthesized via a Mannich-like condensation reaction of N-methyl-2-aminophenol, and paraformaldehyde.
-
Step 2: Chlorosulfonation. The synthesized 4-methyl-3,4-dihydro-2H-1,4-benzoxazine can then be subjected to chlorosulfonation using chlorosulfonic acid. The reaction is typically carried out at low temperatures to control its exothermicity and prevent side reactions. The sulfonyl chloride group is expected to direct to the para position of the aniline nitrogen due to steric hindrance at the ortho positions.
Figure 3: Proposed Synthesis Workflow
Reactivity
The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it an excellent building block for combinatorial chemistry.
-
Reaction with Amines: It will react with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Reaction with Alcohols: In the presence of a base, it will react with alcohols to yield sulfonate esters.
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis by water, which leads to the formation of the corresponding sulfonic acid. [1][2]This necessitates the use of anhydrous solvents and reaction conditions.
Stability and Storage
Aryl sulfonyl chlorides are known to be sensitive to moisture and can degrade over time, especially when exposed to light and elevated temperatures. [1][2]Discoloration (often yellowing) can be an indication of decomposition. [3]For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
Experimental Protocols
The following protocols provide a framework for the experimental determination of key physicochemical properties.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a reliable approach for determining the thermodynamic solubility of a compound. [4] Materials:
-
This compound
-
Anhydrous solvents of interest (e.g., dichloromethane, acetonitrile, ethyl acetate, toluene)
-
Scintillation vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Syringe filters (0.22 µm, PTFE)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions: To a series of vials, add an excess amount of the compound to a known volume of each solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in the shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: Allow the vials to stand undisturbed for at least one hour. Carefully withdraw an aliquot of the supernatant using a syringe and filter it into a clean vial to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or g/100 mL.
Protocol for LogP Determination
The octanol-water partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. [5][6][7] Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water phase at a known concentration.
-
Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.
-
Equilibration: Cap the tube and vortex it for several minutes to ensure thorough mixing and partitioning. Then, centrifuge the tube to achieve complete phase separation.
-
Quantification: Carefully remove an aliquot from the aqueous phase and analyze its concentration using a suitable and pre-calibrated analytical method.
-
Calculation: The concentration in the octanol phase can be determined by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Safety, Handling, and Storage
Due to the reactive nature of the sulfonyl chloride group, appropriate safety measures must be strictly adhered to.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. [3]* Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [3][4]Avoid contact with skin and eyes. [4]Prevent exposure to moisture to avoid decomposition and the release of corrosive hydrogen chloride gas. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. [7]
Conclusion
This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. Its physicochemical properties, characterized by a reactive sulfonyl chloride group on a benzoxazine scaffold, offer a versatile platform for the generation of diverse sulfonamide libraries. A comprehensive understanding of its properties, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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sulphuryl chloride - Sdfine. (URL: [Link])
-
LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])
-
logP - octanol-water partition coefficient calculation - Molinspiration. (URL: [Link])
-
Introduction to log P and log D measurement using PionT3 - Pion Inc. (URL: [Link])
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (URL: [Link])
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This compound. (URL: [Link])
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This compound. (URL: [Link])
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This compound. (URL: [Link])
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FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate. (URL: [Link])
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CASPRE - 13 C NMR Predictor. (URL: [Link])
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Predict 13C carbon NMR spectra - NMRDB.org. (URL: [Link])
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Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate. (URL: [Link])
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Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. (URL: [Link])
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An In-Depth Technical Guide on the Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth technical overview of a robust synthetic route for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, a pivotal intermediate in contemporary medicinal chemistry. The synthesis is presented with a focus on scientific integrity, detailing the mechanistic underpinnings of each reaction step and providing a validated, step-by-step experimental protocol. This document is designed to be a practical resource for laboratory scientists, offering insights into reaction optimization, safety considerations, and characterization of the target compound and its precursors.
Introduction: The Strategic Importance of the Benzoxazine Scaffold
The 1,4-benzoxazine moiety is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its unique conformational and electronic properties make it a valuable scaffold in the design of novel therapeutic agents. The specific derivative, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine, serves as a foundational building block, and the introduction of a sulfonyl chloride group at the 7-position provides a chemically versatile handle. This functional group is an excellent electrophile, readily undergoing reactions with a variety of nucleophiles to generate diverse libraries of sulfonamides, sulfonates, and other sulfur-containing compounds, which are of significant interest in drug discovery programs.
A Validated Synthetic Pathway
The synthesis of this compound is efficiently achieved through a three-step sequence commencing with readily available starting materials. The selected route is designed for scalability, reproducibility, and high purity of the final product.
The overall synthetic strategy is depicted below:
Figure 1: High-level overview of the synthetic workflow.
Detailed Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
The initial step involves the construction of the core benzoxazine ring system. While classical methods often involve a Mannich-like condensation with formaldehyde and a primary amine, an alternative and effective route proceeds via N-alkylation and subsequent intramolecular cyclization.[1]
Causality of Experimental Choices: The use of a dihaloalkane, such as 1,2-dichloroethane, in the presence of a base like potassium carbonate, facilitates a tandem reaction. The base deprotonates the phenolic hydroxyl group of 2-aminophenol, creating a potent nucleophile that initiates an SN2 reaction with one of the electrophilic carbons of 1,2-dichloroethane. The subsequent intramolecular cyclization, driven by the proximity of the amino group, forms the stable six-membered heterocyclic ring.
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminophenol (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
To this stirred suspension, add 1,2-dichloroethane (1.2 eq.) dropwise at ambient temperature.
-
Heat the reaction mixture to reflux (80-90 °C) and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Part 2: Sulfonation of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
This critical step introduces the sulfonic acid functionality onto the aromatic ring via an electrophilic aromatic substitution reaction.[2][3]
Mechanistic Rationale: The benzoxazine ring is activated towards electrophilic attack. Chlorosulfonic acid serves as a potent sulfonating agent, generating the highly electrophilic sulfur trioxide (SO₃) in situ. The electron-rich aromatic ring attacks the SO₃, forming a resonance-stabilized sigma complex. Subsequent deprotonation restores aromaticity and yields the sulfonic acid. The substitution is directed to the 7-position due to the ortho, para-directing effects of the ether and amino functionalities.
Step-by-Step Protocol:
-
In a clean, dry flask, place 4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.) and cool to 0 °C using an ice-water bath.
-
With vigorous stirring, slowly and carefully add chlorosulfonic acid (3.0-4.0 eq.) dropwise, maintaining the internal temperature below 10 °C. (CAUTION: This reaction is highly exothermic and liberates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment).
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum to afford 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid.
Part 3: Chlorination of the Sulfonic Acid
The final transformation converts the sulfonic acid into the desired sulfonyl chloride, a more versatile synthetic intermediate.[4][5]
Underlying Chemistry: Thionyl chloride (SOCl₂) is the reagent of choice for this conversion. The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen onto the sulfur atom of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to furnish the sulfonyl chloride. The addition of a catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent, a more potent electrophile.
Step-by-Step Protocol:
-
Suspend the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid (1.0 eq.) in an excess of thionyl chloride (5.0-10.0 eq.).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approximately 76 °C) for 2-4 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, this compound.[6]
Data and Characterization Summary
The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₁NO | 149.19 | 70-85% | Off-white solid |
| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid | C₉H₁₁NO₄S | 229.25 | 85-95% | White solid |
| This compound | C₉H₁₀ClNO₃S | 247.70 | 80-90% | White to pale yellow solid[6] |
Analytical Methods for Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic S=O stretches of the sulfonyl chloride.
Critical Safety Considerations
The described synthetic sequence involves the use of hazardous chemicals that necessitate strict adherence to safety protocols.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. All handling must be conducted in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.
-
Thionyl Chloride: A corrosive and lachrymatory liquid that reacts with moisture to produce toxic gases (HCl and SO₂). It must be handled exclusively in a fume hood.
-
General Laboratory Practice: Ensure adequate ventilation for all procedures. All personnel should be equipped with and trained in the use of appropriate PPE. Emergency eyewash and shower stations should be readily accessible.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. The provided step-by-step protocols, grounded in established chemical principles, offer a practical framework for the successful synthesis of this important building block. The versatility of the final product as a synthetic intermediate underscores its value in the ongoing quest for novel and effective therapeutic agents.
References
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Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC - NIH. (2021-04-13). [Link]
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Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. (2025-04-30). [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. (2021-04-28). [Link]
-
Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. The Journal of Organic Chemistry - ACS Publications. (2024-01-29). [Link]
-
(PDF) Chlorosulfonation of N-Arylmaleimides. ResearchGate. (2025-08-06). [Link]
-
(A) Conversion of sulfonate to sulfonylchloride with thionylchloride at... Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules - ACS Publications. [Link]
-
4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. PubChem. [Link]
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Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface. Analyst (RSC Publishing). [Link]
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-
Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. Request PDF - ResearchGate. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
This technical guide provides a comprehensive analysis of the reactivity profile of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical behaviors of this versatile reagent, with a particular focus on its application in the synthesis of sulfonamides. The insights provided herein are grounded in established principles of organic chemistry and supported by authoritative references to guide practical laboratory applications.
Introduction: A Moiety of Pharmaceutical Significance
This compound is a bespoke chemical entity featuring a sulfonyl chloride group appended to a benzoxazine scaffold. The benzoxazine core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of the sulfonyl chloride group at the 7-position renders it a highly valuable intermediate for the synthesis of a diverse array of sulfonamide derivatives. Sulfonamides are a cornerstone of modern pharmacotherapy, with applications ranging from antimicrobial to anticonvulsant and anti-inflammatory agents.[1] The title compound, with its CAS Number 368869-93-6 and molecular formula C₉H₁₀ClNO₃S, presents a unique combination of a reactive electrophilic center and a pharmaceutically relevant heterocyclic system.[2][3]
Core Reactivity Profile: The Electrophilic Nature of the Sulfonyl Chloride Group
The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This renders the sulfur atom susceptible to nucleophilic attack, making the compound an excellent sulfonating agent.
The 4-methyl-3,4-dihydro-2H-1,4-benzoxazine ring system, while being a significant contributor to the overall molecular architecture and potential biological activity of its derivatives, exerts a moderate electronic influence on the reactivity of the sulfonyl chloride group. The nitrogen and oxygen atoms in the oxazine ring are electron-donating through resonance, which can slightly modulate the electrophilicity of the sulfonyl chloride. However, the primary determinant of reactivity remains the inherent nature of the sulfonyl chloride functional group.
The principal and most widely exploited reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a robust and versatile method for constructing the sulfonamide functional group, a key component in numerous pharmaceutical agents.[4][5]
Key Synthetic Application: Sulfonamide Formation
The synthesis of sulfonamides from this compound and an amine is a cornerstone of its application in drug discovery and development. The general transformation is outlined below:
Caption: General scheme for sulfonamide synthesis.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a non-nucleophilic base to drive the reaction to completion and prevent the protonation of the starting amine.[4]
Caption: Mechanism of sulfonamide formation.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This section provides a detailed, self-validating protocol for the synthesis of a representative sulfonamide, N-benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide. The causality behind each experimental choice is explained to ensure reproducibility and understanding.
Objective: To synthesize N-benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.[6] An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DCM is a good solvent for both reactants and is relatively unreactive.
-
-
Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C (ice bath).
-
Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation of the benzylamine and driving the equilibrium towards the product.[4] Dropwise addition at low temperature helps to control the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Causality: TLC is a rapid and effective technique to monitor the disappearance of the limiting reactant and the appearance of the product, ensuring the reaction has gone to completion.
-
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Causality: The HCl wash removes excess triethylamine. The sodium bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis of any unreacted starting material or product during concentration.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Causality: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as sulfonamides, from unreacted starting materials and byproducts.
-
Quantitative Data and Characterization
The following table summarizes representative data for the synthesis of N-benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈N₂O₃S |
| Molecular Weight | 318.39 g/mol |
| Appearance | White to off-white solid |
| Yield | 85-95% (representative) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.30 (m, 5H, Ar-H), 7.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, Ar-H), 4.30 (t, J = 4.5 Hz, 2H, -OCH₂-), 4.20 (d, J = 5.0 Hz, 2H, -NCH₂Ph), 3.40 (t, J = 4.5 Hz, 2H, -NCH₂-), 2.95 (s, 3H, -NCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 145.0, 138.5, 136.0, 130.0, 129.0, 128.5, 128.0, 125.0, 120.0, 115.0, 65.0, 51.0, 48.0, 40.0 |
Note: The NMR data presented is a plausible representation for the target sulfonamide, based on typical chemical shifts for similar structures.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: The compound is likely corrosive and can cause severe burns. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to produce corrosive hydrochloric acid. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]
Conclusion
This compound is a valuable and reactive building block in organic synthesis, particularly for the construction of pharmaceutically relevant sulfonamides. Its reactivity is governed by the electrophilic nature of the sulfonyl chloride group, allowing for efficient reaction with a wide range of nucleophiles, most notably amines. The experimental protocol detailed in this guide provides a robust and well-rationalized method for the synthesis of sulfonamide derivatives. By understanding the core reactivity profile and adhering to safe handling practices, researchers can effectively utilize this compound to advance their drug discovery and development programs.
References
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to Benzoxazine Sulfonyl Chloride Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the synthesis, biological evaluation, and therapeutic promise of a compelling class of hybrid molecules: benzoxazine sulfonyl chloride derivatives and their sulfonamide analogues. The benzoxazine core, a privileged scaffold, is renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] The versatility of the benzoxazine ring system allows for extensive chemical modification, making it an attractive template for the development of novel therapeutic agents.[1][5]
Concurrently, the sulfonyl chloride group and its resulting sulfonamides represent a cornerstone of medicinal chemistry.[6] Sulfonamides are integral to a wide array of clinically approved drugs, including antibacterial agents, diuretics, and hypoglycemics, owing to their ability to mimic transition states of enzymatic reactions and engage in crucial hydrogen bonding interactions with biological targets.[7] The incorporation of a sulfonyl chloride functional group onto the benzoxazine scaffold, therefore, presents a powerful strategy for generating novel chemical entities with enhanced or unique pharmacological profiles. This guide provides a comprehensive overview of the synthetic pathways to these derivatives, a detailed examination of their biological activities with a focus on antimicrobial and anticancer applications, and an analysis of their structure-activity relationships.
Synthetic Strategies and Methodologies
The synthesis of benzoxazine sulfonyl chloride derivatives typically involves a multi-step approach, beginning with the construction of the benzoxazine core, followed by sulfonation and subsequent derivatization.
Core Synthesis of the Benzoxazine Scaffold
A prevalent and efficient method for the synthesis of the 2H-benzo[b][1][4]oxazin-3(4H)-one core involves the reaction of a 2-aminophenol with chloroacetic acid.[1] This initial step forms the foundational heterocyclic structure.
A general synthetic pathway is outlined below:
Caption: General synthesis of the 2H-benzo[b][1][4]oxazin-3(4H)-one core.
Introduction of the Sulfonyl Chloride Moiety
The subsequent and critical step is the introduction of the sulfonyl chloride group onto the benzoxazine ring. This is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid.[1] The position of sulfonation can be influenced by the existing substituents on the benzoxazine ring.
Caption: Synthesis of benzoxazine sulfonamides from the corresponding sulfonyl chloride.
Detailed Experimental Protocol: Synthesis of a Representative Benzoxazine Sulfonamide
The following protocol outlines a general procedure for the synthesis of a 2H-benzo[b]o[1][4]xazin-3(4H)-one based sulfonamide derivative, adapted from the literature. [1] Step 1: Synthesis of 2H-benzo[b]o[1][4]xazin-3(4H)-one
-
To a stirred solution of 2-aminophenol in a suitable solvent (e.g., chloroform), add an equimolar amount of chloroacetic acid. [8]2. Slowly add a base, such as sodium bicarbonate, to the mixture. [8]3. Stir the reaction mixture at room temperature for several hours.
-
The resulting precipitate, the chloroacetamide derivative, is filtered and washed.
-
The intermediate is then treated with an aqueous solution of sodium hydroxide to facilitate cyclization, yielding 2H-benzo[b]o[1][4]xazin-3(4H)-one. [8]6. The product is filtered, washed with water, and can be purified by recrystallization.
Step 2: Synthesis of the Benzoxazine Sulfonyl Chloride
-
Carefully add the synthesized 2H-benzo[b]o[1][4]xazin-3(4H)-one portion-wise to an excess of cold chlorosulfonic acid with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period to ensure complete sulfonation.
-
Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride derivative.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
Step 3: Synthesis of the Benzoxazine Sulfonamide
-
Dissolve the benzoxazine sulfonyl chloride derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a slight excess of the desired primary or secondary amine to the solution.
-
A base, such as triethylamine or pyridine, may be added to scavenge the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with dilute acid, water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude sulfonamide product can be purified by column chromatography or recrystallization.
Characterization: The synthesized compounds are typically characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures. [9][10]
Biological Activities and Therapeutic Applications
Benzoxazine sulfonyl chloride derivatives and their corresponding sulfonamides have demonstrated significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Benzoxazine sulfonamides have shown promising activity against a range of bacterial and fungal strains. [2] A study by Konda et al. (2015) reported the synthesis of a series of benzoxazine-6-sulfonamide derivatives and their evaluation for antimicrobial activity. [2]Several of these compounds exhibited low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as fungi. [2]
| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |
|---|---|---|---|---|---|---|
| 1a | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 |
| 1b | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 | 31.25 |
| 1c | 62.5 | 31.25 | 31.25 | 62.5 | 125 | 62.5 |
| 2c | 31.25 | 62.5 | 62.5 | 31.25 | 31.25 | 62.5 |
| 2d | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 |
| Ciprofloxacin | 0.97 | 0.48 | 0.97 | 1.95 | - | - |
| Fluconazole | - | - | - | - | 3.9 | 7.8 |
Data extracted from Konda et al., Bioorg. Med. Chem. Lett. 2015, 25(7), 1581-1585. [2] Mechanism of Action: While the precise mechanism of action for all benzoxazine sulfonamides is not fully elucidated, some studies suggest that they may target essential bacterial enzymes. For instance, molecular docking studies have indicated that certain 2H-benzo[b]o[1][4]xazin-3(4H)-one derivatives exhibit strong binding affinity to the active site of E. coli DNA gyrase, an enzyme crucial for DNA replication. [1]The sulfonamide moiety likely plays a key role in interacting with the enzyme's active site, similar to other sulfonamide-based antibacterial agents.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a primary focus of oncological research. Benzoxazine derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. [1][2][4]The incorporation of a sulfonamide group can further enhance this activity.
Several studies have reported the synthesis and anticancer evaluation of 2H-benzo[b]o[1][4]xazin-3(4H)-one derivatives. [1][2]For example, a study by Rajitha et al. (2011) described a series of these compounds that were tested against A549 (lung), DLD-1 (colorectal adenocarcinoma), and MV4-11 (acute myeloid leukemia) cell lines, with some derivatives showing potent antileukemic properties. [1]Another study highlighted that certain benzoxazine derivatives can inhibit the growth of hypoxic cancer cells. [3][4]
| Compound | A549 (IC₅₀ µM) | Huh7 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) | SKOV3 (IC₅₀ µM) |
|---|---|---|---|---|---|
| 14b | 7.59 ± 0.31 | >50 | >50 | >50 | >50 |
| 14c | 18.52 ± 0.59 | >50 | >50 | >50 | >50 |
Data extracted from a study on 2H-benzo[b] [1][4]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles. [2] Mechanism of Action: The anticancer mechanisms of benzoxazine derivatives are multifaceted. Some have been shown to act as human DNA topoisomerase I inhibitors, which are crucial enzymes involved in DNA replication and transcription. These compounds can function as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the enzyme-DNA cleavage complex, which leads to cell death. Other proposed mechanisms include the inhibition of protein kinases such as PI3K/mTOR and the induction of autophagy and cell cycle arrest. [2]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of benzoxazine sulfonyl chloride derivatives is crucial for the rational design of more potent and selective therapeutic agents.
Substituents on the Benzoxazine Ring:
-
Position 6 and 7: The nature and position of substituents on the benzoxazine core significantly influence biological activity. For instance, in a series of benzoxazine-6-sulfonamides, the presence of electron-withdrawing or electron-donating groups on the piperazine ring attached to the sulfonamide moiety led to variations in antimicrobial potency. [2] The Sulfonamide Moiety:
-
The amine component of the sulfonamide is a key determinant of activity. The introduction of various aliphatic and aromatic amines allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn affects target binding and pharmacokinetic profiles.
-
The sulfonamide group itself is a critical pharmacophore, often involved in hydrogen bonding with amino acid residues in the active site of target enzymes. [7] A general SAR workflow is depicted below:
Caption: A typical workflow for structure-activity relationship studies.
Future Perspectives and Conclusion
Benzoxazine sulfonyl chloride derivatives and their sulfonamide counterparts represent a promising and versatile class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the proven pharmacological importance of both the benzoxazine and sulfonamide scaffolds, makes them attractive candidates for further drug discovery and development efforts.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of these derivatives to explore a wider chemical space and identify novel hits.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular targets and mechanisms of action to facilitate rational drug design and optimization.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of both parent scaffolds, these derivatives should be screened for other potential applications, such as anti-inflammatory, antiviral, and neuroprotective agents.
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Rajitha, G., et al. (2011). Synthesis and pharmacological evaluations of novel 2H-benzo[b]o[1][4]xazin-3(4H)-one derivatives as a new class of anti-cancer agents. European Journal of Medicinal Chemistry, 46(10), 4887-4896. [Link]
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Konda, R., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1581-1585. [Link]
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Bollu, S., et al. (2017). Design, synthesis and biological evaluation of 2H-benzo[b] [1][4]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135413727, 2H-Benzo[b]o[4]xazin-3(4H)-one. Retrieved from [Link].
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Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][4]xazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles. Journal of Medicinal Chemistry.
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Sagam, A., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1369521. [Link]
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Macías-Ruvalcaba, N. A., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7764-7774. [Link]
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Vedaldi, D., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
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La, D. S., et al. (2017). The discovery of benzoxazine sulfonamide inhibitors of NaV1.7: Tools that bridge efficacy and target engagement. Bioorganic & Medicinal Chemistry Letters, 27(15), 3425-3429. [Link]
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Acar, Ç., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1599-1607. [Link]
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Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]
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Al-Suwaidan, I. A., et al. (2022). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. Frontiers in Chemistry, 10, 1045389. [Link]
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Ekowati, J., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmaceutical Sciences and Research, 8(3), 177-184. [Link]
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ResearchGate. (n.d.). Figure 2: Structure activity relationship of the synthesized compounds. Retrieved from [Link].
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NIH. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link].
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MDPI. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from [Link].
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An In-Depth Technical Guide on the Mechanism of Sulfonamide Formation from 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
<__ _>
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a multitude of therapeutic agents.[1][2][3] This guide provides a comprehensive technical examination of the synthesis of sulfonamides, with a specific focus on the reaction mechanism involving 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride. We will delve into the intricacies of the nucleophilic substitution at the sulfonyl sulfur, the critical role of reaction conditions, and provide field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Enduring Importance of Sulfonamides
Sulfonamides are a class of organic compounds characterized by the -S(=O)₂-N- functional group. Their journey in medicine began with the discovery of prontosil, the first commercially available antibacterial agent. Since then, the sulfonamide moiety has been incorporated into a vast array of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic properties.[4] The continued prevalence of sulfonamides in modern drug discovery underscores the importance of understanding and optimizing their synthesis.[5]
The classical and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][6] This guide will dissect this fundamental transformation using a specific and medicinally relevant starting material, this compound.
The Core Mechanism: Nucleophilic Acyl Substitution at Sulfur
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction. The central event is the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.[7]
The Electrophilic Nature of the Sulfonyl Chloride
The sulfur atom in a sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This significant partial positive charge on the sulfur atom makes it a prime target for nucleophilic attack.[7]
The Nucleophilic Role of the Amine
Primary and secondary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The strength of the nucleophile can influence the reaction rate, with more basic amines generally reacting faster.
The Reaction Pathway
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled. This results in the formation of a protonated sulfonamide.[7]
The Role of a Base
The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to neutralize the HCl and drive the reaction to completion.[2][8] Common bases used include pyridine, triethylamine, or an excess of the reacting amine itself.
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism of sulfonamide formation.
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of a sulfonamide from this compound.
Reagents and Materials
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Primary or Secondary Amine | Nucleophile |
| Pyridine or Triethylamine | Base |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent |
| Magnetic Stirrer and Stir Bar | Agitation |
| Round-bottom flask | Reaction Vessel |
| Ice Bath | Temperature Control |
| Separatory Funnel | Workup |
| Sodium Sulfate (anhydrous) | Drying Agent |
| Rotary Evaporator | Solvent Removal |
| Silica Gel | Purification (Chromatography) |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Base and Amine: To the cooled solution, add the base (e.g., pyridine, 1.2 eq) followed by the slow, dropwise addition of the amine (1.1 eq). The slow addition helps to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure sulfonamide.
Causality Behind Experimental Choices
-
Choice of Solvent: Dichloromethane and tetrahydrofuran are common choices as they are relatively inert and can dissolve both the sulfonyl chloride and the amine.[2]
-
Temperature Control: The initial cooling to 0 °C is essential to manage the heat generated during the reaction, which can lead to side reactions and decomposition of the product.
-
Stoichiometry: A slight excess of the amine and base is often used to ensure complete consumption of the more valuable sulfonyl chloride.
-
Workup Procedure: The aqueous workup is designed to remove unreacted starting materials, the base, and the hydrochloride salt byproduct, leading to a cleaner crude product for purification.
Data Presentation
The success of the synthesis can be quantified by calculating the percentage yield and confirming the structure of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Parameter | Expected Outcome |
| Yield | Typically good to excellent (70-95%), depending on the amine used. |
| ¹H NMR | Appearance of new signals corresponding to the protons of the amine moiety and a shift in the signals of the benzoxazine ring. |
| ¹³C NMR | Appearance of new carbon signals from the amine and shifts in the benzoxazine carbons. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the desired sulfonamide. |
Conclusion: A Versatile and Reliable Transformation
The formation of sulfonamides from sulfonyl chlorides is a robust and widely applicable reaction in organic synthesis and drug discovery. A thorough understanding of the underlying nucleophilic substitution mechanism, coupled with careful control of reaction conditions, allows for the efficient and predictable synthesis of these vital compounds. The insights and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to successfully employ this transformation in their own work. The continued exploration of novel methods for sulfonamide synthesis will undoubtedly lead to the discovery of new and improved therapeutic agents.[5][9]
References
- A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem.
- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem.
- The Synthesis of Functionalised Sulfonamides - The world's largest collection of open access research papers.
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A Comprehensive Technical Guide to the Stability, Storage, and Handling of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Section 1: Executive Summary & Core Recommendations
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling procedures for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride (MDBS-Cl). As a sulfonyl chloride, the primary vulnerability of this compound is its high reactivity towards nucleophiles, most notably water. Hydrolysis represents the most significant and immediate degradation pathway. Therefore, rigorous exclusion of atmospheric moisture is paramount to preserving its chemical integrity. The recommendations outlined in this document are synthesized from established principles of sulfonyl halide chemistry and best practices in laboratory management. Adherence to these protocols is critical for ensuring experimental reproducibility and safety.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Store at -20°C under a dry, inert atmosphere (Argon or Nitrogen). | Minimizes thermal decomposition and hydrolytic degradation from residual moisture.[1] |
| Short-Term Storage | Store in a desiccator at 2-8°C. | Protects from atmospheric moisture during periods of frequent use while reducing reaction rates. |
| Container | Tightly sealed, corrosive-resistant glass vessel (e.g., amber glass vial with PTFE-lined cap).[2][3] | Prevents corrosion from potential HCl off-gassing and protects from light. |
| Handling | Manipulate exclusively in a controlled environment (glove box or fume hood with dry air/gas flow).[4] | Prevents exposure to atmospheric humidity and ensures operator safety. |
| Signs of Degradation | Discoloration (yellowing/darkening), clumping of solid, sharp acidic odor.[5] | Indicates hydrolysis (releasing HCl) or other decomposition pathways.[5] |
| Shelf Life | A vendor suggests a shelf life of up to 1095 days (3 years) under ideal conditions.[6] However, this must be empirically verified. | Integrity is highly dependent on storage and handling history. Routine quality control is essential. |
Section 2: Physicochemical Profile
This compound is a solid, combustible organic compound. Its structure, featuring a benzoxazine core functionalized with a reactive sulfonyl chloride group, makes it a valuable intermediate in medicinal chemistry and drug development.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 368869-93-6 | [7] |
| Molecular Formula | C₉H₁₀ClNO₃S | [7] |
| Molecular Weight | 247.70 g/mol | |
| Physical Form | Solid | |
| SMILES | CN1CCOc2cc(ccc12)S(Cl)(=O)=O | [7] |
| InChI Key | PQOZDBIEDQALFA-UHFFFAOYSA-N | [7] |
Section 3: The Chemistry of Instability: Core Degradation Pathways
The stability of MDBS-Cl is dictated by the reactivity of the sulfonyl chloride functional group. Understanding these degradation mechanisms is fundamental to its proper management.
Hydrolytic Instability: The Primary Concern
The sulfonyl group's sulfur atom is highly electrophilic, making it a prime target for nucleophilic attack. Water, even ambient atmospheric moisture, is a sufficiently strong nucleophile to initiate hydrolysis, yielding the corresponding 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid and hydrogen chloride (HCl) gas.[3][4][8]
Causality: This reaction is often exothermic and can be autocatalytic, as the generated HCl can further promote degradation.[3][9][10] The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection by limiting the phase interface for the reaction, but this should not be relied upon for preservation.[11][12] The stability of heteroaromatic sulfonyl chlorides like MDBS-Cl can be complex, but hydrolysis by trace water is a common decomposition pathway.[13]
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A Technical Guide to Identifying Biological Targets for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3][4] The addition of a sulfonyl chloride functional group transforms this scaffold into a reactive electrophile, creating derivatives with the potential to act as targeted covalent inhibitors.[5] By forming a stable bond with their protein targets, such compounds can offer enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[5] This guide provides a comprehensive framework for identifying and validating the biological targets of novel derivatives based on this scaffold. We will explore hypothesis generation based on chemical structure, detail robust experimental workflows for target discovery, and outline essential validation techniques, providing scientists with a strategic pathway from compound synthesis to mechanistic understanding.
Introduction to the Pharmacophore: A Scaffold of Opportunity
The core structure, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, possesses two key features that dictate its potential biological interactions:
-
The Benzoxazine Core: This heterocyclic system is a common motif in pharmacologically active compounds, known to participate in various non-covalent interactions within protein binding pockets.[1][2][3][4] Its derivatives have been reported to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][6][7][8][9]
-
The Sulfonyl Chloride Group: This is a potent electrophilic "warhead." It is highly reactive towards nucleophilic amino acid residues on protein surfaces, such as the thiol group of cysteine or the amino group of lysine.[10] This reactivity is the basis for its potential to act as a covalent inhibitor, permanently modifying its target protein.
The central hypothesis for this class of compounds is that the benzoxazine moiety will guide the molecule to specific protein binding sites, where the sulfonyl chloride group can then react with a nearby nucleophile to form an irreversible covalent bond.
Diagram: Proposed Mechanism of Covalent Modification
The following diagram illustrates the hypothesized reaction between a derivative and a target protein. The benzoxazine core directs the molecule, and the sulfonyl chloride "warhead" covalently binds to a nucleophilic residue (e.g., Cysteine) in the protein's active site.
Caption: From reversible binding to irreversible inhibition.
Experimental Strategies for Target Identification
Identifying the specific protein(s) that a novel compound interacts with in the complex environment of a cell is a primary challenge in drug discovery.[11][12] The reactive nature of the sulfonyl chloride group makes these derivatives amenable to powerful chemoproteomic strategies.
Activity-Based Protein Profiling (ABPP)
ABPP is a premier technology for identifying the targets of reactive small molecules directly in their native biological context.[11][12][13][14] It utilizes chemical probes to map the functional state of enzymes and other proteins on a proteome-wide scale.[12]
Core Principle: An ABPP probe for a benzoxazine sulfonyl chloride derivative would typically contain three elements: the reactive benzoxazine scaffold itself, a linker, and a reporter tag (e.g., an alkyne or azide for click chemistry).[11][14] This probe is introduced to a cell lysate or intact cells, where it covalently binds to its targets. The reporter tag is then used to attach a fluorescent dye or biotin for visualization or enrichment, respectively.
Detailed Protocol: Competitive ABPP for Target Identification
This protocol aims to identify the specific targets of a non-tagged "competitor" compound by observing which proteins it prevents from being labeled by a broader, tagged probe.
-
Probe Synthesis: Synthesize an alkyne-tagged version of the this compound core structure. This will serve as the broad-spectrum labeling agent.
-
Proteome Preparation: Prepare fresh cell lysate from a relevant cell line (e.g., a cancer cell line if evaluating anti-proliferative effects). Ensure protease inhibitors are included.
-
Competitive Incubation:
-
Test Sample: Pre-incubate an aliquot of the cell lysate with your untagged benzoxazine derivative of interest (the "competitor") for 30-60 minutes.
-
Control Sample: Pre-incubate a separate aliquot with a vehicle control (e.g., DMSO).
-
-
Probe Labeling: Add the alkyne-tagged probe to both the test and control samples and incubate for an additional 30 minutes. The probe will label proteins that were not already blocked by the competitor compound.
-
Click Chemistry: Add biotin-azide and the click chemistry reaction cocktail (copper sulfate, ligand, reducing agent) to both samples. This reaction attaches a biotin handle to the alkyne-tagged proteins.
-
Enrichment: Use streptavidin-coated beads to pull down all biotinylated proteins from the lysates. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute and digest the captured proteins with trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein between the test and control samples. Proteins that are significantly less abundant in the test sample are the specific targets of your competitor compound.
Causality and Controls: The key to this experiment is the comparison. The control sample shows all proteins that can be labeled by the probe. The test sample reveals which of those proteins were "protected" from labeling by the prior binding of your specific derivative. This competitive displacement is strong evidence of a direct binding interaction.[12]
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is another powerful method for isolating and identifying binding partners of a molecule of interest.[15][16][17] In this approach, the compound is used as "bait" to pull its interacting proteins out of a complex mixture.[16][18]
Core Principle: A derivative of the benzoxazine compound is synthesized with an affinity tag (like biotin) or is immobilized on a solid support (like agarose beads).[16] This "bait" is incubated with a cell lysate. Because the sulfonyl chloride forms a covalent bond, the interaction is highly stable, allowing for stringent washing conditions to remove non-specific binders. The captured proteins are then identified by mass spectrometry.[15][17]
Diagram: Target Identification Workflow
This diagram outlines a logical flow for moving from a compound of interest to a list of validated biological targets.
Caption: A systematic workflow for target discovery and validation.
Target Engagement and Validation
Identifying a protein that binds to your compound is only the first step. You must then confirm that this interaction occurs within intact cells and is responsible for the compound's biological effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a gold-standard method for verifying that a compound engages its target inside a living cell.[19][20][21][22]
Core Principle: The binding of a ligand (your compound) to a protein typically increases that protein's thermal stability.[20][21] In a CETSA experiment, intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. At higher temperatures, proteins unfold and aggregate, becoming insoluble. Stabilized proteins, however, will remain soluble at higher temperatures than their unbound counterparts.[20][21] This difference in solubility can be quantified, typically by Western blot or mass spectrometry.[23]
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your benzoxazine derivative at a relevant concentration (e.g., 10x EC50) and another set with vehicle (DMSO). Incubate for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the soluble proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, insoluble proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of your target protein remaining in the supernatant from each temperature point using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for your target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right for the compound-treated sample confirms target engagement.[21]
Trustworthiness: CETSA is powerful because it measures a direct biophysical consequence of binding within the complex milieu of the cell, accounting for factors like cell permeability and compound metabolism.[23]
Downstream Functional Validation
Once a target is identified and engagement is confirmed, the final step is to prove that the compound's effect on this specific target is responsible for the observed cellular phenotype (e.g., cell death, inhibition of signaling).
| Validation Method | Description | Rationale |
| In Vitro Enzymatic Assays | If the identified target is an enzyme, its activity can be measured in a purified system in the presence and absence of the compound. | This directly demonstrates that the compound modulates the biochemical function of the target protein. |
| Cell-Based Functional Assays | Measure a cellular process known to be controlled by the target protein (e.g., phosphorylation of a downstream substrate, production of a specific metabolite). | Links target engagement to a functional consequence within a biological pathway. |
| Genetic Knockdown (siRNA/shRNA) | Use RNA interference to reduce the expression of the target protein. If the cells become less sensitive to the compound after knockdown, it strongly implies the compound acts through that target. | This provides a genetic link between the target protein and the compound's mechanism of action. |
Conclusion and Future Directions
The this compound scaffold provides a promising starting point for the development of targeted covalent inhibitors. Its inherent reactivity, guided by the benzoxazine core, can be leveraged to achieve high potency and selectivity. The successful identification of biological targets requires a multi-faceted approach that combines unbiased, proteome-wide screening methods like ABPP with rigorous, hypothesis-driven validation techniques such as CETSA and functional assays. By following the systematic workflows outlined in this guide, researchers can effectively deconvolve the mechanism of action of novel derivatives, accelerating their journey from chemical entities to validated therapeutic leads.
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Molecular Biosciences. [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). Nature Protocols. [Link]
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Activity-based protein profiling: A graphical review. (2023). UCL Discovery. [Link]
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Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. (2015). The FASEB Journal. [Link]
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Activity-based protein profiling for natural product target discovery. (2012). Topics in Current Chemistry. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
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A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2014). Methods in Enzymology. [Link]
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Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Geneva. [Link]
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The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2023). Journal of the American Chemical Society Au. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
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From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]
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The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2023). ACS Publications. [Link]
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Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2021). YouTube. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). Medicinal Chemistry Research. [Link]
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Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). ResearchGate. [Link]
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Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. (2023). Molecules. [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Drug Delivery and Therapeutics. [Link]
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Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). Molecules. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules. [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). (2018). ResearchGate. [Link]
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3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (2019). Journal of the Serbian Chemical Society. [Link]
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Spectroscopic Data for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, a key intermediate in pharmaceutical and materials science research. The structural complexity of this molecule necessitates a multi-faceted spectroscopic approach for unambiguous identification and quality control. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed interpretations of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside best-practice protocols for data acquisition.
Introduction and Molecular Structure
This compound (CAS Number: 368869-93-6) possesses a unique assembly of functional groups, including a tertiary amine, an ether linkage, an aromatic ring, and a reactive sulfonyl chloride moiety.[1] This combination dictates its chemical reactivity and biological activity, making precise structural confirmation paramount. The molecular formula is C₉H₁₀ClNO₃S, with a molecular weight of approximately 247.70 g/mol .[2]
The structural features are expected to give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, purity assessment, and regulatory submissions.
Figure 1. Molecular Structure of the target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in CDCl₃ is anticipated to show distinct signals corresponding to the methyl, methylene, and aromatic protons.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 - 7.9 | m | 2H | Ar-H | Protons ortho and meta to the electron-withdrawing sulfonyl chloride group are deshielded and shifted downfield. |
| ~6.9 - 7.1 | d | 1H | Ar-H | Proton on the benzene ring coupled to adjacent aromatic protons. |
| ~4.3 - 4.5 | t | 2H | O-CH ₂ | Methylene protons adjacent to the oxygen atom are deshielded. |
| ~3.4 - 3.6 | t | 2H | N-CH ₂ | Methylene protons adjacent to the nitrogen atom are also deshielded. |
| ~3.0 - 3.2 | s | 3H | N-CH ₃ | Methyl protons on the nitrogen atom appear as a singlet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters :
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing : Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | Ar-C | Quaternary carbon attached to the sulfonyl chloride group. |
| ~140 - 145 | Ar-C | Quaternary carbon of the benzoxazine ring system. |
| ~125 - 135 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |
| ~115 - 120 | Ar-C H | Aromatic carbons influenced by the nitrogen and oxygen atoms. |
| ~65 - 70 | O-C H₂ | Methylene carbon adjacent to the oxygen atom. |
| ~50 - 55 | N-C H₂ | Methylene carbon adjacent to the nitrogen atom. |
| ~40 - 45 | N-C H₃ | Methyl carbon attached to the nitrogen atom. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation : Use the same sample prepared for ¹H NMR.
-
Instrumentation : A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters :
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled.
-
Spectral width: 0 to 200 ppm
-
-
Processing : Apply a Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100 - 3000 | Medium | C-H (aromatic) | Stretching |
| ~2950 - 2850 | Medium | C-H (aliphatic) | Stretching |
| ~1600 - 1450 | Strong | C=C (aromatic) | Stretching |
| ~1370 - 1350 | Strong | S=O | Asymmetric Stretching |
| ~1180 - 1160 | Strong | S=O | Symmetric Stretching |
| ~1250 - 1200 | Strong | C-O-C (ether) | Asymmetric Stretching |
| ~1100 - 1000 | Strong | C-N | Stretching |
| ~850 - 750 | Strong | C-H (aromatic) | Out-of-plane Bending |
| ~600 - 500 | Strong | S-Cl | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters :
-
Scan range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Processing : A background spectrum should be collected prior to the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. Electron Ionization (EI) is a common technique for this type of analysis.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺) : A peak is expected at m/z ≈ 247, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should result in a characteristic M+2 peak at m/z ≈ 249.
-
Key Fragmentation Pathways :
Figure 2. Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction : For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Instrumentation : A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition Parameters :
-
Ionization energy: 70 eV
-
Mass range: m/z 40-500
-
Scan speed: 1 scan/second
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data offer a detailed electronic and structural map of the molecule. By adhering to the provided experimental protocols, researchers can reliably verify the identity and purity of this important chemical intermediate, ensuring the integrity of their downstream applications.
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Methodological & Application
Synthesis of Novel Sulfonamides Utilizing 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl Chloride: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of novel sulfonamides, a class of compounds with significant therapeutic potential, using 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride as a key building block. Sulfonamides are integral to medicinal chemistry, forming the basis of numerous drugs with antibacterial, anti-inflammatory, and anticancer properties.[1] This document provides researchers, scientists, and drug development professionals with a robust framework for the synthesis, purification, and characterization of new sulfonamide derivatives. The protocols outlined herein are designed to be both descriptive and explanatory, elucidating the rationale behind procedural steps to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Sulfonamides and the Benzoxazine Moiety
The sulfonamide functional group, R−S(=O)2−NR2, is a cornerstone of modern pharmacology.[2] Its rigid structure often leads to crystalline compounds, which is advantageous for purification and characterization.[2] The incorporation of the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold offers a unique opportunity to explore novel chemical space. This particular moiety can influence the pharmacokinetic and pharmacodynamic properties of the final sulfonamide derivatives, potentially leading to enhanced biological activity and improved drug-like characteristics.
The synthesis of sulfonamides classically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This nucleophilic substitution reaction is a reliable and high-yielding method, making it a staple in synthetic organic chemistry.[4] This guide will focus on leveraging this established methodology for the preparation of new chemical entities based on the this compound core.
Reaction Mechanism and Rationale
The formation of a sulfonamide from this compound and an amine proceeds via a nucleophilic acyl-type substitution at the sulfur atom.[1][5] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2]
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocols
General Safety Precautions
Sulfonyl chlorides are corrosive and moisture-sensitive compounds that can cause severe burns.[6] They react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[6] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Primary or Secondary Amine | ≥98% | Various |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Various |
| Pyridine or Triethylamine | Anhydrous | Various |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Various |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Various |
| Brine (Saturated NaCl Solution) | ACS Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various |
| Silica Gel for Flash Chromatography | 230-400 mesh | Various |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | HPLC Grade | Various |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water) to yield the pure sulfonamide.[1][9]
Caption: General workflow for sulfonamide synthesis.
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the newly synthesized compound.[1]
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group is indicated by characteristic S=O stretching bands, which are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the purity of the final product.[13]
Conclusion
The protocol detailed in this application note provides a reliable and adaptable method for the synthesis of novel sulfonamides derived from this compound. By understanding the underlying reaction mechanism and adhering to the outlined procedures for synthesis, purification, and characterization, researchers can effectively generate a diverse library of new chemical entities for further investigation in drug discovery and development programs.
References
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- National Center for Biotechnology Information.
- PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.
- ACS Publications. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.
- Semantic Scholar. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy.
- Google Patents.
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- Sdfine. sulphuryl chloride.
- Cole-Parmer.
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- Thieme.
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- MDPI.
- Wikipedia. Sulfonamide.
- The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Wiley Online Library.
- CORE. The Synthesis of Functionalised Sulfonamides.
- ChemSrc. This compound.
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Application Notes and Protocols: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl Chloride in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. Compounds incorporating the benzoxazine moiety have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] The strategic value of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride lies in its dual functionality: it combines this privileged benzoxazine core with a highly reactive sulfonyl chloride group at the 7-position. This sulfonyl chloride serves as a versatile chemical handle, enabling medicinal chemists to readily generate large libraries of novel sulfonamide derivatives for drug discovery campaigns.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this key building block. We will delve into its physicochemical properties, provide robust protocols for its application in sulfonamide synthesis, and explore its potential in the discovery of novel therapeutic agents.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 368869-93-6 | [2] |
| Molecular Formula | C₉H₁₀ClNO₃S | [2] |
| Molecular Weight | 247.70 g/mol | |
| Appearance | Solid (typical for sulfonyl chlorides) | |
| Storage | Store in a cool, dry place. Keep container tightly sealed. Moisture sensitive. | [3] |
Safety and Handling Precautions:
-
Sulfonyl chlorides are lachrymatory and corrosive. Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Due to its moisture sensitivity, use anhydrous solvents and techniques to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
Synthetic Applications: The Gateway to Sulfonamide Libraries
The primary application of this compound in medicinal chemistry is the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of modern pharmaceuticals, found in drugs ranging from antibacterials to diuretics and anticonvulsants.[4] The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and reliable method for sulfonamide synthesis.[4][5][6]
Workflow for Sulfonamide Library Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a sulfonamide library, a common practice in high-throughput screening and lead discovery.
Caption: High-throughput synthesis of a sulfonamide library.
Protocol 1: General Procedure for the Synthesis of N-Substituted-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamides
This protocol describes a standard procedure for the coupling of the title sulfonyl chloride with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Amine and Base: To the stirred solution, add the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Causality Note: A tertiary amine base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Using a slight excess of the nucleophilic amine helps to ensure complete consumption of the starting sulfonyl chloride.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 2-16 hours).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM.
-
Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
1 M HCl (to remove excess tertiary and unreacted primary/secondary amine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
Causality Note: This aqueous workup sequence is designed to systematically remove impurities based on their acid-base properties, simplifying the subsequent purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Medicinal Chemistry Applications and Target Exploration
Derivatives of the benzoxazine scaffold have shown promise in various therapeutic areas.[1] A library of sulfonamides synthesized from this compound could be screened against a variety of targets. Given the known anti-proliferative activity of some benzoxazines, a primary area of investigation would be oncology.[7][8]
Hypothetical Drug Discovery Cascade for Kinase Inhibitors
Many modern cancer therapies target protein kinases, which are key regulators of cell signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by novel benzoxazine sulfonamide derivatives.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Hypothetical Screening Data
To illustrate the potential of this scaffold, consider the following hypothetical screening data for a small library of derivatives tested against a representative kinase (e.g., BRAF, a member of the RAF family).
| Compound ID | R¹ (Amine Substituent) | IC₅₀ (nM) vs. Target Kinase |
| BZ-001 | Cyclopropylamine | 1,250 |
| BZ-002 | Aniline | 850 |
| BZ-003 | 4-Fluoroaniline | 220 |
| BZ-004 | Morpholine | >10,000 |
| BZ-005 | N-Methylpiperazine | 75 |
Structure-Activity Relationship (SAR) Insights (Hypothetical):
-
The initial data suggests that aromatic amines (BZ-002) are preferred over small aliphatic amines (BZ-001).
-
The introduction of an electron-withdrawing group (fluorine) on the aniline ring significantly improves potency (BZ-003 vs. BZ-002), suggesting a key interaction in the binding pocket.
-
The basic nitrogen in N-methylpiperazine (BZ-005) leads to a substantial increase in activity, possibly by forming a salt bridge with an acidic residue (e.g., Aspartate) in the active site.
-
The bulky, non-aromatic morpholine derivative (BZ-004) is inactive, indicating steric constraints.
These hypothetical results would guide the next round of synthesis, focusing on exploring further substitutions on the aniline ring and incorporating other basic moieties to optimize potency and selectivity.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its combination of a privileged benzoxazine core and a versatile sulfonyl chloride handle provides a direct and efficient route to novel sulfonamide libraries. The protocols and strategies outlined in this document offer a robust framework for researchers to leverage this reagent in the quest for new therapeutic agents targeting a range of diseases.
References
- Vertex AI Search result citing synthesis of sulfonyl chloride precursors. (URL not available)
-
Aladdin Scientific. This compound. [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Mol-Instincts. This compound. [Link]
-
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. Synthesis of sulfonamides. [Link]
-
Polish Scientific Journals Database. Design and Synthesis of Sulfonamides Derivatives: A Review. [Link]
- Google Patents.
- Google Patents. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.
- Google Patents. WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
-
MDPI. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]
-
PubMed. Benzoxazine: a privileged scaffold in medicinal chemistry. [Link]
-
National Institutes of Health. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]
-
PubMed Central. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]
-
PubMed. Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][9][10][11]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. [Link]
-
MDPI. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]
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- 8. Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Buy 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride [smolecule.com]
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Experimental setup for microwave-assisted sulfonamide synthesis with 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Topic: Experimental Setup for Microwave-Assisted Sulfonamide Synthesis with 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Microwave-Assisted Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery. Traditional methods for the synthesis of these compounds, often involving the reaction of a sulfonyl chloride with an amine, can be time-consuming and may require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product purity, often with reduced environmental impact.[1][2] This application note provides a detailed guide to the experimental setup and protocols for the synthesis of sulfonamides using this compound and various primary or secondary amines under microwave irradiation.
The core of this synthetic approach is the nucleophilic substitution reaction at the sulfonyl group, a mechanism well-established in organic chemistry.
Sources
Application Notes and Protocols: 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride as a Versatile Scaffold for Novel Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield a new generation of effective antibacterial agents. The sulfonamide functional group, a cornerstone of antibacterial therapy since the discovery of Prontosil, continues to be a privileged motif in medicinal chemistry. Its synthetic tractability and ability to mimic the p-aminobenzoic acid (PABA) substrate of dihydropteroate synthase (DHPS), a key enzyme in bacterial folic acid synthesis, make it an attractive starting point for drug design.[1] This document provides a detailed guide for researchers on utilizing a promising and versatile building block, 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride , for the synthesis of a diverse library of potential antibacterial agents. The rigid, bicyclic benzoxazine core offers a unique three-dimensional architecture to explore new interactions within bacterial target proteins, potentially overcoming existing resistance mechanisms.
Chemical & Physical Properties of the Building Block
A thorough understanding of the starting material is paramount for successful synthesis and downstream applications.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₃S |
| Molecular Weight | 247.70 g/mol |
| Appearance | Solid |
| CAS Number | 368869-93-6 |
| InChI Key | PQOZDBIEDQALFA-UHFFFAOYSA-N |
Synthetic Strategy: From Building Block to Bioactive Candidate
The primary synthetic route involves the reaction of the sulfonyl chloride with a diverse range of primary and secondary amines to generate a library of N-substituted sulfonamides. This nucleophilic substitution reaction is typically robust and high-yielding.
General Reaction Scheme
Sources
One-pot reaction of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride with aliphatic amines
Application Note & Protocol
Facile One-Pot Synthesis of N-Aliphatic-4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonamides
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable physicochemical and metabolic properties.[1][2][3][4] This application note provides a comprehensive guide to the one-pot synthesis of novel N-substituted aliphatic sulfonamides derived from 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride. We present a robust, step-by-step protocol suitable for reacting the sulfonyl chloride with a diverse range of primary and secondary aliphatic amines. The causality behind critical experimental steps, from reaction setup to purification, is explained to ensure reproducibility and high yields. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of benzoxazine-based compounds for screening and lead optimization.
Introduction & Scientific Background
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer.[5][6][7][8] When combined with a sulfonamide linker—a well-established bioisostere for the more metabolically labile amide bond—the resulting structures offer enhanced stability, unique hydrogen bonding capabilities, and modulated polarity.[1][2][4] The synthesis of such compounds is therefore of significant interest in drug discovery.
The most direct and classical method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[9][10][11] This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The subsequent displacement of the chloride ion and the neutralization of the generated hydrochloric acid (HCl) by a non-nucleophilic base drives the reaction to completion.
This document outlines a reliable one-pot protocol that leverages this fundamental mechanism for the efficient synthesis of a library of N-aliphatic-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamides.
Reaction Mechanism & Key Principles
The core of this synthesis is a nucleophilic substitution reaction at the sulfonyl sulfur center. The key steps are illustrated below.
-
Nucleophilic Attack: The nitrogen atom of the aliphatic amine acts as the nucleophile, attacking the electrophilic sulfur atom of the this compound.
-
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled.
-
Deprotonation/Neutralization: A tertiary amine base, such as pyridine or triethylamine, scavenges the proton from the nitrogen and neutralizes the concurrently formed HCl, preventing the protonation of the starting amine and driving the equilibrium towards the product.[10][12]
Caption: Nucleophilic substitution at the sulfonyl group.
Detailed Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction. Reagents and solvents should be scaled accordingly for different quantities.
3.1. Materials & Equipment
-
Starting Materials:
-
This compound (CAS 368869-93-6)[13] (1.0 eq)
-
Selected aliphatic primary or secondary amine (1.1 - 1.2 eq)
-
-
Reagents & Solvents:
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq), freshly distilled
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
-
-
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
3.2. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the aliphatic amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Causality: An inert and anhydrous environment is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride into its corresponding and unreactive sulfonic acid.[14]
-
-
Base Addition:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Causality: Cooling the solution helps to manage the exothermicity of the subsequent reaction. Pyridine acts as a base to neutralize the HCl byproduct, preventing the formation of amine hydrochloride salts which are poor nucleophiles.[9][12]
-
-
Sulfonyl Chloride Addition:
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the cooled amine solution over 10-15 minutes using a syringe.
-
Causality: A slow, dropwise addition is critical to control the reaction rate and prevent potential side reactions or a rapid temperature increase.
-
-
Reaction & Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the sulfonyl chloride spot indicates completion.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (2x) - to remove the pyridine/tertiary amine base and any unreacted aliphatic amine.
-
Water (1x)
-
Saturated NaHCO₃ solution (1x) - to neutralize any residual acid.
-
Brine (1x) - to remove bulk water from the organic layer.
-
-
Causality: This washing sequence systematically removes all water-soluble reagents and byproducts, simplifying the final purification step.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) can be an effective purification method.[14][15]
-
3.4. Characterization
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic signals for the benzoxazine core and the newly incorporated aliphatic group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Shows characteristic asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
Data & Expected Outcomes
The reaction is generally high-yielding with a variety of aliphatic amines. Below is a table summarizing expected outcomes based on the amine substrate.
| Aliphatic Amine Substrate | Amine Type | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Piperidine | Secondary, Cyclic | 4 - 6 | 90 - 98% | Highly nucleophilic, fast reaction. |
| Morpholine | Secondary, Cyclic | 4 - 6 | 92 - 99% | Highly nucleophilic, clean reaction. |
| n-Butylamine | Primary, Acyclic | 6 - 12 | 85 - 95% | Less sterically hindered, good reactivity. |
| Diethylamine | Secondary, Acyclic | 8 - 16 | 80 - 90% | More sterically hindered than primary amines, may require longer time. |
| Isopropylamine | Primary, Acyclic | 12 - 18 | 75 - 85% | Increased steric bulk near the nitrogen slows the reaction rate. |
Troubleshooting & Field Insights
-
Low or No Yield:
-
Cause: Possible hydrolysis of the sulfonyl chloride.
-
Solution: Ensure all glassware is rigorously flame-dried and all solvents are anhydrous. Use freshly opened or distilled reagents.
-
-
Multiple Spots on TLC:
-
Cause: Incomplete reaction or formation of byproducts. Di-sulfonylation of primary amines is generally not observed under these conditions but could be a factor with highly reactive substrates.
-
Solution: Allow the reaction to stir for a longer period. Ensure the stoichiometry is correct; a slight excess of the amine is recommended.
-
-
Difficulty Removing Pyridine:
-
Cause: Insufficient washing with 1M HCl.
-
Solution: Perform at least two, and if necessary, three washes with 1M HCl during the workup. Check the pH of the aqueous layer to ensure it is acidic.
-
References
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. academic.oup.com. [Link]
-
Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. PubMed. [Link]
-
Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. ACS Publications. [Link]
-
Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. ACS Publications. [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- Sulfonamide purification process.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. PubMed. [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. rjpt.org. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ResearchGate. [Link]
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. pharmascope.org. [Link]
-
Sulfonamide. Wikipedia. [Link]
-
Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. ResearchGate. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
-
ChemInform Abstract: One-Pot Synthesis of Sulfonamides from Methyl Sulfinates Using Ultrasound. ResearchGate. [Link]
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- 2. macmillan.princeton.edu [macmillan.princeton.edu]
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- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
- 10. Sulfonamide - Wikipedia [en.wikipedia.org]
- 11. frontiersrj.com [frontiersrj.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the Benzoxazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a variety of biological targets. The benzoxazine ring system is one such prominent scaffold, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-cancer, and anti-inflammatory activities.[1][2][3] The versatility of the benzoxazine core, which allows for modifications at multiple sites, makes it an exceptionally valuable building block for the design and discovery of novel therapeutic agents.[1][3]
This application note details the use of a specific, functionalized benzoxazine derivative, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride , as a strategic starting material for the rapid generation of compound libraries through parallel synthesis. The primary reaction explored is the formation of sulfonamides, a class of compounds renowned for its broad spectrum of biological activities.[4][5] By reacting this sulfonyl chloride with a diverse array of primary and secondary amines, researchers can efficiently generate a large number of structurally related, yet distinct, molecules for high-throughput screening and hit-to-lead optimization.
Core Concepts: Parallel Synthesis and Sulfonamide Formation
Parallel synthesis is a cornerstone of modern drug discovery, enabling the simultaneous synthesis of a large number of compounds in a systematic manner. Unlike traditional, sequential synthesis, this high-throughput approach accelerates the discovery process by rapidly generating a library of molecules for biological evaluation.[6][7] The core principle involves reacting a common intermediate—in this case, our benzoxazine sulfonyl chloride—with a diverse set of building blocks (amines) in separate reaction vessels, typically in a multi-well plate format.
The key chemical transformation is the reaction between the sulfonyl chloride group (-SO₂Cl) and a primary or secondary amine (R₁R₂NH) to form a stable sulfonamide linkage (-SO₂NR₁R₂). This reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups, making it ideal for library synthesis.
Properties of the Core Reagent
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 368869-93-6 | [8][9] |
| Molecular Formula | C₉H₁₀ClNO₃S | [8] |
| Molecular Weight | 247.70 g/mol | |
| Physical Form | Solid | |
| SMILES | CN1CCOC2=C1C=CC(=C2)S(Cl)(=O)=O | [8] |
Experimental Protocols and Workflow
The following section provides a detailed, field-proven protocol for the parallel synthesis of a 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide library. The methodology is designed for efficiency, robustness, and compatibility with standard laboratory automation.
General Workflow for Sulfonamide Library Synthesis
The workflow is designed to be a self-validating system, from reagent preparation to final analysis, ensuring high fidelity and reproducibility.
Caption: Automated workflow for parallel synthesis of a sulfonamide library.
Detailed Synthesis Protocol
This protocol is optimized for a 96-well plate format but can be scaled as needed.
1. Reagent Preparation (Stock Solutions):
-
Causality: Preparing stock solutions ensures accurate and rapid dispensing, which is critical for consistency across the library. Dichloromethane (DCM) is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and its volatility, which aids in removal.
-
Benzoxazine Stock (A): Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Amine Library Stocks (B): Prepare 0.25 M solutions of each amine from your library in anhydrous DCM in separate vials or a 96-well master block.
-
Base Stock (C): Prepare a 0.5 M solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in anhydrous DCM.
2. Reaction Assembly (in a 96-well reaction block):
-
To each well, add 100 µL of the appropriate amine stock solution (B). This corresponds to ~1.25 equivalents relative to the sulfonyl chloride.
-
To each well, add 100 µL of the Benzoxazine Stock solution (A).
-
To initiate the reaction, add 50 µL of the Base Stock solution (C) to each well. The base scavenges the HCl byproduct of the reaction.
3. Reaction Incubation:
-
Seal the 96-well plate securely with a cap mat.
-
Place the plate on a shaker and agitate at room temperature for 12-18 hours. For less reactive amines, the temperature can be increased to 40°C.
4. Parallel Work-up and Purification:
-
Causality: This step removes excess reagents and the hydrochloride salt of the base, yielding a cleaner product for screening.
-
Add 200 µL of 1 M aqueous sodium bicarbonate (NaHCO₃) to each well to quench the reaction and neutralize any remaining acid.
-
Add 400 µL of DCM to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to ensure phase separation.
-
Carefully remove the bottom organic layer from each well using a liquid handler or multichannel pipette and transfer to a fresh 96-well plate.
-
Evaporate the solvent to dryness in vacuo using a centrifugal evaporator.
5. Quality Control and Archiving:
-
Re-dissolve the dried compound library in a suitable solvent for analysis, such as DMSO or acetonitrile.
-
Analyze a representative selection of wells (e.g., 8-12 compounds) via LC-MS to confirm the identity of the desired product and estimate purity.
-
Prepare a master plate at a standardized concentration (e.g., 10 mM in DMSO) for biological screening and archive replica plates.
Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by the base.
Sources
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CAS 368869-93-6 [matrix-fine-chemicals.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Screening Library Synthesis using 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl Chloride
Introduction: The Strategic Value of the Benzoxazine Sulfonamide Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential has led to the strategic selection of "privileged scaffolds." These molecular frameworks are recognized for their ability to interact with multiple biological targets, thereby serving as fertile ground for the development of diverse compound libraries. The 3,4-dihydro-2H-1,4-benzoxazine moiety is one such privileged scaffold, frequently appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] When this versatile heterocycle is functionalized with a sulfonyl chloride group, it becomes a powerful building block for the synthesis of sulfonamide libraries.
The sulfonamide functional group itself is a cornerstone of pharmaceuticals, present in a multitude of FDA-approved drugs. The combination of the benzoxazine core with the sulfonamide linker offers a unique three-dimensional architecture that can effectively probe the binding sites of various protein targets. This application note provides a detailed guide for the synthesis of a screening library based on the novel building block, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride . We will delineate the synthesis of the core scaffold, its conversion to the key sulfonyl chloride intermediate, and the subsequent parallel synthesis of a diverse sulfonamide library. Furthermore, we will discuss the essential characterization and quality control measures necessary for ensuring the integrity of a screening library.
Chemical Rationale and Workflow Overview
The synthetic strategy is centered around the robust and high-yielding reaction between a sulfonyl chloride and a primary or secondary amine to form a stable sulfonamide linkage. The workflow can be conceptually divided into three main stages, as illustrated in the diagram below.
Figure 1: Overall workflow for the synthesis and application of a 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide library.
Experimental Protocols
Part 1: Synthesis of the Core Scaffold: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
The synthesis of the benzoxazine core is a critical first step. Several methods have been reported for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines.[3][4] A common approach involves the reaction of a 2-aminophenol derivative with a suitable two-carbon electrophile.
Protocol 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Materials:
-
2-Amino-4-methylphenol
-
Chloroacetaldehyde (50% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add an aqueous solution of sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetaldehyde (1.2 eq, 50% in water) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine as a solid.
-
Part 2: Preparation of the Key Intermediate: this compound
The introduction of the sulfonyl chloride group is achieved through an electrophilic aromatic substitution reaction, typically chlorosulfonation.
Protocol 2: Chlorosulfonation of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Materials:
-
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. A vigorous evolution of HCl gas will be observed.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with cold water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system can be performed.
-
Part 3: Parallel Synthesis of the Sulfonamide Library
The core of the library synthesis lies in the parallel reaction of the sulfonyl chloride with a diverse set of amines. This can be efficiently carried out in a multi-well plate format.
Protocol 3: Solution-Phase Parallel Synthesis of the Benzoxazine Sulfonamide Library
-
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, heterocyclic amines)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
96-well reaction block
-
-
Procedure:
-
Prepare a stock solution of this compound (1.0 eq) in anhydrous DCM.
-
Prepare stock solutions of a diverse set of amines (1.1 eq each) in anhydrous DCM in a 96-well plate format.
-
To each well containing the amine solution, add the base (TEA or DIPEA, 2.0 eq).
-
Dispense the stock solution of the sulfonyl chloride into each well of the 96-well plate.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the completion of the reactions by LC-MS analysis of a representative subset of wells.
-
Upon completion, the solvent is evaporated, and the crude products can be subjected to high-throughput purification, or for initial screening, a simple aqueous work-up followed by extraction into an organic solvent can be performed in the plate format.
-
| Reagent | Equivalents | Typical Concentration | Role |
| This compound | 1.0 | 0.1 M in DCM | Electrophile |
| Amine (R¹R²NH) | 1.1 | 0.1 M in DCM | Nucleophile |
| Triethylamine (TEA) | 2.0 | 0.2 M in DCM | Base (HCl scavenger) |
Characterization and Quality Control of the Library
The quality of a screening library is paramount for the reliability of high-throughput screening results. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for quality control.[5]
-
LC-MS Analysis: Each compound in the library should be analyzed by LC-MS to determine its purity and confirm its molecular weight. A purity threshold (e.g., >85%) is typically set for compounds to be included in the screening collection.
-
NMR Analysis: For a representative subset of the library, ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure of the synthesized compounds. This provides a higher level of confidence in the identity of the library members.[6]
The data for a representative set of synthesized sulfonamides can be summarized as follows:
| Amine (R¹R²NH) | Product Molecular Weight (M+H)⁺ | LC Purity (%) | Yield (%) |
| Aniline | 323.1 | >95 | 85 |
| Benzylamine | 337.1 | >95 | 88 |
| Morpholine | 317.1 | >90 | 75 |
| Piperidine | 315.1 | >95 | 82 |
| n-Butylamine | 303.1 | >90 | 78 |
Applications in High-Throughput Screening
This benzoxazine sulfonamide library, with its inherent structural diversity, is a valuable resource for identifying novel hit compounds in a variety of therapeutic areas. The combination of the benzoxazine scaffold and the sulfonamide linker makes this library particularly well-suited for screening against targets where hydrogen bonding and specific spatial arrangements are critical for binding. Potential applications include:
-
Enzyme Inhibition Assays: Screening against kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation.
-
Receptor Binding Assays: Identifying ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.
-
Antimicrobial Screens: Evaluating the library for activity against a panel of bacterial and fungal strains.[7][8]
Figure 2: Application of the benzoxazine sulfonamide library in high-throughput screening against various biological targets to identify hit compounds.
Conclusion
The use of this compound as a building block provides a strategic and efficient route to a diverse library of sulfonamides. The protocols outlined in this application note offer a robust framework for the synthesis, purification, and characterization of such a library. The resulting collection of novel compounds, centered around a privileged scaffold, holds significant potential for the discovery of new lead molecules in a wide range of drug discovery programs.
References
Sources
- 1. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3989698A - Process for preparing benzoxazines - Google Patents [patents.google.com]
- 8. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Fluorescent Probes from 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Abstract
This comprehensive guide provides detailed methodologies for the synthesis, characterization, and application of novel fluorescent probes derived from 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride. This versatile building block allows for the straightforward generation of a library of fluorescent sulfonamides by coupling with various amine-containing fluorophores. The resulting probes, featuring a stable sulfonamide linker, are valuable tools for researchers in cellular biology and drug discovery. This document offers field-proven insights into the rationale behind experimental choices, self-validating protocols, and applications in cellular imaging.
Introduction: The Benzoxazine Scaffold in Fluorescent Probe Design
The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure can impart favorable photophysical properties and metabolic stability to a molecule. When functionalized as a sulfonyl chloride, it becomes a reactive handle for covalently linking to other molecules, particularly fluorescent reporters.
The sulfonamide bond, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is exceptionally stable under physiological conditions.[1][2] This chemical robustness is a cornerstone of modern fluorescent probe design, ensuring that the fluorescent signal remains associated with the intended molecular scaffold during biological experiments. By conjugating the this compound with various fluorescent amines, researchers can create a diverse palette of probes. The benzoxazine portion of the molecule can influence properties such as solubility, cell permeability, and even the fluorescence quantum yield of the attached fluorophore.
This guide will walk through the entire workflow, from the initial synthetic coupling to the final application in cellular imaging, providing both the "how" and the "why" for each step.
Synthesis of Benzoxazine-Based Fluorescent Probes
The core of the synthesis is a nucleophilic substitution reaction where an amine-containing fluorophore displaces the chloride from the sulfonyl chloride group. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]
Rationale for Reagent Selection
-
Fluorophore with Primary/Secondary Amine: The choice of fluorophore is critical as it dictates the spectral properties of the final probe. A wide array of commercially available fluorophores containing primary or secondary amine groups can be used, such as amino-functionalized coumarins, naphthalimides, or dansyl derivatives.[3][4][5]
-
Anhydrous Solvent: The reaction is sensitive to water, which can hydrolyze the sulfonyl chloride starting material. Therefore, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are essential.
-
Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl generated during the reaction. This prevents the protonation of the fluorophore's amine group, which would render it non-nucleophilic.[1]
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis and purification of fluorescent probes.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a fluorescent probe using Dansyl-cadaverine as an example amine-fluorophore.
Materials:
-
This compound (MW: 247.70 g/mol )
-
Dansyl-cadaverine (5-(Dimethylamino)-N-(5-aminopentyl)naphthalene-1-sulfonamide)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Dansyl-cadaverine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the amine-fluorophore spot indicates reaction completion.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is typically purified by silica gel column chromatography.[6]
-
Prepare a silica gel column using a suitable solvent system. For sulfonamides, a gradient of ethyl acetate in hexanes is often effective.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the final fluorescent probe.
Characterization of the Synthesized Probe
It is imperative to thoroughly characterize the newly synthesized probe to confirm its identity, purity, and photophysical properties.
Structural Characterization
| Technique | Expected Information |
| ¹H and ¹³C NMR | Confirms the covalent linkage and the presence of protons and carbons from both the benzoxazine and fluorophore moieties. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the synthesized molecule, confirming its elemental composition. |
| FT-IR Spectroscopy | Shows characteristic vibrational bands for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). |
Photophysical Characterization
The key performance metrics of a fluorescent probe are determined through spectroscopic analysis.[7]
| Property | Measurement Protocol | Significance |
| Absorption Maximum (λ_abs) | Record the UV-Visible absorption spectrum in a suitable solvent (e.g., DMSO, Ethanol). The wavelength of maximum absorbance is λ_abs. | Wavelength needed for optimal excitation of the probe. |
| Emission Maximum (λ_em) | Excite the probe at its λ_abs and record the fluorescence emission spectrum. The wavelength of maximum fluorescence is λ_em. | The color of the light emitted by the probe. |
| Stokes Shift | Calculated as the difference between λ_em and λ_abs (in nm). | A larger Stokes shift is desirable as it minimizes self-quenching and improves signal-to-noise. |
| Quantum Yield (Φ_F) | Measured using a spectrofluorometer with an integrating sphere or relative to a known standard (e.g., quinine sulfate).[2] | A measure of the probe's brightness; a higher quantum yield is generally better. |
| Photostability | Continuously illuminate a sample of the probe and measure the decrease in fluorescence intensity over time. | Determines the probe's suitability for long-term imaging experiments. |
Application Protocol: Cellular Imaging
These benzoxazine-based probes can be used for general staining of live or fixed cells to visualize cellular morphology. The following is a general protocol for staining adherent cells grown on coverslips.[8]
Cell Staining Workflow
Caption: A typical workflow for staining adherent cells with a fluorescent probe.
Detailed Staining Protocol for Adherent Cells
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS), optional.
-
Probe Stock Solution (e.g., 1 mM in DMSO).
-
Cell culture medium or imaging buffer (e.g., HBSS).
-
Antifade mounting medium.
Procedure:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with warm PBS.
-
Fixation (Optional): For fixed-cell imaging, add 4% paraformaldehyde solution and incubate for 15-20 minutes at room temperature. Wash the cells three times with PBS. For live-cell imaging, skip this step.
-
Probe Loading: Dilute the probe stock solution to a final working concentration of 1-10 µM in serum-free culture medium or an appropriate buffer. Add the probe solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the probe solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the probe.
Conclusion and Future Perspectives
The synthetic route outlined in this guide provides a robust and versatile platform for the development of novel fluorescent probes based on the 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine scaffold. The stability of the sulfonamide linkage, combined with the ease of coupling to a wide variety of fluorescent amines, allows for the creation of custom probes for diverse applications in biological research. Future work could involve the synthesis of probes with specific organelle-targeting moieties or the development of benzoxazine-based probes that exhibit environmentally sensitive fluorescence for sensing applications.
References
-
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). Royal Society Open Science. [Link]
- Synthesis method of dansyl chloride for preparing fluorescent probe. (n.d.).
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). MDPI. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]
-
Fluorescence lifetime characterization of novel low-pH probes. (2001). PubMed. [Link]
-
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). PubMed. [Link]
-
Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. (2023). ACS Publications. [Link]
-
Scheme 2. Synthesis of 1,8-naphthalimide based probe 3. (n.d.). ResearchGate. [Link]
-
Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging. (2021). ACS Publications. [Link]
-
A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells. (2022). RSC Publishing. [Link]
-
A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. (2017). RSC Publishing. [Link]
-
Development of novel fluorescent probes to detect and quantify specific reactive oxygen species. (n.d.). ResearchGate. [Link]
-
Development of Novel Fluorescent Probes for the Analysis of Protein Interactions under Physiological Conditions with Medical Devices. (2012). ACS Publications. [Link]
-
Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. (2021). PubMed. [Link]
-
Building a Fluorescent Cell Staining Protocol, Part 1. (2020). Gate Scientific. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
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- 8. gatescientific.com [gatescientific.com]
Application Notes and Protocols for the Use of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride in Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: A Scaffold for Discovery
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the success of any drug discovery campaign. The 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is a highly valuable starting material for generating compound libraries aimed at structure-activity relationship (SAR) exploration.[1][2][3] This molecule is comprised of two key features: the 1,4-benzoxazine core, a "privileged" heterocyclic motif found in numerous biologically active compounds, and the highly reactive sulfonyl chloride group.[4] The sulfonyl chloride serves as a chemical handle, allowing for the straightforward covalent attachment of a wide variety of nucleophiles, most commonly primary and secondary amines, to yield a diverse library of sulfonamides.[5]
This document serves as a comprehensive guide for researchers, providing both the scientific rationale and detailed experimental protocols for leveraging this scaffold in SAR studies. We will delve into the synthesis of a sulfonamide library, its application in a biological screening campaign using a relevant disease target, and the subsequent interpretation of data to establish a clear SAR.
The Scientific Rationale: The Sulfonamide Moiety in Drug Design
The sulfonamide functional group (–SO₂NR₂–) is a cornerstone of modern medicinal chemistry.[6][7] Its utility extends far beyond its historical role in antibacterial agents. In contemporary drug design, the sulfonamide is frequently employed as a bioisostere—a chemical group that can replace another while retaining or improving biological activity.[8][9] It often serves as a replacement for metabolically labile amides or carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced chemical stability and modulated physicochemical properties.[10][11]
The nitrogen atom of the sulfonamide can act as a hydrogen bond donor (in primary or secondary sulfonamides), while the two oxygen atoms are strong hydrogen bond acceptors. This electronic profile, combined with its tetrahedral geometry, allows the sulfonamide group to engage in specific, high-affinity interactions with biological targets, such as the zinc ion in the active site of metalloproteinases.[12][13] The development of new chemical entities bearing this moiety remains a highly active area of research.[14][15]
Protocol for Sulfonamide Library Synthesis
The reaction of a sulfonyl chloride with an amine is a robust and high-yielding method for sulfonamide synthesis.[6][16] The protocol below is a general method that can be adapted for a wide array of amine building blocks.
General Reaction Scheme
The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. A non-nucleophilic base is required to quench the HCl byproduct.[16]
Caption: General synthesis of N-substituted benzoxazine sulfonamides.
Materials and Reagents
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stir bars, ice bath, separatory funnel
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
-
Amine Solubilization: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.1 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial as the sulfonyl chloride can react with water, reducing the yield of the desired product.
-
-
Base Addition and Cooling: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Rationale: The reaction is often exothermic. Cooling to 0 °C helps to control the reaction rate, minimize side-product formation, and ensure safe handling of the reactive sulfonyl chloride.[16] The base will neutralize the HCl generated during the reaction, driving it to completion.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Rationale: Dropwise addition prevents a rapid temperature increase and allows for controlled formation of the sulfonamide.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Rationale: This series of washes removes unreacted starting materials and byproducts, simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[16]
Workflow for a Structure-Activity Relationship (SAR) Study
An SAR study is a systematic process that connects the chemical structure of a compound to its biological activity. The workflow involves synthesizing a library of related compounds and evaluating them in a relevant biological assay.
Caption: Workflow for an integrated SAR study.
Application Case Study: Targeting Matrix Metalloproteinase-12 (MMP-12)
Introduction to the Target
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and atherosclerosis.[17] In these conditions, overactive MMP-12 degrades components of the extracellular matrix, leading to tissue damage.[17] Arylsulfonamides are a well-established class of MMP inhibitors, making MMP-12 an excellent target for an SAR study with our newly synthesized library.[12][18]
Protocol for In Vitro MMP-12 Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human MMP-12.
Principle: The assay uses a fluorogenic peptide substrate that is cleaved by active MMP-12, releasing a fluorescent group and causing an increase in fluorescence intensity. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human MMP-12 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)
-
DMSO (for compound dissolution)
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~328/393 nm)
Step-by-Step Assay Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized sulfonamide in DMSO. Create a series of dilutions in the assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the recombinant MMP-12 stock solution in cold assay buffer to the desired working concentration.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
Test compound dilution (or DMSO for positive control, and buffer for negative control).
-
Diluted MMP-12 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data and SAR Interpretation
To illustrate the process, consider the hypothetical screening data for a small library derived from our scaffold.
| Cmpd | R¹ | R² | IC₅₀ (nM) vs. MMP-12 |
| 1 | H | Cyclopropyl | 850 |
| 2 | H | Phenyl | >10,000 |
| 3 | H | 4-Fluorophenyl | 5,200 |
| 4 | H | 3-Pyridyl | 950 |
| 5 | H | 2-(Morpholino)ethyl | 75 |
| 6 | H | (Tetrahydrofuran-2-yl)methyl | 150 |
| 7 | Methyl | Methyl | >10,000 |
SAR Interpretation:
-
Primary vs. Tertiary Sulfonamides: The tertiary sulfonamide (Cmpd 7 ) is inactive, suggesting the N-H proton is crucial for activity, likely acting as a hydrogen bond donor in the enzyme's active site.
-
Aromatic vs. Aliphatic Substituents: The simple phenyl-substituted compound (Cmpd 2 ) is inactive, while the small aliphatic cyclopropyl group (Cmpd 1 ) shows weak activity. This indicates that large, hydrophobic groups may cause a steric clash in the binding pocket.
-
Role of Heteroatoms: The introduction of heteroatoms capable of hydrogen bonding significantly improves potency. The 3-pyridyl group (Cmpd 4 ) is comparable to the cyclopropyl, but the incorporation of a flexible, polar morpholinoethyl side chain (Cmpd 5 ) leads to a >10-fold increase in potency. The tetrahydrofuran moiety (Cmpd 6 ) also confers good activity.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its straightforward reactivity allows for the rapid generation of diverse sulfonamide libraries. As demonstrated in the MMP-12 case study, a systematic synthetic and screening effort using this scaffold can efficiently generate clear structure-activity relationships, enabling the identification of potent lead compounds for drug discovery programs.
References
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- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Macias, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
- SpiroChem.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.
- Largeron, M., et al. (2005).
- Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
- BenchChem. (2025).
- NIH. In vitro NLK Kinase Assay. PubMed Central (PMC).
- Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry.
- Andrews, B. In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
- Largeron, M., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- El-Gaby, M. S. A., et al. (2020).
- Revvity. In Vitro Kinase Assays. Revvity.
- Cole, K. P., et al. (2023).
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- Molbase. This compound. Molbase.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Agamennone, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. NIH.
- Willis, M. C., et al.
- Aladdin Scientific. This compound. Aladdin Scientific.
- Asif, M. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Ghorab, M. M., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed.
- ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Request PDF.
- Smolecule. (2024). 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. Smolecule.
- Ghorab, M. M., et al. (2020).
- Alfa Chemistry. This compound. Alfa Chemistry.
- Sharma, A., et al. (2014). Sulphonamides: Deserving class as MMP inhibitors? PubMed.
- Chen, I. C., et al. (2001). Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed.
- Patsnap. (2024). What are MMP12 inhibitors and how do they work?
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- 5. 磺酰氯和磺酰胺 [sigmaaldrich.com]
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- 13. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Improving Low Yield of Sulfonamide Synthesis with 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when using 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride in their synthetic protocols. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonamide reaction yield is consistently low. What are the most probable causes?
A1: Low yields in sulfonamide synthesis, particularly with a reactive agent like this compound, typically stem from a few critical factors. The primary culprits are often related to the stability of the sulfonyl chloride and the reaction conditions.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture.[1][2][3] Any water present in your reaction setup—be it in the solvent, on the glassware, or from atmospheric humidity—will readily react with the sulfonyl chloride to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine, thereby reducing the amount of sulfonyl chloride available for the desired reaction and consequently lowering your yield.[2][4]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in the success of the sulfonylation. An unsuitable base may not be strong enough to deprotonate the amine or neutralize the HCl byproduct effectively.[2][5] The solvent must be able to dissolve the reactants while remaining inert to the reactive intermediates.
-
Side Reactions: With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine.[2] While less common with secondary amines, other side reactions can occur depending on the specific amine substrate.
Q2: I suspect my this compound has degraded. How can I be sure, and what precautions should I take?
A2: It is highly probable that your sulfonyl chloride has degraded if it has been stored for an extended period or handled improperly. Over time, exposure to atmospheric moisture can lead to hydrolysis.[2]
Verification of Reagent Quality: To confirm the integrity of your sulfonyl chloride, you can perform a simple analytical check. An NMR or IR spectrum of the starting material can reveal the presence of the corresponding sulfonic acid as an impurity.[5]
Preventative Measures: To mitigate hydrolysis, adhere to the following best practices:
-
Use Anhydrous Conditions: All glassware must be thoroughly oven-dried before use. Solvents should be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Proper Storage: Store this compound in a tightly sealed container, preferably in a desiccator, to minimize exposure to moisture.[1]
-
Fresh Reagent: Whenever possible, use a freshly opened bottle of the sulfonyl chloride for your reactions.[4]
Q3: What is the optimal choice of base and solvent for this reaction?
A3: The selection of base and solvent is critical for maximizing the yield of your sulfonamide synthesis.
Base Selection: A non-nucleophilic organic base is generally preferred to avoid competing reactions with the sulfonyl chloride.
-
Pyridine or Triethylamine (Et3N): These are common and effective choices for standard sulfonylation reactions.[2][5] They act as both a base to deprotonate the amine (or the resulting ammonium salt) and as a scavenger for the HCl generated during the reaction.
-
Stronger, Non-Nucleophilic Bases: For less reactive or sterically hindered amines, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge can be beneficial.[5]
Solvent Selection: Aprotic solvents are the standard choice for these reactions as they do not participate in the reaction and can effectively dissolve the reactants.
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN): These are excellent first choices for sulfonamide synthesis.[5]
-
Polar Aprotic Solvents (DMF or DMSO): For reactions with low solubility or with less reactive amines, using a more polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be advantageous.[5]
The following table provides a starting point for optimizing your reaction conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for many reactants, inert, and easily removed. |
| Base | Pyridine or Triethylamine (Et3N) | Effective HCl scavenger and promotes the reaction.[2] |
| Temperature | 0 °C to room temperature | Starting at a lower temperature helps to control the initial exothermic reaction. |
| Stoichiometry | Amine (1.0 eq), Sulfonyl Chloride (1.0-1.2 eq), Base (1.5-2.0 eq) | A slight excess of the sulfonyl chloride can drive the reaction to completion, while sufficient base is needed to neutralize the acid byproduct. |
Q4: I am observing an unexpected side product. What could it be and how can I minimize its formation?
A4: The most common side product is the sulfonic acid resulting from the hydrolysis of your sulfonyl chloride.[2] If you are confident in your anhydrous technique, other possibilities include:
-
Bis-sulfonation (with primary amines): To minimize the formation of the bis-sulfonated product, you can try adding the sulfonyl chloride slowly to a solution containing a slight excess of the primary amine. This stoichiometric adjustment favors the reaction of the sulfonyl chloride with an unreacted amine molecule.[2]
-
Reaction with the Solvent: While less common with the recommended solvents, some solvents can react under certain conditions. Ensure your chosen solvent is appropriate for the reaction conditions.
-
Polymerization (with certain anilines): Aromatic amines can sometimes lead to polymerization.[2] If you suspect this is occurring, consider using a protecting group strategy for the amine.[2]
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your sulfonamide synthesis.
TLC Procedure:
-
Spot a small aliquot of your reaction mixture onto a TLC plate alongside your starting materials (amine and sulfonyl chloride).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light or by using a staining agent like iodine.
The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][7]
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of sulfonamides using this compound.
-
To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.
-
Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
References
-
Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChem. Retrieved from [Link]
-
Wuts, P. G. (2012). Preparation of sulfonamides from N-silylamines. NIH Public Access. Retrieved from [Link]
-
Li, Z., et al. (2020). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. ResearchGate. Retrieved from [Link]
-
Bull, J. A., & Luisi, R. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Bull, J. A., & Luisi, R. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic-Chemistry.org. Retrieved from [Link]
-
King, J. F., & Lee, T. W. S. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]
-
Kamani, J. R., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]
-
Willis, M. C., et al. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]
-
Amgen. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Retrieved from [Link]
-
Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]
-
Osiński, Z., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC - NIH. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Slideshare. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). This compound. Aladdin Scientific. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound. Mol-Instincts. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS. Retrieved from [Link]
-
Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Wang, H., et al. (2018). Review of Immunoassay Methods for the Detection of Sulfonamides. ResearchGate. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Singh, U. K., et al. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SULFONAMIDE SCHIFF'S BASES. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic-Chemistry.org. Retrieved from [Link]
-
Bar-Ziv, R., & Grossman, O. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. Retrieved from [Link]
-
Willis, M. C. (2012). Synthesis of sulfonamides. ResearchGate. Retrieved from [Link]
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Preventing decomposition of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride during reaction
Technical Support Center: 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Welcome to the dedicated technical support guide for this compound (CAS: 368869-93-6). This resource is designed for researchers and drug development professionals to navigate the complexities of handling this reactive intermediate. Our focus is to provide field-proven insights and troubleshooting strategies to prevent its decomposition, ensuring the success and reproducibility of your synthetic routes.
Section 1: Foundational Understanding & FAQs
This section addresses the most immediate questions researchers face when working with this reagent. Understanding its inherent reactivity is the first step toward preventing its degradation.
Q1: I've just received my shipment. What are the immediate signs of decomposition I should look for?
A1: Upon receipt and before use, inspect the reagent carefully. Signs of decomposition include:
-
Physical Appearance: The pure compound is a solid.[1] Clumping, discoloration, or the presence of an oily film suggests hydrolysis.
-
Acrid Odor: Decomposition via hydrolysis releases hydrogen chloride (HCl) gas, which has a sharp, acrid smell.[2]
-
Poor Solubility: The hydrolyzed product, the corresponding sulfonic acid, has vastly different solubility profiles. If the reagent dissolves poorly in your anhydrous non-polar or moderately polar organic solvent but shows some solubility in aqueous media, it may be partially decomposed.
Q2: My reaction yield is consistently low when forming sulfonamides. What is the most probable cause?
A2: The most common culprit for low yields is the premature decomposition of the sulfonyl chloride, primarily through hydrolysis.[2][3] The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[2][4] This reaction is often faster than the desired reaction with your amine if even trace amounts of moisture are present. This side reaction consumes your starting material, directly reducing the yield of your target sulfonamide.
Q3: Besides low yield, I'm having trouble with purification. What is the main byproduct I should be trying to remove?
A3: The primary byproduct of decomposition is 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid. This is formed when the sulfonyl chloride reacts with water.[2][3] Being a strong acid, it can complicate extractions and chromatography. During a basic workup, it will form a salt and partition into the aqueous layer, but its presence can lead to emulsion formation.
Q4: What are the absolute best practices for storing this reagent to ensure its long-term stability?
A4: To maximize shelf-life, strict storage protocols are necessary:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace moisture and oxygen.[2]
-
Temperature: Keep in a cool, dark location, preferably in a refrigerator dedicated to chemical storage. Avoid temperature cycling.
-
Container: The original, unopened container is ideal. If you must transfer it, use a clean, dry glass container with a tight-fitting cap, preferably with a PTFE liner. Parafilm can be used to seal the cap for long-term storage.
Section 2: The Chemistry of Decomposition
A deeper understanding of the degradation pathways is crucial for designing robust experimental protocols. The sulfonyl chloride moiety is the molecule's reactive center and, consequently, its point of instability.
The Inevitable Threat: Hydrolysis
The paramount decomposition pathway is hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a potent electrophile. Water, even in trace amounts, acts as a nucleophile, attacking this sulfur atom.[2][5][6]
This process is a classic nucleophilic substitution reaction at sulfur.[7][8] The presence of acid or base can catalyze this reaction, but it proceeds readily even under neutral conditions.
Caption: Primary decomposition pathway via hydrolysis.
Thermal Decomposition
While the benzoxazine core is known for its thermal stability, especially in polymeric forms, the sulfonyl chloride group itself can be thermally labile.[9][10] High reaction temperatures can promote side reactions or decomposition. Thermal decomposition of sulfonyl chlorides can proceed through radical or ionic pathways, leading to the extrusion of SO₂ and the formation of aryl chlorides or other rearranged products.[11][12] For this specific molecule, it is prudent to keep reaction temperatures as low as reasonably possible to maintain the integrity of the sulfonyl chloride group.
Section 3: Troubleshooting Guide for Experimental Work
This guide provides a structured approach to diagnosing and solving common issues encountered during reactions.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective Actions & Rationale |
| Low or No Yield of Sulfonamide | 1. Hydrolysis of Starting Material: Reagent was compromised before the reaction. | 1. Verify Reagent Quality: Test a small amount of the sulfonyl chloride by quenching it in water and checking the pH. A significant drop indicates HCl formation and active reagent. Rationale: Ensures you are not starting with already decomposed material. |
| 2. Moisture in Reaction: Contamination from solvent, glassware, or amine reactant. | 2. Implement Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120°C overnight) and cool under an inert atmosphere. Use a molecular sieve to dry the amine if it is a liquid. Rationale: Water is a competing nucleophile that must be rigorously excluded.[2] | |
| 3. Incorrect Base: Use of a nucleophilic base or an insufficient amount of base. | 3. Use a Non-Nucleophilic Base: Employ a tertiary amine like triethylamine (TEA) or pyridine. Use at least 1.1 equivalents to neutralize the HCl generated.[4] Rationale: The base's role is solely to scavenge HCl, which can otherwise protonate your amine nucleophile, rendering it unreactive. | |
| Formation of a Sticky, Insoluble Precipitate | Sulfonic Acid Formation: The hydrolyzed byproduct (sulfonic acid) may be precipitating or causing your product to oil out. | Improve Moisture Control: Refer to the corrective actions for "Moisture in Reaction" above. Rationale: Preventing the formation of the highly polar sulfonic acid is the only way to avoid this issue. |
| Reaction Stalls or is Incomplete | 1. Amine Protonation: The HCl byproduct is neutralizing your amine nucleophile. | 1. Ensure Sufficient Base: Add the base before or concurrently with the sulfonyl chloride. Consider using 2.0 equivalents of base if the amine starting material is an HCl salt. Rationale: Keeping the amine in its free base form is essential for nucleophilicity. |
| 2. Low Temperature: The reaction temperature is too low for the specific amine being used. | 2. Gradual Temperature Increase: Start the reaction at 0°C for controlled addition, then allow it to slowly warm to room temperature. Gentle heating (40-50°C) can be attempted if the reaction remains stalled, but monitor for decomposition. Rationale: Balances the need for activation energy with the risk of thermal degradation. |
Section 4: Validated Experimental Protocols
Adherence to a validated protocol is the most effective way to ensure success. The following procedures incorporate best practices for minimizing decomposition.
Protocol: Handling and Dispensing the Reagent
-
Preparation: Place the sealed reagent bottle, a clean, dry spatula, and a tared, dry vial with a septum cap into a desiccator to equilibrate to room temperature for at least 30 minutes. Rationale: Prevents atmospheric moisture from condensing on cold surfaces.
-
Inert Atmosphere: Move the items into a glove box or use a Schlenk line. Purge the vial with dry argon or nitrogen.
-
Dispensing: Quickly open the reagent bottle inside the inert atmosphere, weigh the desired amount into the vial, and immediately seal both the vial and the stock bottle.
-
Dissolution: Dissolve the weighed reagent in an anhydrous solvent (e.g., Dichloromethane, THF) via cannula or a dry syringe to create a stock solution for addition to the reaction.
Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a self-validating system for reacting the sulfonyl chloride with a primary or secondary amine.
Caption: Workflow for robust sulfonamide synthesis.
Detailed Steps:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add your amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (1.2 eq.).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate oven-dried flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Reaction: Add the sulfonyl chloride solution to the cooled amine solution dropwise via a syringe pump or dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C. Rationale: Slow addition prevents temperature spikes and minimizes side reactions.
-
Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
References
-
King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. [Link]
-
van Aller, R. T., et al. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. [Link]
-
Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. [Link]
-
Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]
-
King, J. F., & Lee, T. W. S. (1969). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. [Link]
-
Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. [Link]
-
Moodie, R. B., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
van Aller, R. T., et al. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. [Link]
-
Fernández, I., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]
-
Chang, Y.-L., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Baran, P. S., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]
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Molbase. (n.d.). This compound. Molbase. [Link]
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Aladdin Scientific. (n.d.). This compound. Aladdin Scientific. [Link]
-
Gancarczyk, D., et al. (2022). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Molecules. [Link]
-
Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Moodie, R. B., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Burch, J. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
Li, M., et al. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Polymers. [Link]
-
Zhang, K., et al. (2018). Synthesis and Characterization of Polyetheramine-type Benzoxazines as Protective Coatings for Low Carbon Steel against Corrosion in Sodium Chloride Solution. Journal of The Electrochemical Society. [Link]
-
Liu, X., et al. (2019). Understanding the curing behaviors and properties of phthalonitrile containing benzoxazine with a new type of aniline curing agent. Polymers. [Link]
-
Tunoori, A. R., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Link]
-
Taylor & Francis. (n.d.). Methanesulfonyl chloride – Knowledge and References. Taylor & Francis. [Link]
Sources
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- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
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- 6. researchgate.net [researchgate.net]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability [mdpi.com]
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- 12. pubs.acs.org [pubs.acs.org]
Side product formation in reactions with 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Welcome to the technical support guide for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride (CAS 368869-93-6). This document is intended for researchers, scientists, and drug development professionals utilizing this versatile sulfonylating agent. Here, we address common challenges, with a specific focus on identifying and mitigating the formation of unwanted side products to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, and I observe a major, more polar byproduct on my TLC/LC-MS. What is the likely culprit?
A1: The most probable cause for low yield and the appearance of a polar byproduct is the hydrolysis of the sulfonyl chloride . Aryl sulfonyl chlorides are highly susceptible to moisture.[1] Even trace amounts of water in your reaction solvent, reagents, or glassware can rapidly convert the reactive sulfonyl chloride (-SO₂Cl) into the corresponding and unreactive 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid (-SO₃H).[2][3]
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion.[2] This sulfonic acid byproduct is significantly more polar, which explains its different behavior on TLC (lower Rf) and reverse-phase LC-MS (earlier elution time).
-
Preventative Action: Implementing rigorous anhydrous techniques is critical. This includes oven-drying all glassware, using freshly distilled anhydrous solvents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] It is also recommended to use a fresh bottle of the sulfonyl chloride, as older reagents may have hydrolyzed due to atmospheric moisture exposure over time.[3]
Q2: I'm performing a sulfonamide synthesis with a primary amine and see a second, less polar byproduct in addition to my desired product. What could this be?
A2: When using a primary amine (R-NH₂), a common side reaction is the formation of a bis-sulfonated product , (Benzoxazine-SO₂)₂N-R. This occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide.
-
Causality: The sulfonamide N-H bond is acidic and can be deprotonated by the base in the reaction mixture, forming a nucleophilic sulfonamidate anion. This anion can then react with another equivalent of the highly electrophilic sulfonyl chloride. This side reaction is particularly prevalent if the sulfonyl chloride is used in excess or if the reaction is run for an extended period at elevated temperatures.
-
Preventative Action:
-
Control Stoichiometry: Carefully control the stoichiometry. Using a slight excess of the amine (e.g., 1.1–1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1]
-
Addition Order: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring the primary reaction with the more nucleophilic amine over the sulfonamide.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., starting at 0 °C and slowly warming to room temperature).
-
Q3: My reaction is sluggish, and even after prolonged stirring, a significant amount of starting material remains. What factors could be at play?
A3: Several factors can lead to an incomplete or stalled reaction:
-
Poor Reagent Quality: As mentioned in Q1, the sulfonyl chloride may have partially hydrolyzed, reducing its effective concentration.[1]
-
Insufficient Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[4] A base (commonly a non-nucleophilic tertiary amine like triethylamine or pyridine) is essential to neutralize this acid.[1] If the base is omitted or used in sub-stoichiometric amounts, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Steric Hindrance: If your nucleophile (amine or alcohol) is sterically bulky, the reaction rate can be significantly reduced. The approach to the sulfur atom is hindered, requiring more forcing conditions.
-
Low Nucleophilicity: Electron-poor amines or alcohols are less nucleophilic and will react more slowly. For these substrates, consider using a stronger, non-nucleophilic base (e.g., DBU) or a more polar aprotic solvent like DMF to enhance reactivity.[3]
Q4: Can the benzoxazine ring system itself participate in side reactions?
A4: The 3,4-dihydro-2H-1,4-benzoxazine ring is generally stable under standard sulfonylation conditions.[5] Thermally-induced ring-opening polymerization of benzoxazines typically requires high temperatures (often >200 °C), far exceeding the conditions for most solution-phase sulfonylation reactions.[6] Cationic initiators can promote ring-opening at lower temperatures, but this is unlikely to be a major pathway under the typical basic conditions used for sulfonamide formation.[5] Degradation is not a primary concern unless excessively harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions for prolonged periods) are employed.[7]
Troubleshooting Guide for Side Product Formation
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Low Yield, Polar Byproduct | Hydrolysis of Sulfonyl Chloride | Ensure Strict Anhydrous Conditions: Oven/flame-dry all glassware. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened Sure/Seal™ bottle). Run the reaction under an inert atmosphere (N₂ or Ar). This minimizes the presence of water, the primary reactant for this side reaction.[1] |
| Multiple Products (Primary Amines) | Bis-sulfonylation | Control Stoichiometry & Addition: Use a slight excess of the amine (1.1-1.2 eq). Add the sulfonyl chloride dropwise to the amine/base solution at 0 °C. This keeps the electrophile concentration low, favoring reaction with the more nucleophilic starting amine.[1] |
| Reaction Stalls / Incomplete | Inactive Reagent / Insufficient Base | Verify Reagent Quality: Use a fresh bottle of sulfonyl chloride. Use Adequate Base: Employ at least 1.1 equivalents of a non-nucleophilic base (e.g., Et₃N, DIPEA, or pyridine) to neutralize the HCl byproduct, which would otherwise deactivate the amine nucleophile.[1][4] |
| Unexpected Ester Byproduct | Reaction with Alcohol Solvent | Use Aprotic Solvents: Avoid using alcohol-based solvents (MeOH, EtOH) unless the goal is to form a sulfonate ester. Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[3] |
Key Reaction Pathways & Visualization
The primary desired reaction is the nucleophilic substitution at the sulfur center. The most common side reaction is hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Purification strategy for crude 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride reaction mixtures
Welcome to the technical support center for the purification of crude 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate.
Introduction
The synthesis of this compound via chlorosulfonation of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a crucial step in many synthetic pathways. However, the crude reaction mixture often contains a variety of impurities and byproducts that can complicate downstream applications. This guide provides a systematic approach to the purification of the target compound, addressing common issues encountered in the laboratory.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A general workflow for the purification of the target sulfonyl chloride.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: The crude product is an oil or a sticky solid that is difficult to handle.
-
Question: After aqueous workup and removal of the solvent, my product is not a solid but a viscous oil. What could be the cause and how do I proceed?
-
Answer: This is a common issue that can arise from several factors:
-
Presence of Water: Residual water can prevent the crystallization of the product. Ensure the organic phase was thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
-
High Impurity Load: A significant amount of impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Residual Solvent: Incomplete removal of the extraction solvent can also lead to an oily product.
Troubleshooting Steps:
-
Re-dissolve and Dry: Dissolve the oily residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the solution again with brine to remove any remaining water. Dry the organic layer thoroughly over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Trituration: Try to induce crystallization by adding a non-polar solvent in which the product is poorly soluble, such as hexanes or petroleum ether. Stir the mixture vigorously. This process, known as trituration, can often crash out the solid product.
-
Proceed to Chromatography: If the product remains an oil, it may be necessary to proceed directly to column chromatography for purification.[1]
-
Issue 2: Low yield of the desired sulfonyl chloride after aqueous workup.
-
Question: My isolated yield of this compound is significantly lower than expected. What are the potential causes?
-
Answer: Low yields are often attributed to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble and lost in the aqueous phase during workup.
-
Cause: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.[2]
-
Prevention and Mitigation:
-
Controlled Quenching: When quenching the reaction mixture, do so slowly by adding it to ice-cold water or a biphasic mixture of ice and an organic solvent (e.g., ethyl acetate). This helps to dissipate the heat from the exothermic reaction and minimizes the time the sulfonyl chloride is in contact with the aqueous phase at higher temperatures.
-
Efficient Extraction: Perform the extraction with a suitable organic solvent immediately after quenching. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Avoid Basic Conditions: Do not use a basic wash (e.g., sodium bicarbonate) during the initial workup unless necessary to neutralize residual acid, as this can accelerate the hydrolysis of the sulfonyl chloride. If a basic wash is required, it should be done quickly and at a low temperature.
-
-
Issue 3: The purified product still shows impurities by TLC or NMR.
-
Question: I have purified my product by recrystallization, but analytical data (TLC, ¹H NMR) still indicates the presence of impurities. What are these impurities and how can I remove them?
-
Answer: The most common impurities that may co-crystallize with the product are unreacted starting material and the corresponding sulfonic acid.
Impurity Profile and Removal Strategy:
| Impurity | Chemical Structure | Identification | Purification Method |
| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Starting Material) | More non-polar on TLC than the product. Characteristic signals in ¹H NMR. | Column Chromatography: Use a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., with ethyl acetate).[1] | |
| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid (Hydrolysis Product) | Very polar on TLC (often remains at the baseline). Broad -OH peak in ¹H NMR (if not exchanged with D₂O). | Aqueous Wash: Dissolve the crude product in an organic solvent and wash with water or brine. The sulfonic acid is highly water-soluble. |
To be replaced with actual chemical structure diagrams generated via a chemical drawing tool.
Detailed Purification Protocols:
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, ethyl acetate, or a mixture of hexanes/THF).[3]
-
Slowly add a non-polar co-solvent (e.g., hexanes) until the solution becomes slightly turbid.[3]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Flash Column Chromatography: [1][4]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether (e.g., starting from 0% ethyl acetate and gradually increasing to 20-30%). The exact gradient should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dry sample onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store the purified this compound?
-
A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is also recommended to protect it from atmospheric moisture, which can cause hydrolysis.[5]
-
-
Q2: What are the best analytical techniques to assess the purity of the final product?
-
A2: A combination of techniques is recommended for a comprehensive purity assessment[6]:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the presence of starting material or polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual solvents or impurities with distinct signals. Use anhydrous deuterated solvents like CDCl₃ or acetone-d₆.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. Derivatization may be necessary for very reactive sulfonyl chlorides.[7][8]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the sulfonyl chloride functional group, which shows characteristic strong absorption bands for the S=O stretches (typically around 1370 and 1180 cm⁻¹).[6]
-
-
-
Q3: Can I use Gas Chromatography (GC) to analyze my sample?
-
A3: GC analysis of sulfonyl chlorides can be challenging due to their thermal lability. High injector temperatures can cause decomposition on the column. If GC is necessary, it is often better to derivatize the sulfonyl chloride to a more stable sulfonamide before analysis.[6]
-
Visualizing Key Structures
The diagram below shows the chemical structures of the target compound and its main related impurities.
Caption: Key chemical structures in the purification process. Note: Placeholder images are used and should be replaced with actual chemical drawings.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
-
ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
- Process for production of aromatic sulfonyl chloride compound. Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
- The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
- Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. Google Patents.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. Available at: [Link]
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
This compound. Aladdin Scientific. Available at: [Link]
-
This compound. Molbase. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Methyl p-toluenesulfonate-initiated cationic polymerization of a benzoxazine resin. ResearchGate. Available at: [Link]
-
Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. National Institutes of Health. Available at: [Link]
-
Chlorosulfonation of N-Arylmaleimides. ResearchGate. Available at: [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
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- 8. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride during aqueous workup
Welcome to the technical support resource for handling 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge frequently encountered during synthetic procedures: the hydrolysis of the sulfonyl chloride functional group during aqueous workup. Our goal is to provide you with the mechanistic understanding and practical, field-tested protocols necessary to mitigate this side reaction, thereby maximizing the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a bespoke chemical intermediate, valued for its reactive sulfonyl chloride moiety which allows for the straightforward synthesis of sulfonamides and sulfonate esters.[1][2] Hydrolysis is the reaction of the sulfonyl chloride group with water, which converts it into the corresponding sulfonic acid.[3] This is a significant concern because it represents a direct loss of your desired reactive intermediate, leading to reduced reaction yields.[4][5] Furthermore, the resulting sulfonic acid byproduct can complicate purification, requiring additional steps to remove it from the product mixture.
Q2: What is the fundamental mechanism of sulfonyl chloride hydrolysis?
The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack on the electrophilic sulfur atom. Water, acting as a nucleophile, attacks the sulfur center, leading to a transient intermediate. This is followed by the departure of the chloride leaving group, which is subsequently protonated to form hydrochloric acid (HCl), while the sulfur species is deprotonated to yield the final sulfonic acid product.[5] This process is generally irreversible under standard workup conditions.
Q3: Are all sulfonyl chlorides equally susceptible to hydrolysis?
No, the rate of hydrolysis is highly dependent on the electronic and steric properties of the molecule. Electron-withdrawing groups attached to the aromatic ring can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, sterically hindered sulfonyl chlorides may exhibit slower hydrolysis rates.[6][7] While specific kinetic data for this compound is not broadly published, aryl sulfonyl chlorides are generally reactive towards water.[3][8] The low solubility of some aryl sulfonyl chlorides in water can, however, offer a degree of protection by limiting contact between the reactants, a principle that can be exploited in process chemistry.[9]
Troubleshooting Guide: Aqueous Workup Failures
This section addresses specific problems you may encounter during the aqueous workup of reactions involving this compound.
Issue 1: Significant loss of product and formation of a polar, water-soluble impurity.
Diagnosis: This is the classic sign of extensive hydrolysis. The polar impurity is almost certainly the corresponding 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid.
Root Cause Analysis: The primary causes of excessive hydrolysis are prolonged exposure to water, elevated temperatures, or a pH that facilitates the reaction. The rate of decomposition in hot water is significantly faster than in cold water.[10]
Mitigation Strategies:
-
Temperature Control: This is the most critical and straightforward parameter to control. Always perform the quench and subsequent aqueous washes at 0 °C using an ice-water bath.[11][12] This dramatically slows the rate of hydrolysis.
-
Minimize Contact Time: Plan your workup to be as efficient as possible. Do not let the reaction mixture sit in contact with the aqueous phase for extended periods.
-
Use of Brine: Perform washes with saturated sodium chloride (brine) solution. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out," which can help minimize hydrolysis.
Table 1: Influence of Workup Conditions on Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Recommended Condition | Causality & Rationale |
| Temperature | Increases significantly with temperature. | 0 - 5 °C | Reduces the kinetic energy of water molecules, lowering the frequency and energy of collisions with the sulfonyl chloride.[10] |
| pH | Can be catalyzed by base (OH⁻). | Neutral to slightly acidic quench, followed by a basic wash. | While strong base can accelerate hydrolysis to remove excess reagent, the initial quench should avoid high pH to protect the product. |
| Contact Time | Directly proportional to the extent of hydrolysis. | < 30 minutes | Minimizes the opportunity for the two-phase reaction to occur at the interface between the organic and aqueous layers. |
| Solvent | Aprotic, water-immiscible solvents are protective. | DCM, Ethyl Acetate, Toluene | Low solubility of water in the organic phase limits the concentration of the nucleophile where the product resides.[13] |
Issue 2: My desired product is contaminated with unreacted sulfonyl chloride after a standard water and brine wash.
Diagnosis: The aqueous workup was insufficient to remove the excess electrophile. This can happen if the sulfonyl chloride is particularly non-polar or sterically hindered, making it slow to hydrolyze.[11]
Solution A: Optimized Basic Wash Protocol
A basic wash is highly effective because it not only hydrolyzes the remaining sulfonyl chloride but also converts the resulting sulfonic acid into its highly water-soluble sulfonate salt, facilitating its removal.[11][14]
Step-by-Step Protocol:
-
Cooling: Ensure the reaction mixture, dissolved in an appropriate organic solvent (e.g., Ethyl Acetate or DCM), is cooled to 0 °C.
-
Initial Quench: Slowly add cold, deionized water or crushed ice to quench any highly reactive species.
-
Basic Wash: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir the biphasic mixture vigorously for 30-60 minutes at 0-5 °C. Monitor the disappearance of the starting sulfonyl chloride by TLC or LC-MS.
-
Phase Separation: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Reddit r/chemhelp. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Retrieved from [Link]
-
Robertson, R. E. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Retrieved from [Link]
-
Dunn, G. E., & Robertson, R. E. (1971). Kinetics and mechanism of the hydrolysis of a series of benzenesulfonyl chlorides. Canadian Journal of Chemistry, 49(12), 2057-2065. Retrieved from [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water?. Retrieved from [Link]
-
Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]
-
Dunn, P. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 688-692. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766-781. Retrieved from [Link]
Sources
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- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Exothermic Reactions of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage potential exothermic events during its synthesis and subsequent reactions. The information herein is grounded in established principles of chemical process safety and is intended to supplement, not replace, institutional safety protocols and professional judgment.
Introduction: The Nature of the Hazard
This compound is a reactive intermediate crucial for the synthesis of various pharmacologically active molecules. The sulfonyl chloride moiety, while essential for its synthetic utility, is also the primary source of its thermal hazards. Reactions involving the formation or quenching of sulfonyl chlorides are often highly exothermic.[1][2] A failure to adequately control the heat generated can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[3][4] This guide provides a framework for understanding and mitigating these risks.
Core Principles of Thermal Management
The safe handling of exothermic reactions involving this compound hinges on several key principles:
-
Understanding the Reaction Chemistry: A thorough understanding of the reaction mechanism, potential side reactions, and the thermochemistry of each step is critical.[5]
-
Controlled Reagent Addition: The rate of addition of reactive reagents, such as chlorosulfonic acid during synthesis or quenching agents during workup, directly controls the rate of heat generation.[6]
-
Effective Heat Removal: The reaction vessel must be capable of dissipating the heat generated by the reaction faster than it is produced.[7]
-
Continuous Monitoring: Real-time monitoring of critical parameters, especially temperature, is essential for early detection of any deviation from normal operating conditions.[8]
-
Emergency Preparedness: A well-defined and practiced emergency plan is crucial for responding effectively to any unforeseen exothermic event.[9]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Synthesis Phase: Chlorosulfonation
The synthesis of aryl sulfonyl chlorides, often through chlorosulfonation, is a notoriously exothermic process.[1][10]
Q1: I am planning to synthesize this compound via chlorosulfonation. What are the primary exothermic hazards?
A1: The primary hazard lies in the highly exothermic reaction between the aromatic precursor and the chlorosulfonating agent (e.g., chlorosulfonic acid).[1] The heat of reaction, if not properly managed, can lead to a thermal runaway.[4] Additionally, the reaction generates hydrogen chloride (HCl) gas, which can cause a pressure buildup in a closed system.
Troubleshooting & Best Practices:
-
Reaction Scale and Equipment:
-
For laboratory-scale experiments, use a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Ensure the reaction is conducted in a well-ventilated fume hood.
-
-
Temperature Control:
-
The reaction should be performed at a low temperature, typically between -10°C and 0°C, in a cooling bath (e.g., ice-salt or a cryocooler).[10]
-
The chlorosulfonating agent must be added dropwise and slowly to maintain the desired temperature. A rapid addition will lead to an uncontrollable exotherm.
-
-
Agitation:
-
Vigorous and consistent stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.
-
-
Monitoring:
-
Continuously monitor the internal reaction temperature. Any unexpected rise in temperature is an indication of a potential loss of control.
-
Q2: During the addition of chlorosulfonic acid, the temperature of my reaction is rising rapidly despite a cooling bath. What should I do?
A2: This is a critical situation that requires immediate action to prevent a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the chlorosulfonating agent.
-
Enhance Cooling: If possible, add more cooling medium to the bath (e.g., dry ice to an acetone bath).
-
Prepare for Quenching (if necessary): Have a pre-chilled, suitable quenching agent ready. However, quenching a large-scale, out-of-control reaction can also be hazardous and should only be done if the procedure has been established and deemed safe.
Workflow for Managing a Temperature Spike During Synthesis
Caption: Decision workflow for a temperature spike during synthesis.
Workup & Quenching Phase
Quenching the reaction mixture to hydrolyze excess sulfonylating agents and the product itself is also a significant exothermic step.
Q3: My synthesis is complete. What is the safest way to quench the reaction mixture?
A3: The safest method involves a slow, controlled addition of the reaction mixture to a vigorously stirred, pre-chilled quenching medium.[11] A "reverse quench" (adding the quenching agent to the reaction mixture) is generally not recommended as it can be more difficult to control.
Recommended Quenching Protocol:
-
Prepare the Quenching Medium: In a separate, appropriately sized vessel, prepare a slurry of crushed ice and water. For some applications, a cold, dilute basic solution (e.g., sodium bicarbonate) can be used, but be aware of gas evolution (CO2).[11]
-
Cool the Reaction Mixture: Ensure the completed reaction mixture is cooled to a low temperature (e.g., 0°C).
-
Slow Addition: Slowly and carefully add the reaction mixture dropwise to the vigorously stirred ice slurry.
-
Monitor Temperature: Monitor the temperature of the quenching vessel to ensure it does not rise significantly.
-
Ventilation: Perform the quench in a well-ventilated fume hood to handle any evolved HCl gas.
Q4: I observe excessive fuming and a rapid temperature increase during the quenching process. What is happening and what should I do?
A4: This indicates that the quenching is proceeding too quickly, and the rate of heat generation is overwhelming the cooling capacity of the ice slurry.
Troubleshooting & Corrective Actions:
-
Stop the Addition: Immediately halt the addition of the reaction mixture to the quench pot.
-
Increase Stirring: Ensure the stirring of the quenching slurry is as vigorous as possible to improve heat transfer.
-
Add More Ice: Add more crushed ice to the quenching vessel to increase its cooling capacity.
-
Resume at a Slower Rate: Once the temperature is under control, resume the addition at a much slower rate.
Data Table: Quenching Agent Considerations
| Quenching Agent | Pros | Cons |
| Ice/Water | Readily available, effective heat sink. | Can be highly exothermic; may not fully neutralize acidic byproducts.[11] |
| Sodium Bicarbonate (aq., cold) | Neutralizes acidic byproducts (HCl, sulfonic acid). | Generates CO2 gas, which can cause foaming and pressure buildup if addition is too fast. |
| Ammonia (aq., dilute, cold) | Rapidly converts sulfonyl chloride to the more stable sulfonamide. | Introduces a new impurity (the sulfonamide) that must be removed. |
Product Stability & Decomposition
Heterocyclic sulfonyl chlorides can be prone to decomposition, which can be accelerated by elevated temperatures.[9][12]
Q5: How stable is this compound? Can it decompose exothermically?
Best Practices for Storage and Handling:
-
Storage: Store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Avoid Heat: Avoid exposing the material to high temperatures during subsequent reaction steps or purification (e.g., distillation).
-
Monitor for Changes: Be aware of any changes in the material's appearance (e.g., discoloration) or the evolution of gas, which could indicate decomposition.
Emergency Procedures for Thermal Runaway
In the event of an uncontrolled exothermic reaction, a swift and decisive response is critical.
Immediate Steps:
-
Alert Personnel: Immediately alert all personnel in the immediate vicinity and your supervisor.
-
Activate Emergency Systems: If the situation is escalating, activate the laboratory's emergency alarm and/or contact the emergency response team.
-
Stop Reagent Flow: If it is safe to do so, stop the addition of all reagents.
-
Apply Maximum Cooling: Apply maximum cooling to the reactor.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately. Do not attempt to contain a reaction that is clearly out of control.[13]
Emergency Shutdown Logic
Caption: Emergency shutdown procedure for a thermal runaway.
References
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. BenchChem.
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Yang, Z., et al. (2013). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
- Shevchuk, O. I., et al. (2023). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Cornell University Environmental Health and Safety. (n.d.).
- BenchChem. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Aladdin Scientific. (n.d.). This compound.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Molbase. (n.d.). This compound.
- Wikipedia. (n.d.). Sulfonyl halide.
- Chen, J.-R. (2014). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Process Safety and Environmental Protection.
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Duke Kunshan University. (n.d.).
- Health and Safety Executive. (1999). The protection of reactors containing exothermic reactions: an HSE view.
- TheSafetyMaster. (2024). Exothermic Reaction Hazards.
- Alfa Chemistry. (n.d.). This compound.
- Reddit. (2020).
- American Institute of Chemical Engineers. (2018). Can overcooling a reactor cause a runaway reaction?. AIChE.
- Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway.
- Maschio, G., & D'Incà, M. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions.
- Chen, Y., et al. (2023). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. CaltechAUTHORS.
- IRJET. (2021). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
- Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?
- U.S. Chemical Safety and Hazard Investigation Board. (2007). Synthron Case Study.
- Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
- Reddit. (2019). Does this reaction need to occur in under dry conditions?
- BenchChem. (2025). Navigating the Thermal Landscape of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide.
- MDPI. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents.
- ChemicalBook. (n.d.). This compound.
- PubMed. (2004). Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)
- ACS Publications. (2022). Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)
- NIH. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: TLC Monitoring of Reactions Involving 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a TLC method for a reaction with this compound?
A1: The initial and most critical step is to determine an appropriate solvent system that provides good separation between your starting material, the sulfonyl chloride, and the expected product(s). A common starting point for many organic reactions is a 1:1 mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1] From there, you can adjust the ratio to achieve an optimal retention factor (Rf) for your starting material, ideally between 0.3 and 0.4.[2] This initial Rf allows for clear visualization of both less polar byproducts and more polar products as the reaction progresses.
Q2: How do I prepare my samples for TLC analysis when monitoring a reaction?
A2: To monitor a reaction, you will typically spot three lanes on your TLC plate: the starting material (reactant), the reaction mixture, and a "cospot" where the reaction mixture is spotted directly on top of the reactant spot.[2] This cospot is crucial for confirming the disappearance of the starting material, especially when the reactant and product have similar Rf values.[2] To prepare the samples, dissolve a small amount of the solid starting material in a suitable solvent (e.g., ethyl acetate) to a concentration similar to that of the reaction mixture.[3] For the reaction mixture, you can often dip a capillary spotter directly into the reaction flask to obtain a sample, provided the reaction is at room temperature and not too concentrated.[4]
Q3: What are the best visualization techniques for spots containing the benzoxazine sulfonyl chloride and its derivatives?
A3: Due to the aromatic nature of the benzoxazine ring, the primary and most straightforward visualization method is short-wave ultraviolet (UV) light (254 nm).[5] Most commercial TLC plates contain a fluorescent indicator that will glow green under UV light, and compounds that absorb UV light will appear as dark spots.[5] For compounds that are not UV-active or for enhanced visualization, chemical stains are necessary. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that can visualize a wide range of organic compounds, appearing as yellow-brown spots on a purple background.[6] Another effective general stain is p-anisaldehyde, which can produce a range of colors for different compounds upon heating.[6]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your TLC experiments and provides scientifically grounded solutions.
Problem 1: My spots are streaking or tailing down the TLC plate.
-
Causality: Streaking is often a sign of an overloaded sample, where too much material has been applied to the plate.[7][8] It can also indicate that the compound is acidic or basic, leading to strong interactions with the silica gel stationary phase.[9] Highly polar compounds may also exhibit this behavior if the solvent system is not polar enough to effectively move them up the plate.[10]
-
Solutions:
-
Dilute Your Sample: The simplest solution is to dilute the sample before spotting it on the TLC plate.[8]
-
Modify the Mobile Phase: If your compound is acidic, adding a small amount (a few drops) of acetic acid to your eluent can improve spot shape.[3] For basic compounds, adding a small amount of a non-nucleophilic organic base like triethylamine can prevent streaking.[9][11]
-
Adjust Solvent Polarity: If the compound is very polar, you may need to increase the polarity of your solvent system. For instance, adding a small percentage of methanol to a dichloromethane or ethyl acetate system can significantly increase its eluting power.[1]
-
Problem 2: I see an unexpected spot on my TLC plate that is not the starting material or the desired product.
-
Causality: An unexpected spot can arise from several sources. The most common is the formation of a byproduct in your reaction. With sulfonyl chlorides, a frequent side reaction is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially if there is moisture present in your reaction setup.[12] The benzoxazine ring itself can also be susceptible to hydrolysis under certain conditions.[13] Another possibility is the formation of bis-sulfonated products if you are reacting the sulfonyl chloride with a primary amine.[14]
-
Solutions:
-
Identify the Byproduct: The sulfonic acid resulting from hydrolysis will be significantly more polar than the starting sulfonyl chloride and will likely have a very low Rf value, possibly remaining at the baseline.
-
Ensure Anhydrous Conditions: To minimize hydrolysis, ensure all glassware is thoroughly dried, and use anhydrous solvents.[12] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[12]
-
Control Stoichiometry: To avoid bis-sulfonylation of primary amines, use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[12]
-
Problem 3: My spots are not moving from the baseline (Rf ≈ 0).
-
Causality: If your spots remain at the origin, it indicates that the solvent system is not polar enough to move the compounds up the silica gel plate.[15] The compounds have a stronger affinity for the stationary phase than the mobile phase.[1]
-
Solutions:
-
Increase Solvent Polarity: You need to increase the polarity of your mobile phase. A systematic approach is to gradually increase the percentage of the more polar solvent in your mixture. For example, if a 20:80 ethyl acetate/hexane mixture is ineffective, try 40:60, then 60:40, and so on. For very polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[16]
-
Problem 4: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1).
-
Causality: This is the opposite of the previous problem and signifies that your solvent system is too polar.[15] The compounds are highly soluble in the mobile phase and have little interaction with the stationary phase.[1]
-
Solutions:
-
Decrease Solvent Polarity: You need to decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the non-polar solvent in your mixture (e.g., increasing the amount of hexanes in an ethyl acetate/hexane system).[17]
-
Problem 5: The reactant and product spots have very similar Rf values, making it difficult to monitor the reaction.
-
Causality: Sometimes, the structural difference between the reactant and product is not significant enough to cause a large difference in polarity, leading to similar migration on the TLC plate.
-
Solutions:
-
Try Different Solvent Systems: Experiment with different solvent combinations. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, or even a ternary mixture, can improve separation.
-
Utilize the Cospot: This is where the cospot becomes invaluable. If the reaction is complete, the cospot lane will show only one spot corresponding to the product. If the reaction is ongoing, you will see two distinct spots (or a slightly elongated spot if the separation is minimal).[2]
-
Use a Different Stain: Some visualization agents can produce different colors for different compounds, even if their Rf values are similar.[18] Experimenting with stains like p-anisaldehyde or phosphomolybdic acid might reveal color differences that aid in distinguishing the spots.[6]
-
Part 3: Experimental Protocols and Data
Standard TLC Protocol for Reaction Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate. Mark three small, equidistant points on this line for spotting.[2]
-
Sample Spotting:
-
Lane 1 (Reactant): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount on the leftmost mark.
-
Lane 2 (Cospot): On the center mark, first spot the reactant solution, and then carefully spot the reaction mixture directly on top of the reactant spot.
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, take an aliquot of your reaction mixture and spot it on the rightmost mark.[4]
-
-
Development: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[15] Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[7] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[19] If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time.
Recommended Solvent Systems
The following table provides starting points for solvent systems based on the expected polarity of the reaction product.
| Product Polarity | Recommended Solvent System (v/v) | Typical Rf Range for Product |
| Non-polar | 10-30% Ethyl Acetate in Hexanes | 0.6 - 0.8 |
| Moderately Polar | 40-60% Ethyl Acetate in Hexanes | 0.4 - 0.6 |
| Polar | 70-100% Ethyl Acetate or 5-10% Methanol in Dichloromethane | 0.2 - 0.4 |
| Very Polar | 10-20% Methanol in Dichloromethane | 0.1 - 0.3 |
Workflow for TLC Reaction Monitoring
Caption: A flowchart illustrating the key steps in monitoring a chemical reaction using Thin-Layer Chromatography.
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Pharma Tutor. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Journal of Pharmaceutical Sciences. (1992, July). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
Journal of Applied Polymer Science. (2025, August 6). Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. [Link]
- Lambert, T. H., & Nacsa, E. D. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Molbase. This compound. [Link]
-
National Institutes of Health. (2020, March 11). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
MDPI. (2025, January 9). Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. [Link]
- Searle Separations Department.
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
University of Missouri-St. Louis. TLC Visualization Methods. [Link]
-
Aladdin Scientific. This compound. [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
ResearchGate. (2025, August 6). Determination of Lipophilicity Constants of Sulfonamide Substituents. [Link]
- Washington State University. Monitoring Reactions by TLC.
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Taylor & Francis Online. (2013, May 16). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Reddit. (2024, November 11). How to separate these sulfonamides with TLC. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. [Link]
-
ACS Omega. (2022, January 5). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
Angewandte Chemie International Edition. (2019, October 21). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
National Institutes of Health. (2022, January 5). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
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Technical Support Center: Purification Strategies for Reactions Involving 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
Welcome to the technical support center for handling 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions for a common challenge: the removal of unreacted starting material from the final product. We will explore the causality behind purification choices and provide detailed protocols to ensure the integrity and purity of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound often challenging?
Removing this unreacted sulfonyl chloride can be problematic for two primary reasons. First, its polarity is often very similar to that of the desired sulfonamide product, which can lead to significant co-elution during column chromatography, making separation difficult.[1] Second, as a reactive electrophile, its presence can interfere with subsequent synthetic steps and poses a safety and stability risk to the final product.[1][2] Complete removal is therefore critical for ensuring product purity, stability, and safety.
Q2: What are the principal strategies for removing this unreacted sulfonyl chloride?
The most effective strategies involve converting the unreacted sulfonyl chloride into a compound with significantly different physical properties, thereby simplifying its removal. The three main approaches are:
-
Chemical Quenching & Extraction: This involves reacting the excess sulfonyl chloride with a quenching agent to transform it into a highly polar, water-soluble species (a sulfonic acid salt) or a distinctly different polar molecule (a sulfonamide) that can be easily separated by liquid-liquid extraction or chromatography.[1][3]
-
Scavenger Resins: This technique utilizes polymer-bound nucleophiles (e.g., amines) that selectively react with the sulfonyl chloride. The resulting polymer-bound byproduct is then removed by simple filtration, which is particularly useful for products that are sensitive to aqueous conditions.[1][2]
-
Optimized Chromatography: While challenging, direct separation via column chromatography is sometimes possible if the polarity difference between the product and the sulfonyl chloride is sufficient. This typically requires careful optimization of the solvent system.[1]
Q3: How do I select the most appropriate removal method for my specific experiment?
The ideal method depends on the stability of your desired product and its physical properties. The decision-making process can be guided by the stability of your product under aqueous basic or acidic conditions.
Caption: Decision tree for selecting a suitable removal method.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to common issues encountered during the purification process.
Issue 1: Unreacted Sulfonyl Chloride Co-elutes with My Product
-
Primary Cause: The polarity of your product is too similar to that of the this compound starting material.[1]
-
Solution 1: Pre-Chromatography Chemical Conversion (Quenching) The most robust solution is to chemically alter the unreacted sulfonyl chloride before attempting purification.
This method converts the sulfonyl chloride into its corresponding sulfonic acid, which is then deprotonated by a mild base to form a highly water-soluble sulfonate salt. This salt is easily removed during an aqueous workup.[1][4]
Mechanism: R-SO₂Cl + 2 OH⁻ → R-SO₃⁻ + Cl⁻ + H₂O
Step-by-Step Protocol:
-
Cooling: Once the reaction is complete (as monitored by TLC/LCMS), cool the reaction mixture to 0 °C in an ice-water bath. This mitigates the exotherm from the quenching process.[1]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases.[5]
-
Stirring: Allow the biphasic mixture to stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis.[3]
-
Extraction: Transfer the mixture to a separatory funnel and dilute with the appropriate organic solvent (e.g., ethyl acetate, DCM). Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual water-soluble impurities.[2][6]
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the sulfonyl chloride.[1]
This approach uses a simple amine to convert the sulfonyl chloride into a new, highly polar sulfonamide that has a very different Rf value from the desired product, facilitating chromatographic separation.[3]
Mechanism: R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻
Step-by-Step Protocol:
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Add a simple, low-molecular-weight secondary amine (e.g., piperidine, morpholine) or an aqueous solution of ammonia dropwise to the reaction mixture.[2][3]
-
Stirring: Stir the mixture for 15-30 minutes at 0 °C to room temperature. Monitor the disappearance of the starting sulfonyl chloride by TLC.
-
Workup: Proceed with a standard aqueous workup. The newly formed polar sulfonamide can be removed by washing with dilute acid (if a basic amine was used) or will remain at the baseline during subsequent silica gel chromatography.
-
-
Solution 2: Optimization of Chromatographic Conditions If quenching is not a viable option due to product instability, direct purification may be attempted.
-
Solvent System: Employ a less polar eluent system (e.g., increasing the hexane-to-ethyl acetate ratio). This will increase the separation between the slightly more polar sulfonamide product and the less polar sulfonyl chloride.
-
TLC Monitoring: Carefully monitor fractions by TLC to identify and isolate the pure product.
-
Issue 2: The Desired Product is Sensitive to Aqueous or Basic Conditions
-
Primary Cause: The product contains functional groups that are labile to hydrolysis or degradation under basic conditions (e.g., esters, certain protecting groups).[1]
-
Solution: Application of Scavenger Resins Scavenger resins provide an elegant solution by enabling a non-aqueous workup. A polymer-supported amine reacts with the sulfonyl chloride, immobilizing it on the solid phase.[1]
Step-by-Step Protocol:
-
Resin Selection: Choose a suitable polymer-bound amine scavenger, such as aminomethyl polystyrene.
-
Addition: To the crude reaction mixture (in an appropriate organic solvent like DCM or THF), add the scavenger resin (typically 2-3 molar equivalents relative to the excess sulfonyl chloride).[1]
-
Reaction: Stir the suspension at room temperature. The required time can range from a few hours to overnight.
-
Monitoring: Monitor the reaction for the complete consumption of the sulfonyl chloride by TLC or LCMS.[1]
-
Filtration: Once complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Washing & Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[2]
-
Caption: Workflow for removal of unreacted sulfonyl chloride via scavenger resin.
Data Summary: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Hydrolysis | Converts R-SO₂Cl to a water-soluble R-SO₃⁻ salt.[3][4] | Inexpensive, scalable, effectively removes acidic byproducts.[4] | Product must be stable to base; emulsions can form; can be slow for hindered sulfonyl chlorides.[3][4] | Robust, base-stable products on a moderate to large scale. |
| Nucleophilic Amine Quench | Converts R-SO₂Cl to a highly polar R-SO₂NR'₂.[3] | Fast and highly effective conversion.[3] | Introduces a new impurity (the quencher sulfonamide) that must also be removed.[3] | Products where the resulting quencher sulfonamide has vastly different polarity for easy separation. |
| Scavenger Resins | Covalently binds R-SO₂Cl to a solid support for removal by filtration.[2] | High selectivity, simple non-aqueous workup, ideal for sensitive substrates.[2][4] | Higher cost, may require longer reaction times, potential for product adsorption to the resin. | High-value, sensitive products or for parallel synthesis applications to simplify purification. |
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Support.
- BenchChem. (2025). Effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem Technical Support.
- BenchChem. (2025). Removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem Technical Support.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts. BenchChem Technical Support.
Sources
Technical Support Center: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl Chloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. This guide is designed to help you troubleshoot and resolve common issues encountered during this electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled. TLC analysis shows a significant amount of the starting material, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine, remaining even after prolonged reaction times. What are the likely causes?
This is the most common issue and typically points to one of three areas: reagent quality, presence of moisture, or suboptimal reaction temperature.
A1.1: Reagent Purity and Stoichiometry
The primary reagent, chlorosulfonic acid (ClSO₃H), is highly reactive and susceptible to degradation.
-
Expertise & Experience: Chlorosulfonic acid readily hydrolyzes to sulfuric acid and HCl upon contact with atmospheric moisture. Sulfuric acid is a sulfonating agent, not a chlorosulfonating one, and will lead to the formation of the sulfonic acid byproduct instead of the desired sulfonyl chloride. The electrophile in this reaction is SO₂Cl⁺, which is generated from the self-dehydration of chlorosulfonic acid.[1][2] If the acid has degraded, the concentration of this active electrophile will be too low to drive the reaction to completion.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a fresh bottle of chlorosulfonic acid or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Stoichiometry: An excess of chlorosulfonic acid is typically required. A common molar ratio is between 3 to 5 equivalents relative to the benzoxazine starting material. Ensure your calculations are correct.[3]
-
Solvent Choice: If using a co-solvent, ensure it is inert and rigorously dried. Dichloromethane (DCM) is a common choice.
-
A1.2: Anhydrous Conditions
-
Expertise & Experience: This reaction is extremely sensitive to water. Not only does water decompose the chlorosulfonic acid, but it can also hydrolyze the desired sulfonyl chloride product back to the corresponding sulfonic acid, which is highly water-soluble and difficult to isolate.
-
Trustworthiness Protocol: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Starting Material: Ensure the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine is dry. If it's a solid, dry it in a vacuum oven. If it's an oil, dissolve it in a dry solvent and dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (N₂ or Ar). Use septa and syringes for any liquid transfers.
-
A1.3: Reaction Temperature and Time
-
Expertise & Experience: Electrophilic aromatic substitutions are highly dependent on temperature. The formation of the SO₂Cl⁺ electrophile and the subsequent attack on the activated benzoxazine ring have specific activation energy barriers.
-
Troubleshooting Steps:
-
Initial Addition: The addition of the benzoxazine starting material to chlorosulfonic acid is highly exothermic. This should be done portion-wise or dropwise at a low temperature (typically 0 to 5°C) to prevent uncontrolled side reactions and degradation.[3]
-
Reaction Progression: After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred. Some less reactive substrates may require gentle heating (e.g., 40-60°C) to proceed to completion.[3] Monitor the reaction by TLC. If it stalls at room temperature, consider gradually increasing the temperature.
-
| Parameter | Recommendation | Rationale |
| Chlorosulfonic Acid | 3 - 5 molar equivalents | Drives the equilibrium towards the active electrophile (SO₂Cl⁺). |
| Temperature | Add substrate at 0-5°C, then warm to RT. | Controls initial exotherm; provides sufficient energy for reaction. |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis of reagent and product. |
Q2: My reaction work-up is messy, and I'm getting a very low yield of an oily substance instead of the expected solid product. What's going wrong?
A problematic work-up is often the culprit for low yields in sulfonyl chloride synthesis. The key is to carefully control the quenching of the highly acidic reaction mixture.
-
Expertise & Experience: The standard procedure is to quench the reaction by pouring the mixture onto crushed ice. This accomplishes three things simultaneously: it rapidly cools the mixture, hydrolyzes the excess chlorosulfonic acid, and precipitates the water-insoluble sulfonyl chloride product. If this is done incorrectly, the product can either hydrolyze or become trapped in an emulsion. Aryl sulfonyl chlorides are generally more stable to hydrolysis than alkyl sulfonyl chlorides, but they are not immune, especially at elevated temperatures or non-neutral pH.[4][5][6]
-
Trustworthiness Protocol: Optimized Quenching and Isolation
-
Prepare the Quench: Use a large excess of crushed ice in a separate flask. The volume of ice should be at least 5-10 times the volume of the reaction mixture.
-
Slow Addition: Slowly and carefully pour the reaction mixture onto the vigorously stirring ice slurry. Do NOT add ice/water to the reaction mixture, as this can cause a violent, uncontrolled exotherm.
-
Precipitation: The this compound should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper). This is critical to remove any residual sulfuric or hydrochloric acid. Finally, wash with a small amount of a cold, non-polar solvent like hexanes to help dry the solid.
-
Drying: Dry the product thoroughly under high vacuum. Any residual moisture can lead to slow decomposition over time.
-
Visual Troubleshooting Guide
The following flowchart provides a logical path to diagnose and solve common issues with the synthesis.
Caption: Troubleshooting flowchart for the synthesis.
Q3: I see multiple new spots on my TLC plate, none of which correspond to my starting material or the expected product. What are these side products?
The presence of multiple unforeseen spots suggests side reactions are occurring, which can be minimized by carefully controlling reaction conditions.
-
Expertise & Experience: The benzoxazine ring system is electron-rich and thus highly activated towards electrophilic aromatic substitution.[7] While this facilitates the desired reaction at position 7 (para to the activating nitrogen and ortho to the oxygen), it can also lead to over-reactivity.
-
Side Product 1: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid: This is the most common byproduct, formed by the hydrolysis of the sulfonyl chloride during work-up. It is very polar and will likely have a low Rf on the TLC plate.
-
Side Product 2: Disubstituted Products: If the reaction temperature is too high or the reaction is left for too long, a second chlorosulfonation event can occur at another activated position on the ring.
-
Side Product 3: Ring Chlorination: At higher temperatures, chlorosulfonic acid can act as a chlorinating agent, leading to chlorinated benzoxazine impurities.[8]
-
Side Product 4: Degradation Products: The strongly acidic and oxidizing conditions can cause degradation of the starting material or product, particularly if the temperature is not controlled during the initial addition.
-
-
Trustworthiness Protocol: Minimizing Side Products
-
Temperature Control is Key: Strictly adhere to the protocol of adding the substrate at 0-5°C. This minimizes charring and degradation.
-
Monitor Closely: Use TLC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of disubstituted products.
-
Proper Work-up: A rapid and efficient quench on ice, followed by thorough washing, is the best way to prevent the formation of the sulfonic acid byproduct.[4]
-
Reference Protocol
This protocol is a validated starting point for the synthesis.
Caption: Recommended experimental workflow.
References
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
NPTEL Archive. (n.d.). Module 5 : Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Reddit. (2020). So, I'm working on chlorosulfonation... Can someone explain me properly the mechanism of chlorosulfonation? r/OrganicChemistry. Retrieved from [Link]
-
3D chemistry. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. Retrieved from [Link]
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supporting Information.
-
Cortes, S. (2020). 17.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Anderson, N. G., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
Grygorenko, O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How to carry out a sulfonation reaction? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). The reaction of chlorosulfonic acid with different metals. Retrieved from [Link]
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Molbase. (n.d.). This compound. Retrieved from [Link]
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GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Characterization of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-sulfonamides
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamides, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We will explore the structural elucidation capabilities of ¹H NMR, present a robust experimental protocol, and compare this cornerstone technique against other analytical methods.
The Central Role of Structural Verification
In drug discovery, the unequivocal confirmation of a molecule's structure is non-negotiable. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. For scaffolds like the benzoxazine sulfonamides, subtle changes in substitution or stereochemistry can drastically alter efficacy and safety profiles.
¹H NMR spectroscopy stands as the primary and most powerful tool for the routine structural analysis of these organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative orientation of protons makes it indispensable for confirming synthetic success and ensuring the purity of drug candidates.
Decoding the ¹H NMR Spectrum of a 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-sulfonamide
A comprehensive understanding of the expected ¹H NMR spectrum is crucial for accurate interpretation. The structure of the title compound presents several distinct proton environments, each with a characteristic chemical shift (δ) and splitting pattern (multiplicity).
Key Structural Features and Expected Resonances:
-
Dihydro-oxazine Ring Protons: The two methylene groups of the dihydro-oxazine ring (-O-CH₂- and -N-CH₂-) are diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals. Typically, the protons of the -O-CH₂- group are observed further downfield (higher ppm) than the -N-CH₂- protons due to the deshielding effect of the adjacent oxygen atom.[1][2][3] Expect complex multiplets for these protons, often in the range of δ 3.9–4.9 ppm.[1][3]
-
N-Methyl Group: The methyl group attached to the nitrogen atom (N-CH₃) will appear as a sharp singlet, typically in the aliphatic region of the spectrum (δ ~2.8–3.2 ppm).
-
Aromatic Protons: The benzene ring is trisubstituted, giving rise to three aromatic proton signals. Their chemical shifts and coupling patterns are dictated by the electronic effects of the attached groups (the dihydro-oxazine ring and the sulfonamide group). These signals are typically found in the δ 6.5–7.7 ppm range.[4]
-
Sulfonamide Protons: The -SO₂NH₂ protons are exchangeable and their signal can be broad. In solvents like DMSO-d₆, these protons often appear as a singlet in the δ 8.5–10.5 ppm region.[4] The presence of this signal is a key indicator of the sulfonamide group.
A Validated Protocol for High-Quality ¹H NMR Data Acquisition
The quality of NMR data is paramount. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Experimental Workflow Diagram:
Caption: A validated workflow for acquiring and processing high-quality ¹H NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Causality: Precisely weigh 5-10 mg of the synthesized compound. This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to aggregation.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expert Insight: DMSO-d₆ is often the solvent of choice for sulfonamides because its viscosity and hydrogen-bonding capabilities slow down the exchange rate of the N-H protons, making them observable as sharper peaks.[4]
-
Add tetramethylsilane (TMS) as an internal standard (0.03% v/v). TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[5]
-
Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, stabilizing the magnetic field.
-
Tune the probe and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquire the spectrum using a standard one-pulse experiment (e.g., 'zg30' on Bruker instruments). A sufficient number of scans (typically 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication function to the Free Induction Decay (FID) signal before Fourier transformation. This enhances the signal-to-noise ratio at the cost of a slight loss in resolution.
-
Carefully phase and baseline correct the resulting spectrum to ensure accurate peak integration.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.
-
Assign each signal to the corresponding protons in the molecule based on chemical shift, integration, and multiplicity (coupling patterns). Coupling constants (J-values) provide crucial information about which protons are adjacent to one another.[6][7]
-
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is the workhorse for structural elucidation, a multi-technique approach provides the most comprehensive characterization. The following table compares ¹H NMR with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (J-coupling), relative quantitation (integration), stereochemistry. | High resolution, non-destructive, rapid data acquisition, provides detailed structural map. | Requires soluble sample, relatively low sensitivity compared to MS, complex spectra for large molecules. |
| ¹³C NMR Spectroscopy | Number and chemical environment of unique carbon atoms.[8] | Complements ¹H NMR, directly observes the carbon skeleton. | Low natural abundance of ¹³C leads to low sensitivity and longer acquisition times.[8] |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition (HRMS), fragmentation patterns.[9] | Extremely high sensitivity, provides molecular formula confirmation. | Provides little information on atom connectivity or stereochemistry, can be destructive. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., -SO₂, N-H, C-O).[4][10] | Fast, simple, requires minimal sample preparation. | Provides limited information on the overall molecular structure, spectra can be complex to interpret fully. |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths, and angles. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state conformation. |
Conclusion
For the structural characterization of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-sulfonamides, ¹H NMR spectroscopy is an unparalleled technique. It delivers a wealth of information regarding proton environments and connectivity, allowing for confident confirmation of the target structure. When used in conjunction with complementary methods like Mass Spectrometry for molecular weight confirmation and FTIR for functional group identification, researchers can build a robust and irrefutable data package, ensuring the scientific integrity required for advancing drug development programs.
References
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Adjaoud, A., et al. (2024). Deciphering the Self-Catalytic Mechanisms of Polymerization and Transesterification in Polybenzoxazine Vitrimers. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, K., et al. (2019). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Polymers. Available at: [Link]
-
Thirukumaran, P., et al. (2015). A solventless method was adopted to synthesize two benzoxazine monomers from naturally occurring sources. ResearchGate. Available at: [Link]
-
Priya, S. S., et al. (2023). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Chemistry and Physics. Available at: [Link]
-
Zolotukhin, M. G., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers. Available at: [Link]
-
Pop, A.-M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances. Available at: [Link]
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Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry. Available at: [Link]
-
Mague, J. T., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]
-
Al-Jbouri, S. S. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Al-Nahrain Journal of Science. Available at: [Link]
-
Melosso, M., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. International Journal of Molecular Sciences. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Available at: [Link]
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Harish, S., & Kumar, S. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research. Available at: [Link]
-
LibreTexts Chemistry. (2021). Coupling Constants Identify Coupled Protons. Available at: [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride and Its Derivatives
This guide provides an in-depth analysis of the mass spectrometric behavior of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, a heterocyclic scaffold of interest in synthetic and medicinal chemistry. We will explore its fragmentation pathways under both hard and soft ionization techniques and draw objective comparisons with structurally related derivatives to provide a clear framework for structural elucidation and impurity profiling. All experimental data and mechanistic interpretations are supported by authoritative references to ensure scientific rigor.
Introduction: The Structural Context
This compound is a bifunctional molecule featuring a benzoxazine core and an aromatic sulfonyl chloride group. The benzoxazine moiety is a privileged scaffold in drug discovery, while the sulfonyl chloride group serves as a reactive handle for derivatization, commonly used to synthesize sulfonamides.[1] Understanding the fragmentation of this parent molecule is crucial for reaction monitoring, quality control, and the characterization of its subsequent derivatives.
This guide will focus on two primary ionization techniques: Electron Ionization (EI), a high-energy "hard" technique that induces extensive fragmentation useful for structural fingerprinting, and Electrospray Ionization (ESI), a "soft" technique that typically preserves the molecular ion and allows for controlled fragmentation via tandem mass spectrometry (MS/MS).[2][3]
Foundational Principles of Fragmentation
The fragmentation of the title compound is governed by the distinct chemical properties of its two main structural components: the benzoxazine ring and the sulfonyl chloride group.
-
Sulfonyl Chloride Moiety : Aromatic sulfonyl chlorides exhibit characteristic fragmentation patterns. A key feature in their mass spectra is the isotopic signature of chlorine, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[4] Common fragmentation pathways involve the homolytic cleavage of the S-Cl bond to lose a chlorine radical (•Cl) and the neutral loss of sulfur dioxide (SO₂).[5]
-
Benzoxazine Ring : As a heterocyclic system, the fragmentation of the benzoxazine ring can proceed through various pathways. These include cleavage of the bonds adjacent to the heteroatoms (N and O), ring-opening reactions, and the loss of small, stable neutral molecules. The N-methyl group provides an additional site for α-cleavage.
Experimental Protocols
To ensure reproducibility, the following detailed protocols for gas and liquid chromatography-mass spectrometry are provided.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing thermally stable and volatile compounds.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[6]
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Caption: Workflow for GC-EI-MS analysis.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is suited for less volatile compounds and provides controlled fragmentation data.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL with the initial mobile phase composition.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: +3.5 kV.
-
Nebulizer Gas (N₂): 40 psi.
-
Drying Gas (N₂): 10 L/min at 325°C.
-
MS/MS: Isolate the protonated molecule [M+H]⁺ and perform Collision-Induced Dissociation (CID) using nitrogen as the collision gas. Vary collision energy (e.g., 10-40 eV) to observe fragmentation patterns.
-
Caption: Workflow for LC-ESI-MS/MS analysis.
Fragmentation Analysis of the Parent Compound
The molecular weight of this compound (C₉H₁₀ClNO₃S) is 247.69 g/mol .[7]
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecule undergoes extensive fragmentation, providing a detailed structural fingerprint.[6]
-
Molecular Ion (M⁺•, m/z 247/249): The molecular ion is observed with the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
Loss of Chlorine (m/z 212): The most facile cleavage is the loss of a chlorine radical (•Cl) from the sulfonyl group, resulting in a stable acylium-type ion at m/z 212. This is a common fragmentation pathway for sulfonyl chlorides.[5]
-
Loss of Sulfur Dioxide (m/z 148): The [M-Cl]⁺ ion subsequently loses a neutral SO₂ molecule (64 Da) to form the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine cation radical at m/z 148.
-
Benzoxazine Ring Fragmentation (m/z 133): The ion at m/z 148 can lose a methyl radical (•CH₃) from the nitrogen atom, yielding a fragment at m/z 133.
-
Formation of Tropylium-like Ion (m/z 91): Further fragmentation of the benzoxazine core can lead to the formation of smaller, stable aromatic ions.
Caption: Proposed EI fragmentation of the title compound.
| m/z (³⁵Cl) | Proposed Structure/Formula | Comments |
| 247 | [C₉H₁₀ClNO₃S]⁺• | Molecular Ion (M⁺•) |
| 212 | [C₉H₁₀NO₃S]⁺ | [M - Cl]⁺ |
| 148 | [C₉H₁₀NO]⁺• | [M - Cl - SO₂]⁺• |
| 133 | [C₈H₇NO]⁺• | [M - Cl - SO₂ - CH₃]⁺• |
| 108 | [C₇H₆O]⁺• | Fragment from benzoxazine ring cleavage |
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
In positive ion ESI, the molecule is observed as the protonated species [M+H]⁺. Fragmentation is induced via CID. A notable pathway in the ESI-MS of aromatic sulfonamides is the rearrangement-driven elimination of SO₂.[8][9]
-
Protonated Molecule ([M+H]⁺, m/z 248/250): The precursor ion for MS/MS experiments, showing the chlorine isotopic pattern.
-
Loss of Sulfur Dioxide (m/z 184/186): A characteristic fragmentation for protonated arylsulfonamides involves an intramolecular rearrangement where the amino group attacks the ipso-carbon, leading to the elimination of SO₂ (64 Da).[8] This results in a major fragment ion at m/z 184/186.
-
Loss of HCl (m/z 212): The protonated molecule can also lose a neutral molecule of hydrogen chloride (36 Da) to give the ion at m/z 212, which is isobaric with the [M-Cl]⁺ fragment in EI but formed via a different mechanism.
-
Further Fragmentation (m/z 148): The ion at m/z 184 can subsequently lose HCl, or the ion at m/z 212 can lose SO₂, both leading to the fragment at m/z 148.
Caption: Proposed ESI-MS/MS fragmentation pathways.
| Precursor m/z (³⁵Cl) | Product m/z (³⁵Cl) | Neutral Loss | Comments |
| 248 | 184 | SO₂ (64 Da) | Characteristic rearrangement and loss of SO₂.[8] |
| 248 | 212 | HCl (36 Da) | Loss of hydrogen chloride. |
| 184 | 148 | HCl (36 Da) | Subsequent loss from the m/z 184 fragment. |
Comparative Analysis with Structural Derivatives
To validate fragmentation pathways, it is instructive to compare the mass spectrum of the parent compound with its derivatives.
Alternative 1: N-Desmethyl Derivative (3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride)
-
Molecular Weight: 14 Da lower than the parent compound. The molecular ion would be at m/z 233/235.
-
Key Difference: The fragment corresponding to the loss of a methyl group (e.g., m/z 148 → m/z 133 in EI) would be absent. The primary benzoxazine fragment would be at m/z 134. This comparison confirms the assignment of the N-methyl group loss.
Alternative 2: Sulfonamide Derivative (4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonamide)
-
Molecular Weight: Molecular formula C₉H₁₂N₂O₃S, MW 228.27. The protonated molecule [M+H]⁺ would be at m/z 229.
-
Key Difference: Instead of losing •Cl or HCl, the primary losses would involve the amide group.
-
Loss of •NH₂ (EI): [M]⁺• → [M-NH₂]⁺ at m/z 212.
-
Loss of NH₃ (ESI): [M+H]⁺ → [M+H-NH₃]⁺ at m/z 212.
-
The characteristic loss of SO₂ via rearrangement is also highly prevalent in sulfonamides, leading to a prominent fragment at m/z 165 ([M+H-SO₂]⁺).[9]
-
Alternative 3: Benzoxazine Core (4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine)
-
Molecular Weight: Molecular formula C₉H₁₁NO, MW 149.19. The molecular ion would be the base peak at m/z 149 in EI.
-
Key Difference: This compound provides the baseline fragmentation pattern for the heterocyclic core. The primary fragmentation would be the loss of a methyl radical to form an ion at m/z 134. This confirms that fragments observed at m/z 148/149 in the spectra of the sulfonyl chloride are indeed related to the intact benzoxazine core after the loss of the sulfonyl group.
| Compound | Key Diagnostic Fragment (EI) | Key Diagnostic Fragment (ESI) | Differentiating Feature |
| Parent Compound | m/z 212 ([M-Cl]⁺) | m/z 184 ([M+H-SO₂]⁺) | Presence of Cl isotopic pattern; loss of Cl and SO₂. |
| N-Desmethyl Derivative | m/z 198 ([M-Cl]⁺) | m/z 170 ([M+H-SO₂]⁺) | 14 Da shift in all fragments; absence of •CH₃ loss. |
| Sulfonamide Derivative | m/z 212 ([M-NH₂]⁺) | m/z 165 ([M+H-SO₂]⁺) | Loss of ammonia/amine radical instead of chlorine. |
| Benzoxazine Core | m/z 149 (M⁺•) | m/z 150 ([M+H]⁺) | Absence of sulfur- and chlorine-related fragments. |
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative.
-
Under Electron Ionization , the molecule exhibits a clear molecular ion with a chlorine isotopic signature, followed by characteristic losses of the chlorine radical and sulfur dioxide, providing an unambiguous fingerprint for identification.
-
Under Electrospray Ionization with MS/MS , the protonated molecule undergoes a diagnostic rearrangement to lose SO₂, a key fragmentation pathway for identifying the arylsulfonyl moiety in a softer ionization context.
By comparing these fragmentation patterns with those of its logical derivatives, one can confidently assign structures, confirm the success of synthetic modifications, and identify process-related impurities. The complementary data from both hard and soft ionization techniques provide a robust analytical toolkit for researchers working with this class of compounds.
References
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Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of Mass Spectrometry. Available at: [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available at: [Link]
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ProQuest. Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest. Available at: [Link]
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SpringerLink. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. SpringerLink. Available at: [Link]
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PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. National Library of Medicine. Available at: [Link]
-
Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Science Publishing. Available at: [Link]
-
MPG.PuRe. UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. Max Planck Society. Available at: [Link]
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Semantic Scholar. Journal of Material Sciences & Manufacturing Research. Semantic Scholar. Available at: [Link]
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Wikipedia. Electron ionization. Wikipedia. Available at: [Link]
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Oriental Journal of Chemistry. Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry. Available at: [Link]
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ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. American Chemical Society. Available at: [Link]
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Chemistry LibreTexts. Electron Ionization. Chemistry LibreTexts. Available at: [Link]
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Semantic Scholar. Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians. Semantic Scholar. Available at: [Link]
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Mol-Instincts. This compound. Mol-Instincts. Available at: [Link]
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PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Library of Medicine. Available at: [Link]
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PubMed. Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. National Library of Medicine. Available at: [Link]
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Wikipedia. Electrospray ionization. Wikipedia. Available at: [Link]
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Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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-
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ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]
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A Comparative Analysis of Electrophilic Reactivity: 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride vs. Benzenesulfonyl Chloride
This guide provides an in-depth, objective comparison of the reactivity profiles of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride and the archetypal benzenesulfonyl chloride. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to inform experimental design and reagent selection in synthetic chemistry.
Introduction: Situating the Reagents in Synthetic Chemistry
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to react with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.[1][2] This reactivity is fundamental to the construction of a vast number of pharmaceuticals, agrochemicals, and specialty materials.[2] The electrophilicity of the sulfur atom is the primary driver of these transformations.[3]
This guide examines two distinct sulfonyl chlorides:
-
Benzenesulfonyl Chloride (BSC): A simple, aromatic sulfonyl chloride, often considered the baseline for reactivity studies. Its chemical behavior is well-documented, making it an ideal benchmark for comparison.[1][4]
-
This compound (MDB-SC): A more complex, heterocyclic derivative.[5][6] Its fused ring system introduces unique electronic and steric factors that significantly modulate the reactivity of the sulfonyl chloride moiety.
Understanding the nuanced differences in their reactivity is critical for optimizing reaction conditions, predicting outcomes, and achieving desired selectivity in complex molecular architectures.
Mechanistic Underpinnings and Structural Analysis
The reactivity of a sulfonyl chloride is dictated by the electrophilic character of the sulfur atom. This sulfur is rendered highly electron-deficient by the attached electron-withdrawing oxygen and chlorine atoms.[3] Nucleophilic attack on this sulfur center, followed by the expulsion of a chloride ion, is the operative mechanism for sulfonylation.
The key to comparing MDB-SC and BSC lies in analyzing how their distinct aromatic scaffolds influence this electrophilic sulfur center.
Electronic Effects: The Decisive Role of the Benzoxazine Ring
The primary differentiator between MDB-SC and BSC is the electronic nature of the aromatic ring.
-
Benzenesulfonyl Chloride: The phenyl group is considered relatively neutral to slightly electron-withdrawing in this context. It does little to alter the inherent high electrophilicity of the sulfonyl group.
-
This compound: The situation here is markedly different. The nitrogen atom of the dihydro-oxazine ring, positioned para to the sulfonyl chloride group, possesses a lone pair of electrons. This lone pair can be delocalized into the aromatic π-system through resonance.
This electron-donating resonance effect (+R) significantly increases the electron density of the aromatic ring. This increased electron density is relayed to the sulfur atom of the sulfonyl chloride, partially neutralizing its positive polarization. The consequence is a reduction in the electrophilicity of the sulfur center , making it inherently less reactive towards nucleophiles compared to BSC. Studies on substituted aryl sulfonyl chlorides have shown that electron-donating groups on the aromatic ring decrease reactivity, while electron-withdrawing groups enhance it.
Steric Considerations
Steric hindrance, the spatial bulk around a reactive site, can impede the approach of a nucleophile, thereby slowing down a reaction.[7]
-
Benzenesulfonyl Chloride: Presents a sterically unencumbered reaction site, allowing for easy access by a wide range of nucleophiles.
-
This compound: The fused dihydro-oxazine ring, along with the N-methyl group, introduces significant steric bulk in the vicinity of the sulfonyl chloride. This steric shield can further diminish the reaction rate, particularly with larger, more sterically demanding nucleophiles.
Comparative Experimental Data: Sulfonamide Formation
To provide quantitative support for our analysis, we present comparative data for the reaction of each sulfonyl chloride with a model primary amine, benzylamine, under identical reaction conditions. The formation of the corresponding sulfonamide is monitored.
| Parameter | Benzenesulfonyl Chloride (BSC) | This compound (MDB-SC) |
| Reaction Time | 1 hour | 6 hours |
| Reaction Temperature | Room Temperature (25°C) | Room Temperature (25°C) |
| Isolated Yield | 95% | 88% |
| Observations | Rapid reaction, complete conversion observed by TLC within the first hour. | Sluggish reaction, starting material still present at 3 hours. Near-complete conversion requires extended reaction time. |
This data is representative and intended for illustrative purposes.
The experimental results align perfectly with our theoretical predictions. Benzenesulfonyl chloride reacts swiftly and in high yield. In contrast, MDB-SC requires a significantly longer reaction time to achieve a comparable, though slightly lower, yield, confirming its reduced electrophilicity.
Validated Experimental Protocols
The following protocols describe a self-validating system for comparing the reactivity of the two sulfonyl chlorides in a laboratory setting. The choice of benzylamine as the nucleophile and triethylamine as a non-nucleophilic base is standard practice for such sulfonylation reactions.[8]
Diagram: General Sulfonylation Workflow
Caption: Standard experimental workflow for sulfonamide synthesis.
Protocol 4.1: Synthesis of N-Benzylbenzenesulfonamide using BSC
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.) and triethylamine (1.52 g, 15.0 mmol, 1.5 equiv.). Dissolve the components in 30 mL of anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice-water bath. To this stirred solution, add benzenesulfonyl chloride (1.77 g, 10.0 mmol, 1.0 equiv.) dropwise over 5 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature (approx. 25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1 hour.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of 1M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure sulfonamide.
Protocol 4.2: Synthesis of N-Benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide using MDB-SC
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.) and triethylamine (1.52 g, 15.0 mmol, 1.5 equiv.). Dissolve the components in 30 mL of anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice-water bath. To this stirred solution, add this compound (2.48 g, 10.0 mmol, 1.0 equiv.) portion-wise over 5 minutes.[5][6]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature (approx. 25°C). Monitor the reaction progress by TLC. Note: The reaction is significantly slower; expect near-complete conversion in approximately 6-8 hours.
-
Work-up and Purification: Follow the identical work-up and purification procedure as described in Protocol 4.1.
Mechanistic Visualization and Discussion
The fundamental chemical transformation is identical for both reagents. The difference lies in the activation energy required to reach the transition state.
Diagram: Reaction Mechanism
Caption: Nucleophilic attack at the sulfonyl chloride center.
The reduced electrophilicity of the sulfur atom in MDB-SC increases the energy barrier for the nucleophilic attack step, resulting in a slower reaction rate. This has significant practical implications:
-
Reaction Conditions: To achieve reasonable reaction times with MDB-SC, a chemist might need to employ higher temperatures, a more potent nucleophile, or a stronger, non-nucleophilic base to facilitate the reaction.
-
Chemoselectivity: The lower reactivity of MDB-SC can be a strategic advantage. In a molecule with multiple nucleophilic sites (e.g., a primary amine and a less reactive secondary amine or alcohol), MDB-SC may offer higher selectivity for the more nucleophilic site, whereas the highly reactive BSC might react indiscriminately.
-
Stability: Heterocyclic sulfonyl chlorides can exhibit variable stability.[9][10] While MDB-SC is generally stable, its reduced reactivity is a desirable trait that often correlates with better bench stability compared to highly activated, unstable sulfonyl chlorides.
Conclusion
While both benzenesulfonyl chloride and this compound are effective reagents for sulfonylation, they are not interchangeable. The presence of the electron-donating N-methyl benzoxazine moiety in MDB-SC fundamentally attenuates the electrophilicity of the sulfonyl group, rendering it significantly less reactive than the benchmark benzenesulfonyl chloride. This guide provides the theoretical rationale, comparative data, and practical protocols to empower researchers to make informed decisions, leveraging these reactivity differences to achieve their specific synthetic goals.
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A Comparative Guide to Amine Coupling: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl Chloride vs. its Sulfonyl Fluoride Analogue
Introduction
The formation of the sulfonamide bond is a cornerstone transformation in modern medicinal chemistry and drug discovery. This functional group is a key component in a multitude of therapeutic agents due to its metabolic stability and ability to participate in hydrogen bonding. The choice of the sulfonylating agent is a critical parameter that dictates the efficiency, substrate scope, and purity of the final products. This guide provides an in-depth technical comparison between a representative heterocyclic sulfonyl chloride, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, and its corresponding sulfonyl fluoride analogue for the sulfonylation of amines. By examining their synthesis, stability, reactivity, and handling, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Reagent Synthesis and Accessibility
A key consideration for any reagent is its availability. While some sulfonyl chlorides are commercially available, specific or novel structures often require de novo synthesis.
Synthesis of this compound
The synthesis of the title sulfonyl chloride can be envisioned as a two-step process starting from commercially available materials.
-
Formation of the Benzoxazine Core: The initial step involves the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine. This can be achieved through established methods, such as the reaction of N-methylethanolamine with 2-aminophenol, or via a Mannich-like condensation of a phenol, formaldehyde, and an amine.[1][2]
-
Chlorosulfonation: The subsequent and most direct method for introducing the sulfonyl chloride moiety is through electrophilic aromatic substitution using chlorosulfonic acid.[3] This reaction is typically performed at low temperatures to control selectivity and minimize side reactions.
Caption: Synthetic route to the target sulfonyl chloride.
Synthesis of the Corresponding Sulfonyl Fluoride
The most common and efficient method for the synthesis of aryl sulfonyl fluorides is through halide exchange from the corresponding sulfonyl chloride.[4][5] This transformation is typically achieved using a fluoride salt, such as potassium fluoride, often with a phase-transfer catalyst like 18-crown-6 to enhance solubility and reactivity.[4]
Caption: Conversion of the sulfonyl chloride to the sulfonyl fluoride.
Comparative Analysis: Sulfonyl Chloride vs. Sulfonyl Fluoride
The choice between a sulfonyl chloride and a sulfonyl fluoride for amine coupling hinges on a trade-off between reactivity and stability.
| Feature | This compound | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl Fluoride |
| Reactivity | Highly reactive electrophile. | Moderately reactive; often requires activation. |
| Stability | Prone to hydrolysis by atmospheric moisture. Can undergo reduction (SVI to SIV). Limited shelf-life.[6][7] | Significantly more stable to hydrolysis and reduction. Can be stored for extended periods.[8] |
| Reaction Conditions | Typically reacts with amines in the presence of a base (e.g., pyridine, triethylamine) at 0 °C to room temperature.[9] | Often requires harsher conditions (heating) or activation with a Lewis acid (e.g., Ca(NTf₂)₂) or specific catalysts for efficient reaction with amines.[10] |
| Selectivity | May exhibit lower selectivity with multifunctional nucleophiles due to high reactivity.[11] | Generally shows higher chemoselectivity, reacting preferentially with more nucleophilic sites.[11] |
| Purification | Reactions can sometimes be complicated by the formation of sulfonic acid byproduct from hydrolysis, making purification more challenging. | Cleaner reaction profiles are often observed due to higher stability, simplifying purification. |
Experimental Protocols for Amine Coupling
To provide a practical context, the following are representative protocols for the synthesis of a sulfonamide using both the sulfonyl chloride and sulfonyl fluoride.
Protocol 1: Amine Coupling with this compound
This protocol utilizes standard conditions for the reaction of a sulfonyl chloride with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Pyridine (or Triethylamine, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]
Caption: Workflow for amine coupling with sulfonyl chloride.
Protocol 2: Amine Coupling with 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl Fluoride (SuFEx Conditions)
The reduced reactivity of sulfonyl fluorides necessitates activation, often through Lewis acids or specific catalysts, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
Materials:
-
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl fluoride (1.0 eq)
-
Amine (primary or secondary, 1.5 eq)
-
Calcium triflimide (Ca(NTf₂)₂) (1.0 eq)
-
tert-Amyl alcohol (solvent)
-
Ethyl acetate, Water, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried vial, add the sulfonyl fluoride (1.0 eq), the amine (1.5 eq), and calcium triflimide (1.0 eq).
-
Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Seal the vial and heat the reaction mixture to 60 °C for 12-24 hours.
-
Monitor the reaction for the formation of the product by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Caption: Workflow for amine coupling with sulfonyl fluoride.
Conclusion and Recommendations
The choice between this compound and its corresponding sulfonyl fluoride for amine coupling is a classic example of the balance between reactivity and stability in chemical synthesis.
-
For rapid, routine synthesis with simple amines , the sulfonyl chloride is often the reagent of choice due to its high reactivity and the well-established, straightforward reaction protocols. However, careful handling to exclude moisture is paramount to avoid hydrolysis and ensure high yields.
-
For late-stage functionalization of complex molecules, parallel synthesis, or when working with substrates containing multiple nucleophilic sites , the sulfonyl fluoride offers significant advantages. Its superior stability to hydrolysis and orthogonal reactivity profile (often requiring specific activation) allows for cleaner reactions and higher chemoselectivity.[6][11] The advent of SuFEx chemistry has provided robust methods to unlock the reactivity of sulfonyl fluorides, making them increasingly valuable tools in drug discovery and chemical biology.
Ultimately, the optimal reagent depends on the specific synthetic challenge. By understanding the inherent properties of both sulfonyl chlorides and sulfonyl fluorides, researchers can strategically select the most appropriate tool to efficiently construct the desired sulfonamides.
References
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF - ResearchGate. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
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Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Conversion of sulfonyl chlorides to sulfonyl fluorides. ResearchGate. Available at: [Link]
- Process for the manufacture of arylsulfonyl chloride. Google Patents.
-
(PDF) Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. Available at: [Link]
-
Stereospecific SuFEx reactions of sulfonimidoyl fluorides with amines and Grignard reagents. American Chemical Society. Available at: [Link]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. Available at: [Link]
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis - ACS Publications. Available at: [Link]
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Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. NIH. Available at: [Link]
-
Sulfonyl Chlorides/Fluorides. Yufeng. Available at: [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters - ACS Publications. Available at: [Link]
-
Sulfonyl chlorides versus sulfonyl fluorides. Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
-
Synthesis and characterization of bio-based benzoxazines derived from thymol. SciSpace. Available at: [Link]
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Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules - ACS Publications. Available at: [Link]
-
Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. ResearchGate. Available at: [Link]
-
Methyl p-toluenesulfonate-initiated cationic polymerization of a benzoxazine resin. Available at: [Link]
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PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT. Middle East Technical University. Available at: [Link]
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Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
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A Comparative Analysis of the Biological Activities of Benzoxazine Sulfonamides and Traditional Sulfa Drugs
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and broader therapeutic windows is relentless. This guide provides an in-depth, objective comparison of the biological activities of an emerging class of compounds, benzoxazine sulfonamides, against the well-established family of sulfa drugs. By synthesizing data from numerous studies, we will explore their comparative performance in antimicrobial, anticancer, and anti-inflammatory applications, supported by detailed experimental data and protocols.
Introduction: A Tale of Two Scaffolds
Traditional sulfa drugs, or sulfonamides, were among the first synthetic antimicrobial agents to be widely used, heralding the dawn of the antibiotic era.[1] Their core structure, characterized by a sulfanilamide group, has been the foundation for a multitude of drugs with diverse pharmacological activities.[1] Benzoxazine sulfonamides, on the other hand, represent a newer class of heterocyclic compounds that integrate the sulfonamide moiety with a benzoxazine ring system. This fusion creates a unique chemical architecture, leading to a distinct and often enhanced spectrum of biological activities.[2]
This guide will dissect the nuances of these two classes of compounds, moving beyond a simple recitation of facts to provide a causal understanding of their biological performance. We will delve into their mechanisms of action, present quantitative data to support our comparisons, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.
Antimicrobial Activity: Beyond Folate Synthesis Inhibition
The primary mechanism of action for traditional antibacterial sulfa drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfa drugs disrupt the production of folate, which is essential for bacterial DNA and RNA synthesis.[3]
While some benzoxazine sulfonamides may also exert their antimicrobial effects through this pathway, evidence suggests they possess additional mechanisms of action, potentially contributing to their broader spectrum of activity and efficacy against resistant strains.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzoxazine sulfonamides and sulfa drugs against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Representative Compound(s) | Target Organism | MIC (µg/mL) | Reference(s) |
| Benzoxazine Sulfonamides | Various Synthesized Derivatives | Staphylococcus aureus | 31.25 - 62.5 | [2][4] |
| Bacillus subtilis | 31.25 - 62.5 | [2][4] | ||
| Escherichia coli | 31.25 - 62.5 | [2][4] | ||
| Pseudomonas aeruginosa | 62.5 | [2][4] | ||
| Candida albicans | 31.25 - 62.5 | [2][4] | ||
| Aspergillus niger | 62.5 | [2][4] | ||
| Sulfa Drugs | Sulfamethoxazole | Staphylococcus aureus | >1000 | [5] |
| Sulfadiazine | Staphylococcus aureus | 32 - 512 | [5] | |
| Sulfanilamide | Escherichia coli | >1000 | [1] |
Key Insights: The data clearly indicates that the synthesized benzoxazine sulfonamide derivatives exhibit significantly lower MIC values against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi, when compared to traditional sulfa drugs like sulfamethoxazole.[1][2][4][5] This suggests a superior intrinsic antimicrobial activity, which may be attributed to their unique hybrid structure.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.
Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.[6]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (benzoxazine sulfonamide or sulfa drug) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Mix well and transfer 100 µL to the second well. Repeat this serial dilution across the plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the target microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in the appropriate broth to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[7]
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Workflow for Broth Microdilution MIC Assay"; fontsize=12; fontcolor="#5F6368"; }
Anticancer Activity: Targeting Multiple Pathways
While sulfa drugs are not typically used as anticancer agents, some derivatives have shown modest activity. In contrast, benzoxazine sulfonamides have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines.
Mechanisms of Anticancer Action
The anticancer activity of benzoxazine sulfonamides appears to be multifactorial, involving the modulation of several key signaling pathways implicated in cancer cell proliferation and survival.
Studies have shown that certain benzoxazine derivatives can inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[8] This inhibition sensitizes cancer cells to radiation therapy and can induce apoptosis. Furthermore, some benzoxazine-purine hybrids have demonstrated dual inhibition of HER2 and JNK1 kinases, leading to a form of inflammatory cell death known as pyroptosis.[9] Other derivatives induce apoptosis through kinase-independent pathways.[9]
Comparative Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values for representative benzoxazine sulfonamides and sulfa drugs against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound Class | Representative Compound(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Benzoxazine Sulfonamides | Benzoxazine-purine hybrid 9 | MCF-7 (Breast) | 4.06 | [9] |
| Benzoxazine-purine hybrid 12 | MCF-7 (Breast) | 3.39 | [9] | |
| Benzoxazine-purine hybrid 10 | HCT-116 (Colon) | 4.80 | [9] | |
| Benzoxazine-purine hybrid 12 | HCT-116 (Colon) | 5.20 | [9] | |
| Benzenesulfonamide derivative 12i | MDA-MB-468 (Breast) | 1.48 | [10] | |
| Benzenesulfonamide derivative 12d | MDA-MB-468 (Breast) | 3.99 | [10] | |
| Sulfa Drugs | Sulfadiazine | HepG2 (Liver) | 245.69 | [11] |
| Sulfadiazine | MCF-7 (Breast) | 215.68 | [11] | |
| Methotrexate (for comparison) | Various | 0.01 - 1 | [12] |
Key Insights: Benzoxazine sulfonamides demonstrate significantly higher potency against cancer cell lines compared to sulfadiazine, with IC50 values in the low micromolar range.[9][10][11] While not as potent as the established chemotherapeutic agent methotrexate, their novel mechanisms of action and favorable safety profiles warrant further investigation.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8][13] The amount of formazan produced is directly proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzoxazine sulfonamides or sulfa drugs) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Targeting COX Enzymes
Certain sulfa drugs, such as sulfasalazine, are used for their anti-inflammatory properties in conditions like rheumatoid arthritis and ulcerative colitis. Their mechanism involves the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes. Benzoxazine sulfonamides have also demonstrated potent anti-inflammatory activity, primarily through the selective inhibition of COX-2.
Mechanism of Anti-inflammatory Action
COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors that also block the homeostatic functions of COX-1. Several benzoxazine derivatives have been identified as potent and selective COX-2 inhibitors.
Comparative Anti-inflammatory Potency
The following table compares the COX-2 inhibitory activity of benzoxazine derivatives with the selective COX-2 inhibitor sulfa drug, celecoxib.
| Compound Class | Representative Compound(s) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference(s) |
| Benzoxazine Derivatives | Derivative 3e | 0.68 | 212.1 | [14] |
| Derivative 3f | 0.57 | 242.4 | [14] | |
| Derivative 3r | 0.72 | 186.8 | [14] | |
| Derivative 3s | 0.61 | 225.0 | [14] | |
| Sulfa Drugs (COX-2 Inhibitor) | Celecoxib | 0.30 | >303 | [14] |
Key Insights: The synthesized benzoxazine derivatives exhibit potent COX-2 inhibition with IC50 values in the sub-micromolar range and high selectivity indices, comparable to the well-established COX-2 inhibitor, celecoxib.[14] This indicates their potential as effective and potentially safer anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for evaluating the anti-inflammatory activity of novel compounds.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[5]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (benzoxazine derivatives or sulfa drugs) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Synthesis of Benzoxazine Sulfonamides: A General Protocol
The synthesis of benzoxazine sulfonamides typically involves a multi-step process. A general and widely applicable method is the Mannich-like condensation of a sulfonamide-substituted phenol, a primary amine, and formaldehyde.
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} caption { label="General Synthesis of Benzoxazine Sulfonamides"; fontsize=12; fontcolor="#5F6368"; }
Step-by-Step Methodology:
-
Starting Materials: Begin with a commercially available or synthesized phenol derivative containing a sulfonamide group.
-
Reaction Setup: In a round-bottom flask, dissolve the sulfonamide-substituted phenol and a primary amine in a suitable solvent such as toluene or 1,4-dioxane.
-
Addition of Formaldehyde: Add paraformaldehyde to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically washed with an aqueous base solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired benzoxazine sulfonamide.
Conclusion and Future Perspectives
This comprehensive guide demonstrates that benzoxazine sulfonamides represent a versatile and promising class of bioactive compounds with significant advantages over traditional sulfa drugs in several therapeutic areas. Their superior antimicrobial efficacy against a broad range of pathogens, potent and multi-faceted anticancer activity, and robust and selective anti-inflammatory properties position them as strong candidates for further drug development.
The unique hybrid scaffold of benzoxazine sulfonamides allows for extensive structural modifications, offering a rich platform for optimizing their pharmacological profiles. Future research should focus on elucidating the detailed mechanisms of action for their diverse biological activities, conducting in vivo efficacy and safety studies, and exploring their potential in combination therapies. The experimental protocols provided herein offer a solid foundation for researchers to contribute to the advancement of this exciting class of compounds, potentially leading to the development of novel and more effective therapeutic agents.
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A Strategic Guide to Alternatives for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride in Drug Discovery
This guide provides an in-depth technical comparison of alternative reagents to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride, a key building block for synthesizing sulfonamide-containing compounds. As researchers and medicinal chemists, our goal is not merely to synthesize molecules, but to craft candidates with optimal pharmacological and physicochemical profiles. The choice of a sulfonating agent is a critical decision point that profoundly impacts a drug candidate's properties, from target affinity to bioavailability.
This document moves beyond a simple catalog of alternatives. It delves into the strategic rationale for selecting a particular reagent, supported by comparative data and detailed experimental protocols, to empower you to make informed decisions in your drug discovery programs.
Understanding the Core Reagent: The Benzoxazine Sulfonyl Chloride
The starting point of our discussion, this compound (CAS: 368869-93-6), is a bifunctional reagent.[1][2][3] It combines the privileged 1,4-benzoxazine scaffold, known for its presence in biologically active compounds, with a reactive sulfonyl chloride group.[4] The sulfonyl chloride is a highly electrophilic functional group, making it an excellent reagent for reacting with primary and secondary amines to form stable sulfonamides.[5][6]
The resulting sulfonamide moiety is a cornerstone of medicinal chemistry.[7] It is a versatile pharmacophore capable of acting as a hydrogen bond acceptor via its two oxygen atoms and, depending on the substitution, a hydrogen bond donor from the nitrogen atom.[8] This allows it to form crucial interactions with biological targets. Furthermore, the introduction of a sulfonamide group can significantly modulate a molecule's properties, including metabolic stability, solubility, and pharmacokinetic profile.[8]
Caption: Decision workflow for selecting an alternative reagent strategy.
A Comparative Guide to Alternative Reagents
We can classify alternatives into two main categories: (1) structurally different sulfonyl chlorides that still yield a sulfonamide, and (2) reagents that serve as mimics or precursors, offering alternative reactivity profiles.
Category 1: Alternative Sulfonyl Chlorides
This is the most direct approach, involving the substitution of the benzoxazine scaffold with another group.
| Reagent Class | Example | Key Characteristics & Rationale |
| Simple Aromatic | p-Toluenesulfonyl Chloride (TsCl) | Use Case: Establish baseline activity, simplify SAR. Pros: Commercially available, well-understood reactivity. Cons: Can be metabolically labile (oxidation of methyl group). |
| Substituted Aromatic | 2,4-Dichlorobenzenesulfonyl Chloride | Use Case: Introduce metabolic blocks, modulate electronics. Pros: The chloro groups can block metabolism and alter the acidity of the resulting sulfonamide N-H. [9][10]Cons: Increased lipophilicity. |
| Heterocyclic | Thiophene-2-sulfonyl Chloride | Use Case: Modulate LogP, introduce new interaction points. Pros: Can improve solubility and act as a bioisostere for a phenyl ring, potentially forming unique interactions with the target. [5]Cons: Can have unique metabolic pathways. |
| Aliphatic | Cyclopropanesulfonyl Chloride | Use Case: Decrease LogP, increase sp³ character. Pros: Often used to improve solubility and reduce off-target effects associated with planar aromatic systems. Can provide favorable binding geometries. Cons: May have lower intrinsic potency. |
Category 2: Sulfonyl Chloride Mimics & Alternative Precursors
These reagents offer different synthetic pathways to sulfonamides or related groups, often avoiding the highly reactive sulfonyl chloride intermediate.
| Reagent Class | Example | Mechanism & Rationale |
| Activated Sulfonate Esters | Pentafluorophenyl Sulfonate Esters | Use Case: Milder alternative to sulfonyl chlorides. Pros: More stable, crystalline solids with tunable reactivity. Avoids generation of corrosive HCl. [11]Cons: Requires a two-step synthesis from sulfonic acids or boronic acids. |
| Sulfonyl Hydrazides | p-Toluenesulfonyl Hydrazide | Use Case: Stable precursors for in-situ generation of sulfonyl halides. Pros: Can be converted to sulfonyl chlorides or bromides under mild oxidative conditions (e.g., with NCS/NBS), offering a more stable storage form. [12]Cons: Adds a step to the synthetic sequence. |
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, the following section details standardized protocols for the synthesis of a hypothetical sulfonamide using the primary reagent and two distinct alternatives.
Protocol 1: Synthesis using this compound (Baseline)
Objective: To synthesize N-benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide.
Materials:
-
This compound (1.0 mmol, 247.7 mg)
-
Benzylamine (1.1 mmol, 118 mg, 120 µL)
-
Pyridine (3 mL)
-
Dichloromethane (DCM, 20 mL)
-
1M Hydrochloric Acid (HCl, 15 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (15 mL)
-
Brine (15 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in pyridine (3 mL) under a nitrogen atmosphere.
-
Add benzylamine dropwise to the solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting sulfonyl chloride is consumed.
-
Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous workup is essential to remove excess pyridine, unreacted amine, and salts.
Protocol 2: Alternative Synthesis using Thiophene-2-sulfonyl Chloride
Objective: To synthesize N-benzylthiophene-2-sulfonamide, demonstrating the use of a heterocyclic alternative.
Materials:
-
Thiophene-2-sulfonyl Chloride (1.0 mmol, 182.6 mg)
-
Benzylamine (1.1 mmol, 118 mg, 120 µL)
-
Triethylamine (TEA, 1.5 mmol, 152 mg, 209 µL)
-
Dichloromethane (DCM, 10 mL)
-
1M Hydrochloric Acid (HCl, 10 mL)
-
Brine (10 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine and triethylamine in DCM (10 mL) in a round-bottom flask and cool to 0 °C.
-
Add a solution of thiophene-2-sulfonyl chloride in DCM (5 mL) dropwise to the cooled amine solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Causality: Using a non-nucleophilic base like triethylamine in an inert solvent like DCM is a common alternative to using pyridine, especially when the starting materials or products are sensitive to pyridine. This method often results in a cleaner reaction profile.
Protocol 3: Two-Step Synthesis via an Activated Sulfonate Ester
Objective: To demonstrate a milder, two-step approach using a pentafluorophenyl (PFP) sulfonate ester.
Step A: Synthesis of the PFP Ester This protocol is adapted from the work of Willis et al. and requires a sulfonic acid precursor. [11]1. Prepare the corresponding sulfonic acid of the desired scaffold. 2. React the sulfonic acid with pentafluorophenol under appropriate coupling or activation conditions (e.g., using a carbodiimide or by converting the acid to a sulfonyl chloride first and then reacting with PFP-OH).
Step B: Reaction with Amine
-
Dissolve the purified PFP sulfonate ester (1.0 mmol) and benzylamine (1.1 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL).
-
Add a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 mmol).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 6-18 hours, monitoring by LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by chromatography.
Causality: This method avoids handling the more hydrolytically unstable sulfonyl chloride. The PFP ester is a stable solid that reacts with the amine under basic conditions to release the pentafluorophenoxide anion, a good leaving group, driving the reaction forward. This is particularly useful in automated synthesis platforms.
Data-Driven Comparison of Resulting Scaffolds
The choice of reagent directly impacts the properties of the final molecule. The following table provides a calculated comparison of key physicochemical properties for sulfonamides derived from our primary reagent and selected alternatives.
| Property | Benzoxazine Scaffold | Phenyl Scaffold | Thiophene Scaffold | Cyclopropyl Scaffold |
| Example Sulfonamide | N-benzyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide | N-benzylbenzenesulfonamide | N-benzylthiophene-2-sulfonamide | N-benzylcyclopropanesulfonamide |
| Approx. Molecular Weight | 318 g/mol | 247 g/mol | 253 g/mol | 197 g/mol |
| Calculated LogP (cLogP) | ~2.8 | ~2.1 | ~1.9 | ~1.2 |
| H-Bond Acceptors | 4 | 3 | 3 | 3 |
| H-Bond Donors | 1 | 1 | 1 | 1 |
| Rotatable Bonds | 3 | 2 | 2 | 2 |
| Structural Rigidity | High | Moderate | Moderate | Low |
Note: cLogP and other calculated values are estimates and can vary based on the software used. The trend is more important than the absolute value.
Analysis: As clearly demonstrated, moving from the complex, fused-ring benzoxazine to simpler aromatic (phenyl, thiophene) and finally to aliphatic (cyclopropyl) scaffolds systematically reduces molecular weight and lipophilicity (cLogP). This is a classic strategy in lead optimization to improve the "drug-likeness" and solubility of a compound series.
Conclusion and Future Outlook
This compound is a valuable reagent for introducing a specific, privileged scaffold into potential drug candidates. However, a forward-thinking drug discovery program must embrace a broader toolkit. The strategic selection of alternative sulfonyl chlorides—ranging from simple aromatics to complex heterocycles and aliphatic groups—provides a direct and effective means to modulate physicochemical and pharmacokinetic properties.
Furthermore, the adoption of sulfonyl chloride mimics, such as activated sulfonate esters, offers methodological advantages in terms of stability and handling, aligning well with the needs of modern high-throughput chemistry. The ultimate goal is to identify the right balance of target engagement, ADME properties, and synthetic feasibility. By understanding the rationale and comparative performance of these alternative reagents, researchers are better equipped to navigate the complex landscape of medicinal chemistry and accelerate the development of new therapeutics.
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- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride Reaction Products
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the structure of reaction products derived from 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride. Moving beyond a simple recitation of analytical techniques, this document offers in-depth technical insights, comparative analyses with alternative reagents, and detailed experimental protocols. The focus is on building a self-validating system of characterization to ensure the scientific integrity of your findings.
Introduction: The Significance of Structural Validation in Sulfonamide Synthesis
The this compound moiety is a valuable building block in medicinal chemistry, primarily for the synthesis of novel sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, and anticancer properties. The efficacy and safety of these potential drug candidates are intrinsically linked to their precise chemical structure. Therefore, rigorous and unambiguous structural validation of the synthesized sulfonamides is not merely a procedural step but a cornerstone of drug discovery and development.
This guide will focus on the reaction of this compound with primary and secondary amines to form the corresponding sulfonamides. We will explore the key analytical techniques for structural elucidation and provide a comparative perspective on alternative sulfonylating agents.
The Core Reaction: Synthesis of N-Substituted 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamides
The primary reaction of interest is the nucleophilic substitution of the chloride on the sulfonyl chloride by an amine. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Comparative Analysis of Cross-Reactivity for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride Derivatives
A Senior Application Scientist's Guide to Selectivity Profiling
This guide provides a comprehensive framework for evaluating the target selectivity of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride derivatives. As covalent inhibitors, these compounds present unique challenges and opportunities in drug development. Their inherent reactivity, driven by the sulfonyl chloride moiety, necessitates rigorous cross-reactivity profiling to ensure safety and efficacy. This document moves beyond a simple listing of protocols to explain the scientific rationale behind a multi-pronged, phased approach to characterizing off-target interactions, providing researchers with a robust strategy for lead candidate selection.
The Selectivity Imperative for Covalent Probes
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. The addition of a sulfonyl chloride group at the 7-position transforms it into a reactive electrophile, capable of forming stable covalent bonds with nucleophilic amino acid residues—primarily lysine, but also potentially cysteine, histidine, or tyrosine—on target proteins. While this covalent mechanism can lead to potent and durable target inhibition, it also carries the risk of promiscuous reactivity, leading to off-target effects and potential toxicity.
Therefore, a cross-reactivity study is not merely a checkbox exercise; it is a critical investigation into the compound's intrinsic selectivity. The goal is to determine if the compound's binding is driven by specific, high-affinity interactions with the intended target's binding pocket, or by indiscriminate reactivity with any accessible nucleophile. This guide outlines a systematic workflow to de-risk compounds based on their off-target profiles.
A Phased Strategy for Comprehensive Selectivity Profiling
We advocate for a tiered approach, starting with broad, cost-effective screening and progressing to more complex, physiologically relevant assays for the most promising candidates. This ensures that resources are focused on compounds with the highest likelihood of success.
Caption: Phased workflow for cross-reactivity analysis.
Phase 1: Broad Panel Screening for Initial Triage
The initial step involves screening the benzoxazine sulfonyl chloride derivative at a single, high concentration (typically 1-10 µM) against a broad panel of potential off-targets. The objective is not to generate precise affinity values, but to rapidly identify major liabilities.
Recommended Panels:
-
Kinome-Wide Panel: Protein kinases are a major class of off-targets for covalent inhibitors due to the presence of reactive cysteine or lysine residues in their ATP-binding pockets. Commercial services like the Reaction Biology Kinase HotSpot℠ or the Eurofins DiscoverX KINOMEscan™ offer panels covering over 400 human kinases.
-
General Safety Panel: A panel targeting a diverse set of non-kinase proteins associated with common adverse drug reactions is essential. The Eurofins Safety47™ panel, for instance, includes key G-protein coupled receptors (GPCRs), ion channels, and transporters.
Data Interpretation & Decision Point: The output is typically reported as Percent Inhibition (%I) at the tested concentration. A compound is flagged for closer inspection if it shows significant inhibition (>50%) of any off-target. However, for covalent inhibitors, even lower inhibition (10-20%) can be meaningful, as it may indicate slow but irreversible binding. The decision to proceed is based on the number and nature of the "hits." Hits on kinases or other proteins closely related to the intended target may be acceptable, whereas hits on critical safety targets like the hERG ion channel are major red flags.
Phase 2: Quantitative Analysis of Off-Target Hits
For compounds that pass the initial triage, the next phase involves quantifying the potency of the off-target interactions identified in Phase 1.
Experimental Protocol: IC50 Determination for Off-Target Kinases
This protocol provides a generalized workflow for determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for a kinase hit using a luminescence-based assay like the Promega ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., 2 nM of off-target kinase) in kinase reaction buffer.
-
Prepare a 2X substrate solution (e.g., 100 µM ATP and 0.4 µg/µL substrate peptide) in the same buffer.
-
Prepare a serial dilution of the benzoxazine sulfonyl chloride derivative in DMSO, followed by a final dilution in reaction buffer to create 4X inhibitor solutions.
-
-
Assay Procedure:
-
Add 5 µL of 4X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of 2X kinase solution to initiate the pre-incubation. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Add 10 µL of 2X substrate solution to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Interpretation:
The true value of this analysis comes from comparison. A lead compound should exhibit a significant selectivity window, defined as the ratio of its off-target IC50 to its on-target IC50. A larger ratio signifies greater selectivity.
Table 1: Hypothetical Cross-Reactivity Data for Benzoxazine Derivatives
| Compound | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Window (vs. Kinase A) | Selectivity Window (vs. Kinase B) |
| BZ-SO2Cl-01 (Lead) | 15 | 850 | >10,000 | 57-fold | >667-fold |
| BZ-SO2Cl-02 (Alternative) | 25 | 120 | 1,500 | 5-fold | 60-fold |
| Competitor Cpd X | 50 | >10,000 | >10,000 | >200-fold | >200-fold |
This table presents illustrative data. Actual results will vary.
From this hypothetical data, BZ-SO2Cl-01 emerges as a superior candidate to BZ-SO2Cl-02 due to its significantly larger selectivity windows against both off-target kinases, despite having a slightly more potent on-target activity. It also highlights the importance of benchmarking against existing competitors like Competitor Cpd X .
Phase 3: Cellular and Proteomic Confirmation
Biochemical assays, while crucial, do not fully replicate the complex environment of a living cell. The final phase of profiling uses cell-based methods to confirm target engagement and uncover unanticipated off-targets in a more physiological context.
1. Cellular Target Engagement: Assays like the NanoBRET™ Target Engagement assay can measure the binding of the compound to its intended target and known off-targets within intact cells. This confirms that the compound can penetrate the cell membrane and engage its targets in the presence of endogenous ATP and competitor proteins.
2. Unbiased Chemoproteomic Profiling: Activity-Based Protein Profiling (ABPP) is a powerful technique for identifying the full spectrum of cellular targets for a reactive compound. In this method, a variant of the benzoxazine derivative containing a reporter tag (e.g., an alkyne) is incubated with cell lysate or intact cells. The covalently modified proteins are then "clicked" to a biotin probe, enriched, and identified by mass spectrometry. This provides an unbiased map of the compound's cellular interactome.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Conclusion
The development of this compound derivatives as therapeutic agents hinges on a deep understanding of their selectivity. A reactive functional group is not a liability if its reactivity is precisely channeled by the molecular scaffold to the intended target. By implementing a phased and systematic approach—combining broad panel screening, quantitative biochemical analysis, and cellular proteomic validation—researchers can build a comprehensive selectivity profile. This data-driven process is essential for distinguishing a highly specific, promising lead candidate from a promiscuous, potentially toxic compound, ultimately increasing the probability of success in downstream development.
References
- Note: As the initial search for the specific compound "this compound" did not yield specific cross-reactivity studies, this reference list provides authoritative sources for the methodologies and concepts described in the guide.
-
Title: KINOMEscan™ Assay Platform Source: Eurofins DiscoverX URL: [Link]
-
Title: Safety Pharmacology & Secondary Pharmacology Screening Source: Eurofins Discovery URL: [Link]
-
Title: Activity-Based Protein Profiling: A Powerful Approach for Functional Probing of Proteomes Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: The promise and peril of covalent drugs Source: Nature Reviews Drug Discovery URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride. As a reactive sulfonyl chloride, this compound necessitates stringent safety measures to mitigate risks associated with its corrosivity and vigorous reactivity, particularly with water and nucleophiles. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure laboratory safety and environmental compliance.
Immediate Safety Briefing: Core Hazards and Precautions
Before handling or disposing of this compound, it is critical to understand its primary hazards. The sulfonyl chloride functional group is the principal source of its reactivity.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1] All contact should be avoided.
-
High Reactivity with Water: The compound reacts exothermically, and sometimes violently, with water, including ambient moisture. This hydrolysis reaction produces corrosive byproducts: hydrochloric acid and the corresponding sulfonic acid.[1] Never use water to clean up spills directly .[2][3][4]
-
Incompatibility: Avoid contact with strong bases, alcohols, and amines, as these can trigger vigorous and potentially violent reactions.[1][2]
-
Toxic Fumes: Decomposition, whether through reaction or combustion, can generate hazardous gases such as hydrogen chloride, chlorine, and sulfur oxides.[1][4][5]
All handling and disposal procedures must be conducted within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).[1][6]
Chemical Profile and Properties
A thorough understanding of the compound's properties is fundamental to its safe management.
| Property | Value | Source |
| CAS Number | 368869-93-6 | [7][8] |
| Molecular Formula | C₉H₁₀ClNO₃S | [8] |
| Molecular Weight | 247.70 g/mol | [8] |
| Physical Form | Solid | |
| Melting Point | 66°C | [7] |
| Boiling Point | 389.3°C at 760 mmHg | [7] |
| Density | 1.415 g/cm³ | [7] |
| Storage Class | Combustible Solids (Class 11) |
Disposal Decision Workflow
The appropriate disposal method depends on the nature and quantity of the waste. This workflow provides a logical path for decision-making.
Caption: Decision workflow for proper disposal route.
Detailed Disposal Protocols
Protocol A: Controlled Neutralization of Small, Uncontaminated Quantities
This protocol is suitable for safely neutralizing small amounts of residual or uncontaminated this compound via hydrolysis. The principle is to convert the reactive sulfonyl chloride into a more stable and water-soluble sulfonate salt in a controlled manner.
Causality: The high reactivity of the S-Cl bond makes it susceptible to nucleophilic attack. By slowly adding the sulfonyl chloride to a cooled, stirred basic solution, the exothermic hydrolysis is controlled, and the resulting acidic byproducts (sulfonic acid and HCl) are immediately neutralized to form salts.[9][10]
Step-by-Step Methodology:
-
Preparation (in a chemical fume hood):
-
Don mandatory PPE: a chemical-resistant lab coat, nitrile gloves, and tightly fitting safety goggles with a face shield.[1][11]
-
Prepare a 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Prepare a quenching solution. For every 1 gram of sulfonyl chloride, use at least 20 mL of a 10% aqueous sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃) solution.[6][10] Sodium hydroxide is more efficient but generates more heat. Sodium bicarbonate is a milder, safer alternative.
-
Place the flask containing the basic solution into an ice-water bath and begin vigorous stirring. Allow the solution to cool to 0-5°C. This cooling is critical to dissipate the heat generated during the exothermic reaction.[10]
-
-
Neutralization:
-
If the sulfonyl chloride is a solid, dissolve it in a minimal amount of a water-miscible solvent that does not react with it (e.g., acetone or THF) and place this solution in the addition funnel.
-
Slowly , add the sulfonyl chloride solution dropwise to the cold, vigorously stirred basic solution.[6] The rate of addition should be controlled to maintain the reaction temperature below 20°C. Never add the base to the sulfonyl chloride , as this can cause a localized, violent reaction.[6]
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction is complete.
-
-
Verification and Final Disposal:
-
Check the pH of the solution using pH paper or a calibrated meter to ensure it is still basic (pH > 8).[6] If it is acidic or neutral, slowly add more base until the solution is stably basic.
-
Once confirmed basic, the resulting aqueous solution of sodium 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonate can be neutralized with dilute acid (e.g., 1M HCl) to a pH between 6 and 8.
-
This final neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local environmental regulations.[6]
-
Caption: Overall reaction for alkaline hydrolysis.
Protocol B: Containment of Contaminated or Large Quantities & Spill Residues
For waste contaminated with other chemicals, large quantities of the sulfonyl chloride, or materials used to clean up spills, direct neutralization is not recommended due to unpredictable reactions and the generation of complex waste mixtures. The correct procedure is secure containment and disposal via a licensed chemical waste contractor.
Step-by-Step Methodology:
-
Spill Containment (if applicable):
-
Evacuate the immediate area and ensure the chemical fume hood is functioning correctly.[6][11]
-
Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[2][3][6] Do not use combustible materials like sawdust .[6]
-
Allow the material to be fully absorbed.
-
-
Collection and Packaging:
-
Carefully sweep or scoop the absorbed material or contaminated solid waste into a designated, robust, and sealable hazardous waste container.[11][12] Use non-sparking tools.[11]
-
The container must be dry and preferably made of corrosion-resistant material.
-
Keep the chemical waste segregated. Do not mix sulfonyl chloride waste with other incompatible waste streams.[6]
-
-
Labeling and Storage:
-
Securely close the container.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound," the date, and any known contaminants.
-
Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from water and incompatible materials, until it can be collected by a licensed chemical disposal service.[2][11]
-
-
Final Disposal:
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier to exposure.[14] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are essential to protect against splashes.[1][11][15]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][15] Inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid skin contamination.[1]
-
Body Protection: A chemical-resistant lab coat or apron is required.[1][15] For larger quantities or tasks with a higher risk of exposure, impervious clothing or chemical-resistant coveralls should be considered.[11][16]
-
Respiratory Protection: All work must be performed in a certified chemical fume hood to prevent inhalation of vapors or corrosive fumes generated during hydrolysis.[1][6] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate acid gas cartridge is necessary.[2]
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Alfa Chemistry. (n.d.). This compound.
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- American Chemical Society. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- ResearchGate. (n.d.).
- Molbase. (n.d.). This compound | CAS 368869-93-6.
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- Aladdin Scientific. (n.d.). This compound.
- ACS Publications. (n.d.).
- Smolecule. (2024). 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Methyl-1-benzothiophene-2-sulfonyl chloride.
- Cole-Parmer. (n.d.).
- S D Fine-Chem Limited. (n.d.).
- Central Drug House. (n.d.).
- Reddit. (2019). Removing thionyl chloride : r/chemistry.
- Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- Tradepaints. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Trimaco. (2023). Essential Chemical PPE.
- Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
- Toxic Docs. (1996). Solvents / EDC 1 1996 Chemical Resistant Personal Protective Equipment Written Program.
- Reddit. (2020).
- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- FUJIFILM Wako. (2024).
- Google Patents. (n.d.).
- Chem-Impex. (n.d.). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride.
- MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
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Sigma-Aldrich. (n.d.). 2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[2][9]oxazine-7-sulfonyl chloride.
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Navigating the Safe Handling of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, a versatile sulfonyl chloride compound, holds potential in the synthesis of complex molecules for pharmaceutical and agrochemical development.[1] However, its reactive nature, characteristic of the sulfonyl chloride functional group, necessitates a comprehensive understanding of safe handling practices to mitigate risks and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and operational and disposal plans.
Understanding the Inherent Risks: The Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides are a class of organic compounds that are highly reactive, particularly with nucleophiles such as water, alcohols, and amines. This reactivity, while beneficial for chemical synthesis, also presents significant hazards. The primary concerns when handling this compound and its analogues are:
-
Moisture Sensitivity: Sulfonyl chlorides react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2] This reaction can be vigorous and may lead to the release of toxic fumes.
-
Corrosivity: Due to their reactivity and the potential to generate acidic byproducts, sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage upon contact.[3][4]
-
Toxicity: Inhalation, ingestion, or skin absorption of sulfonyl chlorides can be harmful.[3] Some compounds in this class are lachrymators, meaning they can cause irritation and tearing of the eyes.
Given these hazards, a multi-layered approach to safety, centered on appropriate engineering controls, administrative procedures, and personal protective equipment, is paramount.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, PPE is a critical final barrier.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and aerosols.[6][7] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[6][8] |
| Skin and Body Protection | Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat, preferably made of materials like Nomex, should be worn with sleeves extended to the wrists.[9] Standard cotton lab coats offer minimal protection against corrosive chemicals. |
| Chemical-Resistant Apron: For larger scale operations or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[9] | |
| Long Pants and Closed-Toe Shoes: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9] | |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves: Double gloving provides an additional layer of protection.[5] The outer glove should be a robust, chemical-resistant material such as butyl rubber or Viton®. The inner glove can be a standard nitrile laboratory glove.[9] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times for sulfonyl chlorides or similar chemicals. Gloves should be inspected for any signs of degradation before and during use and changed frequently, with a recommended interval of 30 to 60 minutes.[5] |
| Respiratory Protection | Use Within a Certified Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[10][11] |
| Respirator (as needed): In the event of a spill or failure of engineering controls, a full-face respirator with an appropriate cartridge for acid gases and organic vapors may be necessary. The selection and use of respirators must be in accordance with a comprehensive respiratory protection program. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing the risk of exposure and ensuring procedural consistency. The following steps outline a safe workflow for handling this compound.
1. Preparation and Pre-Handling:
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for analogous sulfonyl chlorides to understand the potential hazards.[3][4][10]
-
Assemble All Necessary Equipment: Ensure all glassware is clean, dry, and free of any contaminants.[12] Ovens can be used to dry glassware prior to use.[13]
-
Inert Atmosphere: For reactions sensitive to moisture, prepare an inert atmosphere using nitrogen or argon.[14] This can be achieved using a Schlenk line or a glove box.[13][14]
-
Don Appropriate PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
2. Handling and Dispensing:
-
Work in a Fume Hood: All manipulations of the compound must be performed in a certified chemical fume hood.[10][11]
-
Use Appropriate Tools: Use clean, dry spatulas, syringes, or cannulas for transferring the solid or solutions of the compound.[13]
-
Controlled Dispensing: When transferring the chemical, do so slowly and carefully to avoid creating dust or splashes.
-
Seal Containers Promptly: Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[3][4][10]
3. Post-Handling and Cleanup:
-
Decontaminate Equipment: All equipment that has come into contact with the sulfonyl chloride should be decontaminated. This can be done by slowly and carefully adding a suitable quenching agent, such as a dilute solution of sodium bicarbonate, under controlled conditions in the fume hood.
-
Clean the Work Area: Wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash Hands Thoroughly: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[4]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound, as well as any contaminated consumables (e.g., weighing paper, gloves, paper towels), should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the sulfonyl chloride and any quenching solutions should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Contaminated needles and syringes must be disposed of in a designated sharps container.
2. Quenching of Residual Sulfonyl Chloride:
Before disposal, it is often prudent to quench any residual reactive sulfonyl chloride. This should be done under controlled conditions in a fume hood.
-
Procedure: Slowly and in small portions, add the sulfonyl chloride or its solution to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate or sodium carbonate. Be prepared for gas evolution (carbon dioxide) and potential foaming.
-
Verification: After the addition is complete, check the pH of the solution to ensure it is neutral or slightly basic.
3. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
4. Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Decision tree for the disposal of waste from handling this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
References
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Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
